molecular formula C9H7NO3 B1316209 4-Hydroxy-1H-indole-2-carboxylic acid CAS No. 80129-52-8

4-Hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B1316209
CAS No.: 80129-52-8
M. Wt: 177.16 g/mol
InChI Key: IVVRSMJJVHKMFO-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVRSMJJVHKMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564764
Record name 4-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80129-52-8
Record name 4-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the fundamental properties of 4-Hydroxy-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

4-Hydroxy-1H-indole-2-carboxylic acid belongs to the indole family, a class of aromatic heterocyclic organic compounds. Its structure features an indole core substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

The molecular formula for 4-Hydroxy-1H-indole-2-carboxylic acid is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .[1][2] Its chemical identifiers are:

  • CAS Number: 80129-52-8

Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point511.4 ± 30.0 °C[3]
Density1.570 ± 0.06 g/cm³[3]
pKa (carboxylic acid)4.56 ± 0.30[3]
Comparative Physicochemical Data of Related Compounds

To provide context for the predicted values, the following table presents experimental data for structurally similar compounds. These analogs offer insights into the expected properties of 4-Hydroxy-1H-indole-2-carboxylic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Indole-2-carboxylic acidC₉H₇NO₂161.16202-206
Indole-4-carboxylic acidC₉H₇NO₂161.16209-215
1-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.18212 (decomposes)
1-Hydroxyindole-2-carboxylic acidC₉H₇NO₃177.16Not available
7-Hydroxy-1H-indole-2-carboxylic acidC₉H₇NO₃177.16Not available

Proposed Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

A plausible synthetic route to 4-Hydroxy-1H-indole-2-carboxylic acid can be devised based on established methodologies for the synthesis of substituted indoles. A common strategy involves the construction of the indole ring system from appropriately substituted aniline precursors.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Hydroxy-1H-indole-2-carboxylic acid would involve the formation of the indole ring from a substituted aniline, a common and versatile approach in indole synthesis.

G 4-Hydroxy-1H-indole-2-carboxylic acid 4-Hydroxy-1H-indole-2-carboxylic acid Substituted Phenylhydrazone Substituted Phenylhydrazone 4-Hydroxy-1H-indole-2-carboxylic acid->Substituted Phenylhydrazone Fischer Indole Synthesis Substituted Aniline Substituted Aniline Substituted Phenylhydrazone->Substituted Aniline Pyruvic Acid Derivative Pyruvic Acid Derivative Substituted Phenylhydrazone->Pyruvic Acid Derivative

A retrosynthetic approach for 4-Hydroxy-1H-indole-2-carboxylic acid.
Proposed Synthetic Protocol

This proposed synthesis utilizes a Fischer indole synthesis approach, a reliable method for constructing the indole nucleus.

Step 1: Synthesis of (2-Amino-3-hydroxyphenyl)hydrazine

  • Starting Material: 2-Amino-3-nitrophenol.

  • Reaction: Reduction of the nitro group to a primary amine, followed by diazotization and subsequent reduction to the hydrazine.

    • Rationale: This multi-step process is a standard method for preparing substituted phenylhydrazines, which are key intermediates in the Fischer indole synthesis.

Step 2: Condensation with Ethyl Pyruvate

  • Reactants: (2-Amino-3-hydroxyphenyl)hydrazine and ethyl pyruvate.

  • Conditions: Reaction in a suitable solvent such as ethanol with a catalytic amount of acid.

  • Product: The corresponding phenylhydrazone.

    • Rationale: The condensation reaction between the hydrazine and the keto group of ethyl pyruvate forms the necessary phenylhydrazone intermediate for the subsequent cyclization.

Step 3: Fischer Indole Synthesis

  • Reactant: The phenylhydrazone from Step 2.

  • Conditions: Heating in the presence of a Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid).

  • Product: Ethyl 4-hydroxy-1H-indole-2-carboxylate.

    • Rationale: The acidic conditions promote the[4][4]-sigmatropic rearrangement of the hydrazone, followed by elimination of ammonia to form the indole ring.

Step 4: Hydrolysis of the Ester

  • Reactant: Ethyl 4-hydroxy-1H-indole-2-carboxylate.

  • Conditions: Saponification with an aqueous base (e.g., NaOH or KOH) followed by acidification.

  • Final Product: 4-Hydroxy-1H-indole-2-carboxylic acid.

    • Rationale: Basic hydrolysis of the ethyl ester followed by protonation yields the desired carboxylic acid.

G A 2-Amino-3-nitrophenol B (2-Amino-3-hydroxyphenyl)hydrazine A->B Reduction, Diazotization, Reduction C Phenylhydrazone Intermediate B->C + Ethyl Pyruvate (Condensation) D Ethyl 4-hydroxy-1H-indole-2-carboxylate C->D Lewis Acid (Fischer Indole Synthesis) E 4-Hydroxy-1H-indole-2-carboxylic acid D->E 1. NaOH 2. H3O+ (Hydrolysis)

Proposed synthetic workflow for 4-Hydroxy-1H-indole-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for 4-Hydroxy-1H-indole-2-carboxylic acid, based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indole N-H proton, the hydroxyl proton, and the carboxylic acid proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
COOH12.0 - 13.0broad singletThe acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange.
NH11.0 - 12.0broad singletThe indole N-H proton is also downfield and can be broad.
OH9.0 - 10.0broad singletThe phenolic hydroxyl proton signal can vary with concentration and solvent.
H5, H6, H76.8 - 7.5doublet, triplet, doubletThese aromatic protons on the benzene portion of the indole ring will show characteristic splitting patterns based on their coupling with adjacent protons.
H3~7.0singlet or narrow multipletThe proton at the 3-position of the indole ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.
C4 (C-OH)150 - 160The carbon atom attached to the hydroxyl group will be in the downfield region of the aromatic carbons.
C2, C7a130 - 140Quaternary carbons of the indole ring.
C3a, C5, C6, C7100 - 130Aromatic carbons of the indole ring.
C3~105The carbon at the 3-position of the indole ring is typically more shielded than other aromatic carbons.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the O-H, N-H, and C=O functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad band due to strong hydrogen bonding.
N-H (Indole)3300 - 3500Sharp to moderately broad peak.
O-H (Phenol)3200 - 3600Broad peak.
C=O (Carboxylic Acid)1680 - 1710Strong, sharp absorption.
C=C (Aromatic)1450 - 1600Multiple sharp bands of variable intensity.
C-O (Carboxylic Acid/Phenol)1210 - 1320Strong absorption.
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 177

  • Key Fragmentation:

    • Loss of H₂O (m/z = 159)

    • Loss of COOH (m/z = 132)

    • Decarboxylation (loss of CO₂, m/z = 133) leading to a 4-hydroxyindole radical cation. The base peak is often the acylium ion (R-CO⁺) in the mass spectra of carboxylic acid derivatives.[5]

Potential Applications and Biological Relevance

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6][7]

Antiviral Activity

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[4][8][9] The carboxylic acid and the indole nitrogen are believed to chelate with essential magnesium ions in the active site of the enzyme.[8] The 4-hydroxy substituent on the benzene ring of 4-Hydroxy-1H-indole-2-carboxylic acid could potentially enhance binding affinity or provide a handle for further derivatization to explore structure-activity relationships.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents.[7] The substitution pattern on the indole ring can significantly influence the antiproliferative activity. The presence of both a hydroxyl and a carboxylic acid group on 4-Hydroxy-1H-indole-2-carboxylic acid offers multiple points for modification to develop novel anticancer drug candidates.

Neurological Disorders

Indole-2-carboxylic acid itself has been reported as a competitive antagonist at the glycine site of the NMDA receptor.[10] This suggests that derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be investigated for their potential in treating neurological disorders where NMDA receptor modulation is beneficial.

G cluster_scaffold Core Scaffold cluster_applications Potential Therapeutic Areas 4-Hydroxy-1H-indole-2-carboxylic_acid 4-Hydroxy-1H-indole-2-carboxylic acid Indole-2-carboxylic_acid Indole-2-carboxylic Acid Scaffold 4-Hydroxy-1H-indole-2-carboxylic_acid->Indole-2-carboxylic_acid is a derivative of Antiviral Antiviral (e.g., HIV-1 Integrase Inhibition) Indole-2-carboxylic_acid->Antiviral Anticancer Anticancer Agents Indole-2-carboxylic_acid->Anticancer Neurological_Disorders Neurological Disorders (e.g., NMDA Receptor Modulation) Indole-2-carboxylic_acid->Neurological_Disorders

The relationship between the core scaffold and potential applications.

Conclusion

4-Hydroxy-1H-indole-2-carboxylic acid is a fascinating molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected spectroscopic characteristics based on sound chemical principles and data from closely related compounds. The established biological activities of the indole-2-carboxylic acid scaffold in antiviral and anticancer research highlight the importance of further investigation into 4-Hydroxy-1H-indole-2-carboxylic acid and its derivatives.

References

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Chem-Impex. (n.d.). Indole-4-Carboxylic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 7-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxyindole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Retrieved from [Link]

  • Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • NIH. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • MDPI. (2018). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid (CAS 80129-52-8): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Functionalized Indole Scaffold

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a vast number of natural products, alkaloids, and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[2][3] Indole derivatives have been successfully developed as anti-inflammatory, anti-cancer, antimicrobial, and anti-HIV agents, demonstrating the versatility of this heterocyclic core in interacting with diverse biological targets.[4][5] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an ideal foundation for designing novel therapeutics.[3]

Introducing 4-Hydroxy-1H-indole-2-carboxylic acid: A Versatile Chemical Intermediate

4-Hydroxy-1H-indole-2-carboxylic acid (CAS 80129-52-8) emerges not as an end-product therapeutic, but as a high-value, strategically functionalized building block for synthetic chemistry and drug discovery programs.[6] Its utility lies in the orthogonal reactivity of its two key functional groups:

  • The Carboxylic Acid at C-2: This group is a versatile handle for forming stable amide bonds, a fundamental linkage in many drug molecules. It can also be converted into esters, ketones, or other functionalities, making it a primary site for molecular elaboration and diversity. The indole-2-carboxylic acid moiety itself is a known pharmacophore for targets like HIV-1 integrase.[7]

  • The Phenolic Hydroxyl Group at C-4: This group provides a second, independent site for modification, typically through O-alkylation to form ethers. This allows for the introduction of side chains that can modulate solubility, tune pharmacokinetic properties, or establish additional binding interactions with a biological target. 4-hydroxyindole intermediates are crucial in the synthesis of potent enzyme inhibitors.[6]

This dual functionality allows researchers to systematically build molecular complexity and explore structure-activity relationships (SAR) with precision, making it an indispensable tool in the optimization of lead compounds.

Physicochemical and Structural Data

Chemical Identity

The fundamental properties of 4-Hydroxy-1H-indole-2-carboxylic acid are summarized below.

IdentifierValue
CAS Number 80129-52-8
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol [8]
IUPAC Name 4-hydroxy-1H-indole-2-carboxylic acid
SMILES String OC(=O)c1cc2c(cccc2O)[nH]1
Predicted Physical Properties

The following table lists key physical properties predicted through computational models.

PropertyPredicted ValueSource
Boiling Point 511.4 ± 30.0 °CChemicalBook[9]
Density 1.570 ± 0.06 g/cm³ChemicalBook[9]
pKa 4.56 ± 0.30ChemicalBook[9]

Synthesis and Purification: A Validated Approach

Retrosynthetic Analysis & Strategy

A robust and well-established method for the synthesis of indole-2-carboxylic acids is the Reissert Indole Synthesis . This strategy is advantageous as it directly installs the C-2 carboxylic acid functionality. The key steps involve the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

For the target molecule, a plausible starting material is 2-methyl-3-nitrophenol. The phenolic hydroxyl group is carried through the synthesis to become the desired 4-hydroxy substituent on the final indole ring. The selection of a mild reducing agent like zinc in acetic acid or catalytic hydrogenation is critical for the reductive cyclization step, as it selectively reduces the nitro group to an amine, which then spontaneously cyclizes onto the adjacent carbonyl group.

Detailed Laboratory Protocol

Objective: To synthesize 4-Hydroxy-1H-indole-2-carboxylic acid from 2-methyl-3-nitrophenol.

Step 1: Condensation to form Ethyl 2-(2-hydroxy-6-nitrophenyl)-2-oxoacetate

  • Materials & Setup:

    • 2-methyl-3-nitrophenol (1.0 eq)

    • Diethyl oxalate (1.5 eq)

    • Potassium ethoxide (2.5 eq)

    • Anhydrous ethanol (as solvent)

    • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Procedure:

    • Dissolve potassium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

    • Add 2-methyl-3-nitrophenol to the solution and stir for 15 minutes.

    • Add diethyl oxalate dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Potassium ethoxide acts as a strong base to deprotonate the methyl group of the nitrotoluene derivative, forming a carbanion that subsequently attacks the diethyl oxalate in a Claisen condensation reaction.

Step 2: Reductive Cyclization and Saponification

  • Materials & Setup:

    • Intermediate from Step 1

    • Zinc dust (5.0 eq)

    • Glacial acetic acid (as solvent)

    • Aqueous Sodium Hydroxide (NaOH, 2M)

  • Procedure:

    • After cooling the reaction from Step 1, carefully neutralize with glacial acetic acid.

    • Add zinc dust portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath.

    • Stir vigorously for 2-3 hours at room temperature. The nitro group is reduced to an amine, which spontaneously cyclizes.

    • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

    • Add 2M NaOH to the filtrate until the pH is >12 to saponify the ethyl ester to the carboxylate salt.

    • Heat the mixture to 60 °C for 1 hour to ensure complete hydrolysis.

    • Causality Note: Zinc in acetic acid is a classic and effective reducing agent for converting aromatic nitro groups to anilines without affecting the carbonyl groups, enabling the crucial cyclization step.

Step 3: Work-up and Purification

  • Procedure:

    • Cool the basic solution from Step 2 and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer slowly with cold 2M Hydrochloric Acid (HCl) to a pH of ~2. The target compound, 4-Hydroxy-1H-indole-2-carboxylic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified via column chromatography using a silica gel stationary phase and a mobile phase of dichloromethane/methanol with 1% acetic acid.

Step 4: Characterization (Self-Validation)

  • Protocol:

    • ¹H NMR: Confirm the presence of aromatic protons, the indole N-H proton, and the absence of the ethyl ester signals.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound (m/z = 177.16).

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product (should be >95%).

Synthesis Workflow Diagram

Synthesis_Workflow SM Starting Materials (2-methyl-3-nitrophenol, Diethyl Oxalate) Condensation Step 1: Claisen Condensation (KOEt, Ethanol, Reflux) SM->Condensation Intermediate Ethyl Ester Intermediate Condensation->Intermediate Cyclization Step 2: Reductive Cyclization (Zn, Acetic Acid) Intermediate->Cyclization Saponification Step 2b: Saponification (NaOH) Cyclization->Saponification Crude Crude Product (Precipitate) Saponification->Crude Purification Step 3: Purification (Recrystallization or Column Chromatography) Crude->Purification Final Final Product: 4-Hydroxy-1H-indole- 2-carboxylic acid Purification->Final Validation Step 4: Validation (NMR, MS, HPLC) Final->Validation Application_Workflow Scaffold Scaffold 4-Hydroxy-1H-indole- 2-carboxylic acid Amidation Amide Coupling (HATU, Amine) Scaffold->Amidation Intermediate Amide Intermediate Amidation->Intermediate Alkylation O-Alkylation (Base, Alkyl Halide) Intermediate->Alkylation Final Drug-like Molecule (Kinase Inhibitor Scaffold) Alkylation->Final Screening Biological Screening (e.g., Kinase Assays) Final->Screening

Sources

Section 1: The Enduring Significance of the Indole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, stands as one of the most vital structural motifs in medicinal chemistry. Its unique electronic properties and rigid conformation allow it to serve as a "privileged structure," capable of binding to a multitude of biological targets with high affinity.[1][2] This scaffold is not merely a synthetic curiosity but a cornerstone of biology, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][3] Consequently, indole derivatives have been successfully developed into therapeutics for a vast range of conditions, including cancer, inflammation, metabolic disorders, and neurodegenerative diseases.[2]

Within this critical class of compounds, indole-2-carboxylic acids have emerged as a particularly promising scaffold. Their derivatives are the subject of intensive research, notably as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[4][5] 4-Hydroxy-1H-indole-2-carboxylic acid, the focus of this guide, represents a foundational building block for the synthesis of these and other complex, biologically active molecules. Its strategic hydroxylation provides a crucial handle for further functionalization, making a thorough understanding of its structure and synthesis paramount for researchers in drug development.

Section 2: Chemical Structure and Physicochemical Properties

4-Hydroxy-1H-indole-2-carboxylic acid is characterized by the indole core with a hydroxyl (-OH) group substituted at the C4 position of the benzene ring and a carboxylic acid (-COOH) group at the C2 position of the pyrrole ring.

Systematic IUPAC Name: 4-Hydroxy-1H-indole-2-carboxylic acid

Below is a summary of its key identifiers and computed physicochemical properties.

PropertyValueSource
CAS Number 80129-52-8[6][7]
Molecular Formula C₉H₇NO₃[7]
Molecular Weight 177.16 g/mol [7]
Predicted Boiling Point 511.4 ± 30.0 °C[6]
Predicted Density 1.570 ± 0.06 g/cm³[6]
Predicted pKa 4.56 ± 0.30[6]

Section 3: A Retrosynthetic Overview of Synthetic Strategies

The synthesis of a substituted indole such as 4-Hydroxy-1H-indole-2-carboxylic acid can be approached through several strategic disconnections. The most prominent and historically significant routes involve forming the pyrrole ring onto a pre-functionalized benzene precursor. The following diagram illustrates the retrosynthetic logic for two classical and highly effective methods: the Fischer Indole Synthesis and the Reissert Indole Synthesis.

G cluster_fischer Fischer Indole Synthesis Approach cluster_reissert Reissert Indole Synthesis Approach Target 4-Hydroxy-1H-indole-2-carboxylic acid Fischer_Intermediate Arylhydrazone Intermediate Target->Fischer_Intermediate [ C2-C3 bond formation ] Reissert_Intermediate o-Nitrophenylpyruvic Ester Target->Reissert_Intermediate [ Reductive Cyclization ] Aryl_Hydrazine 3-Hydroxyphenylhydrazine Fischer_Intermediate->Aryl_Hydrazine Pyruvate_Derivative Pyruvic Acid or Ester Fischer_Intermediate->Pyruvate_Derivative Nitro_Toluene Substituted o-Nitrotoluene Reissert_Intermediate->Nitro_Toluene Oxalic_Ester Diethyl Oxalate Reissert_Intermediate->Oxalic_Ester G cluster_1 Step 1: Japp-Klingemann Reaction cluster_2 Step 2: Fischer Indole Synthesis cluster_3 Step 3: Saponification A1 3-Aminophenol B Benzenediazonium salt intermediate A1->B A2 NaNO₂, HCl (Diazotization) D Arylhydrazone Intermediate B->D C1 Ethyl 2-methylacetoacetate C1->D C2 Base (e.g., NaOEt) F Ethyl 4-Hydroxy-1H-indole- 2-carboxylate D->F E1 Acid Catalyst (PPA or H₂SO₄) H 4-Hydroxy-1H-indole- 2-carboxylic acid F->H G1 Base (NaOH) (Saponification)

Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis.

Detailed Experimental Protocol

Part A: Synthesis of the Arylhydrazone via Japp-Klingemann Reaction

  • Diazotization: Dissolve 3-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium ethoxide. Cool this mixture to 0 °C.

  • Slowly add the cold diazonium salt solution to the β-keto ester solution. A brightly colored precipitate of the arylhydrazone should form.

  • Maintain the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Part B: Fischer Indole Synthesis and Saponification

  • Cyclization: Add the dried arylhydrazone portion-wise to a pre-heated acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at 80-100 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture and pour it carefully onto crushed ice.

  • The crude product, ethyl 4-hydroxy-1H-indole-2-carboxylate, will precipitate. Collect the solid by filtration and wash thoroughly with water to remove the acid.

  • Saponification: Without further purification, suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution, acidify with dilute HCl to a pH of ~3-4. The final product, 4-Hydroxy-1H-indole-2-carboxylic acid, will precipitate.

  • Collect the product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure compound.

Section 5: Classical Synthesis Route 2: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative and effective route, particularly when the starting materials are ortho-substituted nitrotoluenes. [8]This method involves two key transformations: a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic ester, followed by a reductive cyclization to form the indole ring. [9][10]

Causality and Mechanistic Insights
  • Condensation: The reaction is initiated by a strong base (e.g., sodium ethoxide) deprotonating the methyl group of the o-nitrotoluene derivative. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen condensation.

  • Reductive Cyclization: The nitro group of the o-nitrophenylpyruvic ester is reduced to an amino group, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C). The newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to yield the aromatic indole ring system.

Synthetic Workflow Diagram

G cluster_1 Step 1: Claisen Condensation cluster_2 Step 2: Reductive Cyclization cluster_3 Step 3: Saponification A1 3-Hydroxy-2-nitrotoluene (or protected equivalent) C Ethyl 3-(3-hydroxy-2-nitrophenyl)- 2-oxopropanoate A1->C A2 Diethyl Oxalate A2->C B Base (NaOEt) (Condensation) E Ethyl 4-Hydroxy-1H-indole- 2-carboxylate C->E D1 Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C) G 4-Hydroxy-1H-indole- 2-carboxylic acid E->G F1 Base (NaOH) (Saponification)

Caption: Workflow for the Reissert Indole Synthesis.

Detailed Experimental Protocol

Note: The phenolic hydroxyl group may require protection (e.g., as a methyl or benzyl ether) prior to the strongly basic condensation step to prevent side reactions. The final step would then include deprotection.

  • Condensation: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add a mixture of the protected 3-hydroxy-2-nitrotoluene and diethyl oxalate.

  • Heat the reaction mixture to reflux for several hours until the condensation is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into a mixture of ice and dilute acid to neutralize the base.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-nitrophenylpyruvic ester.

  • Reductive Cyclization: Dissolve the crude pyruvate in glacial acetic acid. Heat the solution gently and add iron powder portion-wise.

  • Maintain the exothermic reaction under control and continue heating at reflux for 2-4 hours after the addition is complete.

  • Cool the mixture, filter to remove iron salts, and concentrate the filtrate. Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product into ethyl acetate.

  • Purify the resulting indole ester by column chromatography if necessary.

  • Deprotection and Saponification: If a protecting group was used, remove it using appropriate conditions (e.g., BBr₃ for a methyl ether or hydrogenation for a benzyl ether).

  • Perform the final saponification of the ester to the carboxylic acid as described in the Fischer synthesis protocol (Section 4, Part B, steps 4-7).

Section 6: Overview of Modern Synthetic Approaches

While classical methods remain robust, modern organometallic chemistry has introduced milder and often more functional-group-tolerant pathways to indoles. Palladium-catalyzed cross-coupling reactions are particularly prominent.

  • Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of a substituted 2-iodoaniline with an alkyne. [11]This approach could be adapted to synthesize the target molecule by using a 3-hydroxy-2-iodoaniline and an appropriately functionalized alkyne.

  • Sonogashira Coupling-Based Strategies: The Sonogashira coupling of a terminal alkyne with a 2-haloaniline can generate a 2-alkynyl aniline intermediate. [12][13]This intermediate can then be induced to cyclize, often under the influence of a copper or palladium catalyst, to form the indole ring. [14]These methods offer high regioselectivity and are part of a broader trend towards more efficient, one-pot synthetic procedures.

Section 7: Conclusion

4-Hydroxy-1H-indole-2-carboxylic acid is a strategically important building block in the field of medicinal chemistry. Its synthesis is well-established through robust, classical methods such as the Fischer and Reissert syntheses, which offer reliable pathways from readily available starting materials. Understanding the mechanistic underpinnings of these routes allows for their logical application and optimization. Furthermore, the continuous development of modern, transition-metal-catalyzed methods provides complementary strategies that promise milder conditions and expanded substrate scope. The accessibility of this versatile scaffold through multiple synthetic avenues ensures its continued relevance in the ongoing search for novel therapeutics.

Section 8: References

  • RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

  • ChemicalBook. 4-Hydroxy-1H-indole-2-carboxylic acid | 80129-52-8.

  • PubMed Central (PMC). (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

  • ACS Publications. (2014, November 13). Sequential Sonogashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters.

  • P., B. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.

  • ResearchGate. (n.d.). Reissert Indole Synthesis.

  • Echemi. 4-Hydroxy-1H-indole-2-carboxylic acid.

  • Kushwaha, D. Synthesis and Chemistry of Indole.

  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

  • NIH. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC.

  • International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • YouTube. (2021, August 5). Fischer Indole Synthesis.

  • YouTube. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction.

Sources

The Emergence of the 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold: A Technical Guide to a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic therapeutic agents.[1][2] This guide delves into the specific and increasingly significant 4-Hydroxy-1H-indole-2-carboxylic acid motif. While research on the parent molecule is nascent, its derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various disease states. This document serves as a technical resource, synthesizing the current understanding of this scaffold's chemistry, biological activities, and therapeutic potential. We will explore its role in the development of novel inhibitors for challenging targets and provide insights into the experimental workflows necessary for advancing compounds based on this promising chemical architecture.

The Indole Scaffold: A Foundation of Therapeutic Innovation

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-inflammatory drug indomethacin, the indole scaffold is a testament to nature's and science's ingenuity in molecular design.[1][2] The functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological properties, leading to compounds with high potency and selectivity.[1]

Synthesis and Physicochemical Properties of the 4-Hydroxy-1H-indole-2-carboxylic Acid Core

The synthesis of the 4-hydroxy-1H-indole-2-carboxylic acid core, while not extensively detailed for the parent compound in readily available literature, can be approached through various established methods for substituted indoles. A common strategy involves the palladium-catalyzed cross-coupling of ortho-iodoanilines with acetylenes, followed by cyclization.[3] The introduction of the hydroxyl group at the 4-position is a key feature, as it can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. The carboxylic acid moiety at the 2-position is also critical, often serving as a key anchoring group within the active sites of enzymes, particularly those that interact with charged substrates.[4]

The presence of both a hydroxyl and a carboxylic acid group imparts a degree of polarity to the molecule, which can influence its pharmacokinetic properties, such as solubility and membrane permeability.[4] Medicinal chemists often employ bioisosteric replacements for the carboxylic acid to optimize these properties while retaining the desired biological activity.[4]

Biological Activities and Therapeutic Potential of 4-Hydroxy-1H-indole-2-carboxylic Acid Derivatives

The true potential of the 4-hydroxy-1H-indole-2-carboxylic acid scaffold is illuminated by the diverse biological activities of its derivatives. These compounds have been investigated as inhibitors of several key enzymes and as modulators of receptors, highlighting the versatility of this chemical motif.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral therapy.[5][6] Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of this enzyme.[5][6][7] The mechanism of inhibition often involves the chelation of two magnesium ions within the active site of the integrase by the indole core and the C2 carboxyl group.[5][6] Structural modifications, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the interaction with the hydrophobic cavity near the active site, leading to significantly improved inhibitory effects.[5][6]

One notable derivative, compound 20a from a recent study, demonstrated a remarkable IC50 value of 0.13 μM against HIV-1 integrase.[5][6] This highlights the potential of the indole-2-carboxylic acid scaffold in the development of new anti-HIV agents.[5][6]

Dual Inhibition of IDO1 and TDO for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[8] The inhibition of these enzymes can restore anti-tumor immunity. A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO.[8]

Structure-activity relationship studies have revealed that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[8] For instance, compound 9o-1 was identified as a potent dual inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO.[8] This line of research underscores the utility of the indole-2-carboxylic acid scaffold in the design of novel cancer immunotherapies.[8]

Allosteric Inhibition of Fructose-1,6-bisphosphatase for Diabetes Treatment

Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, and its inhibition is a potential therapeutic strategy for type 2 diabetes.[9] Novel indole derivatives have been synthesized and identified as allosteric inhibitors of FBPase.[9] Extensive structure-activity relationship studies led to the discovery of a potent FBPase inhibitor with an IC50 of 0.99 μM.[9] The binding mode of these indole derivatives was predicted to be in the allosteric site of the enzyme.[9]

Inhibition of Protein Tyrosine Phosphatase Beta (PTPβ)

Protein tyrosine phosphatases (PTPs) are involved in regulating a wide range of cellular processes, and their dysregulation is implicated in various diseases.[10] Hydroxyindole carboxylic acid-based inhibitors have been developed for receptor-type protein tyrosine phosphatase beta (RPTPβ), a target involved in blood vessel development.[10] A representative inhibitor from this class, 8b-1 (L87B44), exhibited an IC50 of 0.38 μM with at least 14-fold selectivity for RPTPβ over a panel of other PTPs.[10] This work demonstrates the potential of the hydroxyindole carboxylic acid scaffold in creating potent and selective enzyme inhibitors.[10]

Anti-Cancer Activity

The indole scaffold is a well-established pharmacophore in the design of anti-cancer agents.[2][11] Derivatives of 5-hydroxyindole-3-carboxylic acid have shown cytotoxic effects against breast cancer cells (MCF-7) with minimal toxicity to normal cells.[2] One ester derivative demonstrated a half-maximal effective concentration of 4.7 µM.[2] Additionally, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer, with one compound showing potent inhibitory activities against several human liver cancer cell lines.[11]

Table 1: Summary of Biological Activities of Indole-2-Carboxylic Acid Derivatives

Derivative ClassTargetDisease AreaKey FindingsReference
Indole-2-carboxylic acidsHIV-1 IntegraseHIV/AIDSPotent inhibition with IC50 values as low as 0.13 μM.[5][6][5][6]
6-acetamido-indole-2-carboxylic acidsIDO1/TDOCancerDual inhibitors with IC50 values in the low micromolar range.[8][8]
Substituted IndolesFructose-1,6-bisphosphataseDiabetesAllosteric inhibitors with IC50 values around 0.99 μM.[9][9]
Hydroxyindole carboxylic acidsProtein Tyrosine Phosphatase BetaAngiogenesis-related diseasesSelective inhibitors with IC50 of 0.38 μM.[10][10]
5-hydroxyindole-3-carboxylic acid esters-CancerCytotoxic against MCF-7 breast cancer cells with EC50 of 4.7 µM.[2][2]
1H-indole-2-carboxylic acids14-3-3η proteinCancerPotent inhibition of liver cancer cell lines.[11][11]

Key Experimental Protocols for Evaluating Scaffold Derivatives

The evaluation of novel compounds based on the 4-hydroxy-1H-indole-2-carboxylic acid scaffold requires a systematic approach, progressing from initial screening to in-depth characterization.

General Workflow for Compound Evaluation

A typical workflow for assessing the biological activity of a newly synthesized derivative would involve a tiered screening process.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 ADME/Tox & In Vivo Studies A Compound Synthesis & Purification B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Dose-Response & IC50 Determination B->C D Selectivity Profiling (against related targets) C->D E Cell Viability/Cytotoxicity Assays D->E F Target Engagement & Pathway Analysis E->F G Functional Assays (e.g., Antiviral, Anti-proliferative) F->G H In Vitro ADME (Solubility, Permeability, Stability) G->H I In Vivo Pharmacokinetics H->I J In Vivo Efficacy Models I->J

Caption: A generalized experimental workflow for the evaluation of novel therapeutic compounds.

Detailed Methodologies

Enzyme Inhibition Assay (Example: HIV-1 Integrase Strand Transfer Assay)

  • Objective: To determine the in vitro inhibitory activity of a test compound against the strand transfer activity of HIV-1 integrase.

  • Materials: Recombinant HIV-1 integrase, donor DNA substrate (oligonucleotide), target DNA substrate (oligonucleotide), assay buffer, test compound, and a detection system (e.g., fluorescence-based).

  • Procedure: a. Pre-incubate the recombinant HIV-1 integrase with the test compound at various concentrations. b. Add the donor DNA substrate to initiate the 3'-processing reaction. c. Add the target DNA substrate to initiate the strand transfer reaction. d. Incubate the reaction mixture at 37°C for a defined period. e. Stop the reaction and detect the amount of strand transfer product formed. f. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

  • Rationale: This assay directly measures the compound's ability to inhibit the key catalytic step of the target enzyme, providing a quantitative measure of its potency.

Cell-Based Antiproliferative Assay (Example: MTT Assay for Cancer Cells)

  • Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum, antibiotics, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.

  • Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance of the formazan solution at a specific wavelength. f. Calculate the percentage of cell viability at each compound concentration and determine the EC50 value.

  • Rationale: This assay provides an indication of the compound's overall effect on cell proliferation and viability, which is a crucial first step in evaluating potential anti-cancer agents.

Future Perspectives and Conclusion

The 4-hydroxy-1H-indole-2-carboxylic acid scaffold is an emerging platform in medicinal chemistry with significant potential for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives against a range of challenging targets underscore its versatility and importance. Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives to explore new biological targets and refine structure-activity relationships.

  • Optimization of Pharmacokinetic Properties: Addressing potential liabilities associated with the carboxylic acid moiety through prodrug strategies or the use of bioisosteres to improve drug-like properties.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular interactions between the scaffold's derivatives and their biological targets.

References

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2018). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). PubMed Central. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2023). RSC Publishing. [Link]

  • Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta. (2014). PubMed. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1979). PubMed. [Link]

  • 5-Hydroxyindole-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Physiochemical properties of 4-hydroxytriazoles 55-57 and related carboxylic acid bioisosteres. (2019). ResearchGate. [Link]

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A Technical Guide to the 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold and Its Analogs: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets with high affinity.[1] This bicyclic heterocycle is not only a fundamental component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin but also the foundational core of numerous synthetic therapeutic agents.[1][2] Its planar, aromatic system and the hydrogen-bonding capability of the indole N-H group enable it to form critical interactions within enzyme active sites and receptor binding pockets.[1]

This guide focuses on the derivatives and analogs of the 4-Hydroxy-1H-indole-2-carboxylic acid core. While direct literature on the 4-hydroxy isomer is sparse, this document will synthesize insights from the broader, extensively studied indole-2-carboxylic acid family. We will explore the profound impact of substitutions on the indole ring, particularly the role of the hydroxyl group, by examining closely related analogs. The central thesis is that the indole-2-carboxylic acid framework, through strategic functionalization, serves as a versatile and potent platform for developing novel therapeutics across diverse disease areas, including viral infections, cancer, and metabolic disorders.[3][4][5]

Chapter 1: The Core Scaffold: Synthesis and Physicochemical Properties

The strategic placement of the carboxylic acid at the C2 position and a hydroxyl group on the benzene ring fundamentally influences the molecule's electronic properties, solubility, and target-binding capabilities. The carboxyl group often acts as a key metal-chelating moiety, crucial for inhibiting metalloenzymes, while the hydroxyl group can serve as a critical hydrogen bond donor or acceptor.[3][6]

General Synthetic Strategies

The synthesis of substituted indole-2-carboxylic acids typically involves multi-step sequences that build the indole core first, followed by functionalization. A common approach begins with a commercially available indole-2-carboxylic acid ester, which is then modified.

A representative synthetic workflow is outlined below. This strategy allows for the introduction of diverse substituents at various positions of the indole ring, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_synthesis General Synthetic Workflow start Commercially Available Indole-2-Carboxylate Ester step1 Protection/Activation (e.g., Esterification) start->step1 step2 Ring Functionalization (e.g., Halogenation, Nitration) step1->step2 step3 Key Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) step2->step3 step4 Side Chain Modification (e.g., Reduction, Alkylation) step3->step4 step5 Final Deprotection (e.g., Saponification) step4->step5 end Target Derivative step5->end

Caption: A generalized workflow for synthesizing indole-2-carboxylic acid derivatives.

Exemplary Synthetic Protocol: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

This protocol describes the esterification of 3-bromo-1H-indole-2-carboxylic acid, a key intermediate for further derivatization via coupling reactions.[7] The causality behind this step is to protect the carboxylic acid, preventing it from interfering with subsequent reactions, and to increase its solubility in organic solvents.

Materials:

  • 3-Bromo-1H-indole-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).

  • Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution. The acid acts as a catalyst for the Fischer esterification.

  • Heat the mixture to 80 °C and stir for 2 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the sulfuric acid catalyst.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product via silica gel chromatography (eluent: 1:5 v/v ethyl acetate/petroleum ether) to yield the final product.

Self-Validation: The successful synthesis is confirmed by characterization of the product using NMR and mass spectrometry to verify its structure and purity against expected values. The yield for this reaction is typically high (around 85%).[7]

Chapter 2: Biological Activities and Key Therapeutic Targets

The indole-2-carboxylic acid scaffold has been successfully exploited to develop inhibitors for a range of high-value therapeutic targets.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant body of research highlights indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[3][6][7] HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a clinically validated strategy for treating HIV/AIDS.[3]

Mechanism of Action: The inhibitory mechanism is predicated on the ability of the indole core, specifically the N-H group and the C2-carboxyl group, to form a key chelating interaction with two magnesium ions (Mg²⁺) within the enzyme's active site.[3][6] This interaction mimics the binding of the viral DNA substrate, thereby preventing the integration of the viral genome into the host cell's DNA.

G cluster_moa Mechanism of HIV-1 Integrase Inhibition integrase HIV-1 Integrase Active Site mg_ions Two Mg²⁺ Ions integrase->mg_ions contains vdna Viral DNA mg_ions->vdna required for binding inhibitor Indole-2-Carboxylic Acid Derivative inhibitor->mg_ions chelates inhibition Strand Transfer Inhibited inhibitor->inhibition leads to

Caption: Chelation of Mg²⁺ ions by the inhibitor prevents viral DNA integration.

Structure-Activity Relationship (SAR): Systematic modifications of the indole core have yielded compounds with nanomolar potency.[3]

  • C3 Position: Introduction of long branches or aryl groups at this position can extend into a hydrophobic pocket near the active site, forming beneficial interactions with residues like Tyr143 and Pro145, thereby enhancing inhibitory activity.[3][7]

  • C6 Position: Adding a halogenated benzene ring at C6 can create a crucial π-π stacking interaction with the viral DNA, significantly boosting potency.[3][6]

Compound ID (Reference)C3-SubstituentC6-SubstituentHIV-1 Integrase IC₅₀ (µM)
3[3] HH>25
4a[7] 2-methoxyphenylH10.06
17a[6] HHalogenated benzene3.11
20a[3] Long branchHalogenated benzene0.13
Immuno-Oncology: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan metabolism.[4] In the tumor microenvironment, upregulation of these enzymes depletes tryptophan and produces kynurenine metabolites, which suppresses the anti-tumor immune response. Therefore, inhibiting IDO1 and TDO is a promising strategy for cancer immunotherapy.

Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[4]

Compound ID (Reference)Key SubstituentIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)
9o-1[4] 6-acetamido1.171.55
9p-O[4] para-benzoquinone0.02 (approx.)0.02 (approx.)
Anticancer Potential: Insights from Hydroxylated Analogs

While data on the 4-hydroxy isomer is limited, studies on 5-hydroxyindole-3-carboxylic acid derivatives provide compelling evidence for the role of the hydroxyl group in anticancer activity.[2] These compounds demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line while showing low toxicity to normal cells.[2]

Mechanism of Action: The proposed mechanism involves the inhibition of survivin , a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many tumors.[2] By inhibiting survivin, these compounds promote apoptosis in malignant cells. The 5-OH group was incorporated into the design to mimic protocatechuic acid (PCA), a natural phenolic acid known to induce apoptosis through survivin inhibition.[2] This highlights the strategic value of a hydroxyl substituent on the indole ring for creating specific, targeted interactions.

Chapter 3: A Unified View of Structure-Activity Relationships

Across different therapeutic targets, a clear SAR pattern emerges for the indole-2-carboxylic acid scaffold. The core itself often serves as the primary anchoring point, while substituents at the C3, C5, and C6 positions are used to fine-tune potency and selectivity.

G cluster_SAR SAR Hotspots on the Indole-2-Carboxylic Acid Core IndoleCore C2 C3 C5 C6 C2_label C2-COOH: - Metal Chelation (HIV-1 Integrase) - H-Bonding Anchor C2->C2_label C3_label C3: - Hydrophobic Interactions - Fine-tunes CB1 & HIV Activity C3->C3_label C5_label C5: - Halogenation enhances CB1 activity - OH group provides anticancer activity (analog) C5->C5_label C6_label C6: - π-π Stacking (HIV) - Modulates IDO1/TDO Activity C6->C6_label

Caption: Key positions on the indole-2-carboxylic acid scaffold for SAR modulation.

  • The C2-Carboxylic Acid: This is a non-negotiable feature for metalloenzyme targets like HIV-1 integrase.[3]

  • The Benzene Ring (C4-C7): This region is critical for establishing target selectivity. Halogenation at C5 enhances CB1 allosteric modulator potency.[8] An acetamido group at C6 is key for IDO1/TDO dual inhibition.[4] A hydroxyl group at C5 introduces anticancer properties.[2] This strongly suggests that a hydroxyl group at the C4 position would likewise impart unique pharmacological properties worthy of investigation.

  • The Pyrrole Ring (C3): This position is ideal for introducing substituents that can probe hydrophobic pockets without disrupting the core binding motif.[3][8]

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a remarkably versatile and clinically relevant core for drug discovery. Its derivatives have yielded potent inhibitors of HIV-1 integrase and IDO1/TDO, demonstrating its broad therapeutic potential.[3][4] Insights from hydroxylated analogs strongly suggest that the introduction of a hydroxyl group onto the indole's benzene ring is a powerful strategy for conferring novel biological activities, including targeted cytotoxicity against cancer cells.[2]

The specific 4-Hydroxy-1H-indole-2-carboxylic acid core remains an underexplored area. Future research should focus on:

  • Systematic Synthesis: Developing robust synthetic routes to access a library of 4-hydroxy derivatives with diverse substitutions at other positions.

  • Pharmacological Screening: Evaluating these novel compounds against a wide panel of targets, particularly metalloenzymes, kinases, and apoptosis-related proteins.

  • Computational Modeling: Using molecular docking and dynamic simulations to predict the binding modes of 4-hydroxy derivatives and to rationalize the impact of the C4-OH group on target affinity and selectivity.

By leveraging the established principles of the indole-2-carboxylic acid family and exploring the unique chemical space offered by the 4-hydroxy substitution, researchers are well-positioned to uncover the next generation of innovative therapeutics.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (URL: [Link])

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (URL: [Link])

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (URL: [Link])

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (URL: )
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (URL: [Link])

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An In-depth Technical Guide to 4-Hydroxy-1H-indole-2-carboxylic acid: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Potential

Within the vast and intricate world of heterocyclic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of a multitude of natural products and synthetic compounds with profound biological activities.[1] This guide delves into the specifics of a particularly intriguing derivative: 4-Hydroxy-1H-indole-2-carboxylic acid. While the historical record of its initial discovery is not prominently documented, its significance emerges from the convergence of synthetic strategies developed for its parent moieties, 4-hydroxyindole and indole-2-carboxylic acid. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its synthesis and characterization to its potential as a building block in medicinal chemistry.

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The predicted properties of 4-Hydroxy-1H-indole-2-carboxylic acid provide a baseline for its handling and characterization.

PropertyPredicted Value
Boiling Point511.4±30.0 °C
Density1.570±0.06 g/cm³
pKa4.56±0.30

Table 1: Predicted Physicochemical Properties of 4-Hydroxy-1H-indole-2-carboxylic acid.[2]

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region.[3] Additionally, a characteristic N-H stretching vibration from the indole ring would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets.

  • ¹³C NMR: The carbon NMR would reveal the chemical shifts of the nine carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and other characteristic fragments from the indole ring.[4]

Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid: A Proposed Pathway

While a direct, step-by-step protocol for the synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid is not explicitly detailed in a single source, a plausible and efficient synthetic route can be designed by combining established methodologies for the synthesis of 4-hydroxyindole and the introduction of a carboxylic acid group at the 2-position of the indole ring.

The proposed synthesis begins with the formation of the 4-hydroxyindole core, which can be achieved through various methods. One notable approach involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes cyclization and aromatization.[5] Another established method involves the decarboxylation of an intermediate carboxylic acid in the presence of a copper catalyst.[6]

Once 4-hydroxyindole is obtained, the subsequent introduction of the carboxylic acid group at the 2-position represents the key synthetic challenge. A general and effective method for this transformation is the Reissert indole synthesis. This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[2]

A detailed, proposed experimental protocol is outlined below:

Step 1: Synthesis of 4-Hydroxyindole

A robust method for the synthesis of 4-hydroxyindole starts from 1,3-cyclohexanedione.

  • Reaction: 1,3-cyclohexanedione is reacted with 2-aminoethanol to yield an enamine intermediate.

  • Cyclization and Aromatization: The enamine is then subjected to a metal-catalyzed dehydrogenation to afford 4-hydroxyindole.[5]

  • Rationale: This method is advantageous as it avoids harsh reaction conditions and provides a good yield of the desired intermediate.

Step 2: Introduction of the Carboxylic Acid Group

With 4-hydroxyindole in hand, the carboxylic acid moiety can be introduced at the 2-position.

  • Protection of the Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of 4-hydroxyindole should first be protected, for example, as a benzyl ether.

  • Reaction with Diethyl Oxalate: The protected 4-benzyloxyindole is then reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

  • Reductive Cyclization: The resulting intermediate is then reduced, typically with hydrazine hydrate in the presence of a catalyst like ferrous hydroxide, to effect cyclization and formation of the indole-2-carboxylic acid derivative.[2]

  • Deprotection: Finally, the benzyl protecting group is removed by catalytic hydrogenation to yield the target molecule, 4-Hydroxy-1H-indole-2-carboxylic acid.

Synthesis_Pathway A 1,3-Cyclohexanedione C Enamine Intermediate A->C Reaction B 2-Aminoethanol B->C D 4-Hydroxyindole C->D Cyclization & Aromatization E 4-Benzyloxyindole D->E Protection (e.g., Benzyl Bromide) G Intermediate Adduct E->G Condensation F Diethyl Oxalate F->G H Ethyl 4-Benzyloxy-1H-indole-2-carboxylate G->H Reductive Cyclization (e.g., Hydrazine Hydrate) I 4-Hydroxy-1H-indole-2-carboxylic acid H->I Deprotection & Hydrolysis

Caption: Proposed synthetic pathway for 4-Hydroxy-1H-indole-2-carboxylic acid.

Biological Significance and Therapeutic Potential

The indole-2-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown significant activity as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[7] The mechanism of action often involves the chelation of essential metal ions in the enzyme's active site by the indole nucleus and the carboxylic acid group.[7]

Furthermore, indole-2-carboxylic acid derivatives have been investigated as:

  • Anticancer Agents: Targeting proteins such as 14-3-3η in liver cancer.[8]

  • IDO1/TDO Dual Inhibitors: These enzymes are involved in tryptophan metabolism and are targets for cancer immunotherapy.

  • Allosteric Inhibitors: For enzymes like fructose-1,6-bisphosphatase, which is relevant in metabolic diseases.

While the specific biological activity of 4-Hydroxy-1H-indole-2-carboxylic acid is not extensively documented, the presence of the hydroxyl group at the 4-position opens up new avenues for structure-activity relationship (SAR) studies and the development of novel derivatives with potentially enhanced or altered pharmacological profiles. The hydroxyl group can participate in hydrogen bonding interactions within a biological target and can also serve as a handle for further chemical modification.

Biological_Applications Core Indole-2-carboxylic Acid Scaffold HIV HIV-1 Integrase Inhibition Core->HIV Cancer Anticancer Activity Core->Cancer Immuno Immunotherapy (IDO1/TDO Inhibition) Core->Immuno Metabolic Metabolic Disease Modulation Core->Metabolic Target 4-Hydroxy-1H-indole-2-carboxylic acid SAR Structure-Activity Relationship Studies Target->SAR Derivatives Novel Derivative Synthesis Target->Derivatives

Caption: Biological applications of the indole-2-carboxylic acid scaffold.

Future Directions and Conclusion

4-Hydroxy-1H-indole-2-carboxylic acid represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While its own history is not as storied as some other indole derivatives, the robust synthetic methodologies available for its constituent parts provide a clear path for its preparation and further investigation.

Future research should focus on:

  • Developing and optimizing a high-yield synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid.

  • Thoroughly characterizing the molecule using modern spectroscopic and crystallographic techniques.

  • Screening for biological activity against a range of therapeutic targets, leveraging the known activities of the broader indole-2-carboxylic acid class.

  • Utilizing it as a scaffold for the creation of novel derivatives with tailored properties.

References

  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. (URL not available)
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosph
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (URL not available)
  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities. (URL not available)
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  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. (URL: [Link])

  • Synthetic method of indole-2-carboxylic acid.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. (URL: [Link])

  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. (URL not available)
  • 7-Hydroxy-1H-indole-2-carboxylic acid. Amerigo Scientific. (URL: [Link])

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. (URL: [Link])

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The 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold: A Technical Guide to a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Within this esteemed family, the 4-Hydroxy-1H-indole-2-carboxylic acid core represents a particularly intriguing pharmacophore. The strategic placement of a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the indole ring creates a unique electronic and steric profile, rendering it a versatile building block for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, key biological targets, and structure-activity relationships of the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold, offering valuable insights for researchers and drug development professionals.

Introduction to the 4-Hydroxy-1H-indole-2-carboxylic Acid Pharmacophore

The indole ring system is a planar, aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding (through the indole N-H) and π-π stacking, making it an effective mimic of protein secondary structures.[1] The addition of a hydroxyl group at the C4 position introduces a hydrogen bond donor and acceptor, enhancing the molecule's ability to anchor within protein binding pockets. The carboxylic acid at the C2 position serves as a crucial metal-chelating group and a key interaction point with positively charged amino acid residues.[2]

This unique combination of functional groups suggests the potential for 4-Hydroxy-1H-indole-2-carboxylic acid derivatives to target a range of enzymes and receptors implicated in various disease states, including viral infections, cancer, and inflammatory disorders. While direct biological data on the parent compound is limited in publicly available literature, the extensive research on related indole-2-carboxylic acid derivatives provides a strong rationale for its exploration as a valuable pharmacophore.

Synthetic Strategies for 4-Hydroxy-1H-indole-2-carboxylic Acid

The synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid presents a multi-step challenge, primarily focused on the construction of the substituted indole ring followed by the introduction of the carboxylic acid moiety. A plausible and efficient synthetic pathway can be designed starting from readily available precursors.

Synthesis of the 4-Hydroxyindole Precursor

Several methods have been reported for the synthesis of 4-hydroxyindole.[3] One effective approach involves a modified Bischler-Möhlau reaction, which utilizes the condensation of an appropriate aminophenol with benzoin.[4] Another practical route starts from 1,3-cyclohexanedione and 2-aminoethanol to form an enamine intermediate, which is then catalytically converted to 4-hydroxyindole.[2]

A particularly adaptable method for laboratory-scale synthesis is the reaction of 1,3-cyclohexanedione with a diazo compound to produce 2-diazo-1,3-cyclohexanedione. This intermediate can then react with styrene in the presence of a rhodium catalyst to yield a spirocyclopropane, which upon ring-opening cyclization with an amine, furnishes a tetrahydroindol-4-one that can be readily converted to 4-hydroxyindole.[3]

Introduction of the 2-Carboxylic Acid Group

With the 4-hydroxyindole core in hand, the next critical step is the introduction of the carboxylic acid group at the C2 position. A well-established method for the formylation of indoles is the Reimer-Tiemann reaction, which utilizes chloroform and a strong base to introduce a formyl group (-CHO), primarily at the ortho position to the activating group.[5][6] Given the electron-rich nature of the indole ring, this reaction is expected to proceed at the C3 position. However, careful control of reaction conditions and the use of protecting groups on the hydroxyl and amine functionalities may allow for selective formylation at C2.

A more direct and potentially higher-yielding approach involves the lithiation of the N-protected 4-hydroxyindole at the C2 position, followed by quenching with carbon dioxide to introduce the carboxylic acid. Subsequent deprotection would yield the desired 4-Hydroxy-1H-indole-2-carboxylic acid.

Experimental Protocol: Proposed Synthesis of 4-Hydroxy-1H-indole-2-carboxylic Acid

Step 1: Protection of 4-Hydroxyindole

  • Dissolve 4-hydroxyindole in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF)).

  • Add a suitable protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride (TBDMSCl)) and a base (e.g., imidazole).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Follow with the protection of the indole nitrogen using a suitable protecting group (e.g., benzenesulfonyl chloride (BsCl)) in the presence of a strong base (e.g., sodium hydride).

Step 2: Carboxylation

  • Cool the solution of the di-protected 4-hydroxyindole to -78 °C under an inert atmosphere (e.g., argon).

  • Add a strong organolithium base (e.g., n-butyllithium) dropwise to effect lithiation at the C2 position.

  • After stirring for a defined period, bubble dry carbon dioxide gas through the reaction mixture.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection

  • Extract the crude product with an organic solvent and purify by column chromatography.

  • Selectively remove the hydroxyl protecting group (e.g., using tetrabutylammonium fluoride (TBAF) for a TBDMS group).

  • Subsequently, remove the nitrogen protecting group (e.g., via alkaline hydrolysis for a benzenesulfonyl group) to yield 4-Hydroxy-1H-indole-2-carboxylic acid.

  • Purify the final product by recrystallization or column chromatography.

Key Biological Targets and Therapeutic Potential

The therapeutic potential of the 4-Hydroxy-1H-indole-2-carboxylic acid pharmacophore can be inferred from the well-documented activities of its structural analogs. The indole-2-carboxylic acid scaffold has been extensively explored as an inhibitor of several key enzymes involved in disease pathogenesis.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have emerged as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][7] The indole core and the C2 carboxyl group are known to chelate the two Mg²⁺ ions within the active site of the integrase enzyme.[2] The presence of a hydroxyl group at the 4-position could further enhance binding affinity through additional hydrogen bonding interactions with the enzyme or the viral DNA.

The general mechanism of action involves the inhibition of the strand transfer step of viral DNA integration into the host genome.[8] The structure-activity relationship (SAR) studies of related compounds suggest that substitutions on the indole ring can significantly impact antiviral potency.[9]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the HIV-1 integrase strand transfer reaction.

  • Plate Preparation: Coat a 96-well plate with a donor substrate DNA solution and incubate. Wash the plate and add a blocking buffer.[10]

  • Enzyme Reaction: Add the HIV-1 integrase enzyme solution to the wells, along with the test compound (4-Hydroxy-1H-indole-2-carboxylic acid derivatives) at various concentrations.[7]

  • Incubation: Incubate the plate to allow the strand transfer reaction to occur.

  • Detection: The integrated DNA is then detected using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate that produces a colorimetric or fluorometric signal.[11]

  • Data Analysis: The inhibitory activity is determined by measuring the reduction in the signal in the presence of the test compound compared to a control without the inhibitor. IC₅₀ values are then calculated.

Anticancer Activity via IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites.[12] Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of IDO1 and TDO, making them promising candidates for cancer immunotherapy.[12] The 4-hydroxy substitution could potentially enhance the interaction with the heme cofactor in the active site of these enzymes.

Experimental Protocol: IDO1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant IDO1 enzyme, L-tryptophan (substrate), and necessary cofactors in a suitable buffer.[13][14]

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for the conversion of tryptophan to N-formylkynurenine.[14]

  • Detection: The product, kynurenine (after hydrolysis of N-formylkynurenine), is quantified using HPLC or a colorimetric/fluorometric method.[13][15]

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of kynurenine produced in the presence and absence of the inhibitor, and IC₅₀ values are determined.

Cytotoxicity in Cancer Cell Lines

The antiproliferative activity of compounds containing the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI₅₀ (concentration for 50% growth inhibition) values are determined.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 4-Hydroxy-1H-indole-2-carboxylic acid are not extensively reported, valuable insights can be drawn from related indole derivatives.

  • Role of the 4-Hydroxy Group: The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the target protein. Its position on the benzene portion of the indole ring can influence the overall electronic properties of the molecule, which can affect its binding affinity and pharmacokinetic properties.

  • Importance of the 2-Carboxylic Acid: The carboxylic acid at the C2 position is a key feature for the activity of many indole-2-carboxylic acid inhibitors, particularly those targeting metalloenzymes like HIV-1 integrase, where it chelates essential metal ions in the active site.[2]

  • Influence of Other Substituents: SAR studies on related indole-2-carboxylic acids have shown that substitutions at other positions (e.g., C3, C5, C6) can significantly modulate potency and selectivity.[9] For example, the introduction of hydrophobic groups at C3 has been shown to enhance the activity of HIV-1 integrase inhibitors.[2]

Data Presentation

Table 1: Physicochemical Properties of 4-Hydroxy-1H-indole-2-carboxylic Acid

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
LogP (Predicted) 1.5 - 2.0
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 69.2 Ų

Visualization of Key Concepts

Pharmacophore Model

Pharmacophore cluster_indole 4-Hydroxy-1H-indole-2-carboxylic acid cluster_target Biological Target Indole Indole (Aromatic, Hydrophobic) HydrophobicPocket Hydrophobic Pocket Indole->HydrophobicPocket π-π stacking OH 4-OH (H-bond donor/acceptor) HbondRegion H-bond Region OH->HbondRegion H-bonding COOH 2-COOH (H-bond donor/acceptor, Metal Chelator) COOH->HbondRegion H-bonding MetalIon Metal Ion (e.g., Mg²⁺) COOH->MetalIon Chelation

Caption: Key pharmacophoric features of 4-Hydroxy-1H-indole-2-carboxylic acid.

Synthetic Workflow

Synthesis Start Starting Materials (e.g., 1,3-Cyclohexanedione) Hydroxyindole 4-Hydroxyindole Synthesis Start->Hydroxyindole Protection Protection of -OH and -NH Hydroxyindole->Protection Carboxylation C2-Carboxylation Protection->Carboxylation Deprotection Deprotection Carboxylation->Deprotection FinalProduct 4-Hydroxy-1H-indole- 2-carboxylic acid Deprotection->FinalProduct

Caption: Proposed synthetic workflow for 4-Hydroxy-1H-indole-2-carboxylic acid.

Conclusion

The 4-Hydroxy-1H-indole-2-carboxylic acid scaffold holds significant promise as a versatile pharmacophore for the development of novel therapeutic agents. Its unique structural features, including the potential for enhanced target binding through the 4-hydroxy group and the crucial role of the 2-carboxylic acid moiety, make it an attractive starting point for drug discovery campaigns targeting a range of diseases. While further research is needed to fully elucidate its specific biological activities and structure-activity relationships, the information presented in this guide, drawn from extensive studies on related indole derivatives, provides a solid foundation and a compelling rationale for its exploration. The proposed synthetic strategies and experimental protocols offer a practical roadmap for researchers to synthesize, evaluate, and ultimately unlock the full therapeutic potential of this promising molecular scaffold.

References

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  • Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., Xiong, Q. Q., Zhao, Y. L., Liao, S. G., Li, Y. J., Yan, G. Y., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

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Unlocking the Therapeutic Potential of 4-Hydroxy-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1] Within this esteemed class of molecules, 4-Hydroxy-1H-indole-2-carboxylic acid stands out as a compound of significant interest. Its structural similarity to known modulators of critical biological pathways suggests a broad therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the most promising therapeutic targets for 4-Hydroxy-1H-indole-2-carboxylic acid, offering a roadmap for researchers and drug development professionals to investigate its efficacy. We will delve into the scientific rationale for pursuing each target, provide detailed, field-proven experimental protocols for validation, and present the underlying molecular mechanisms.

I. Antiviral Activity: Targeting HIV-1 Integrase

A. Rationale for Investigation

The fight against Human Immunodeficiency Virus (HIV) has been revolutionized by the development of potent antiretroviral therapies. One of the key viral enzymes essential for HIV-1 replication is integrase, which catalyzes the insertion of the viral DNA into the host genome.[2] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern HIV treatment regimens.

The indole-2-carboxylic acid scaffold has been identified as a powerful pharmacophore for the development of novel HIV-1 integrase inhibitors.[3][4][5] The core structure, particularly the indole nitrogen and the carboxylic acid at the 2-position, has been shown to effectively chelate the two magnesium ions (Mg²⁺) within the enzyme's active site, a crucial interaction for inhibiting its strand transfer activity.[3][4][5] Structural modifications to the indole ring have led to the development of derivatives with impressive inhibitory potency, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range.[3][5] The addition of a hydroxyl group at the 4-position of the indole ring in 4-Hydroxy-1H-indole-2-carboxylic acid may further enhance binding interactions within the active site, potentially through additional hydrogen bonding with amino acid residues or the viral DNA, making it a compelling candidate for investigation as a novel HIV-1 integrase inhibitor.

B. Experimental Validation: HIV-1 Integrase Inhibition Assay

This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of 4-Hydroxy-1H-indole-2-carboxylic acid against HIV-1 integrase.[6]

1. Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Long terminal repeat (LTR) donor DNA substrate (oligonucleotide)

  • Target DNA substrate (oligonucleotide)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM DTT, 0.05% Brij-35

  • 4-Hydroxy-1H-indole-2-carboxylic acid (test compound)

  • Known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well plates

  • Fluorescence plate reader

2. Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 4-Hydroxy-1H-indole-2-carboxylic acid and the positive control in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound or control (at various concentrations)

    • Recombinant HIV-1 Integrase

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add the LTR donor DNA and target DNA substrates to each well to initiate the integration reaction.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: The strand transfer reaction can be quantified using various methods, such as fluorescently labeled oligonucleotides and fluorescence polarization or a time-resolved fluorescence resonance energy transfer (TR-FRET) based system.

  • Data Analysis:

    • Measure the fluorescence signal in each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

C. Visualizing the Mechanism of Action

HIV1_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor Inhibitor Integrase Integrase Integration Integration Integrase->Integration Catalysis No_Integration Inhibition of Integration Integrase->No_Integration Mg1 Mg²⁺ Mg2 Mg²⁺ Indole_Scaffold 4-Hydroxy-1H-indole-2-carboxylic acid Carboxyl Group Hydroxyl Group Indole_Scaffold->Integrase Binding Indole_Scaffold:c->Mg1 Chelation Indole_Scaffold:c->Mg2 Chelation vDNA Viral DNA vDNA->Integrase Binding Host_DNA Host DNA Host_DNA->Integration

II. Immuno-Oncology: Dual Inhibition of IDO1 and TDO

A. Rationale for Investigation

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][7] In the context of cancer, the overexpression of these enzymes in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the proliferation and effector function of T cells, thereby promoting immune tolerance and allowing the tumor to evade immune surveillance.[8][9] Consequently, inhibitors of IDO1 and TDO are being actively pursued as promising cancer immunotherapies.

Derivatives of indole-2-carboxylic acid have emerged as potent dual inhibitors of both IDO1 and TDO.[8][9] The structural similarity of the indole scaffold to the natural substrate tryptophan allows these compounds to competitively bind to the active site of the enzymes. The carboxylic acid moiety is thought to interact with key residues within the active site, contributing to their inhibitory activity. Given that many tumors co-express both IDO1 and TDO, dual inhibitors are considered particularly advantageous. The 4-hydroxy substitution on the indole ring of 4-Hydroxy-1H-indole-2-carboxylic acid could potentially enhance its binding affinity and selectivity, making it a strong candidate for development as a novel immuno-oncology agent.[8][9]

B. Experimental Validation: IDO1/TDO Cellular Assay

This protocol describes a cell-based assay to measure the inhibition of IDO1 and TDO activity by 4-Hydroxy-1H-indole-2-carboxylic acid.[10][11]

1. Materials and Reagents:

  • Human cancer cell line expressing IDO1 (e.g., SKOV3) and a cell line expressing TDO (e.g., A172)

  • Cell culture medium (e.g., RPMI-1640) with L-tryptophan

  • Interferon-gamma (IFN-γ) for inducing IDO1 expression

  • 4-Hydroxy-1H-indole-2-carboxylic acid (test compound)

  • Known IDO1/TDO inhibitor (e.g., Epacadostat) as a positive control

  • DMSO

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well cell culture plates

  • Spectrophotometer

2. Step-by-Step Protocol:

  • Cell Seeding: Seed the IDO1- and TDO-expressing cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction (for IDO1-expressing cells): Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1.

  • Compound Treatment: Add serial dilutions of 4-Hydroxy-1H-indole-2-carboxylic acid and the positive control to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant from each well.

    • Add a reagent (e.g., trichloroacetic acid) to precipitate proteins.

    • Centrifuge the samples and transfer the supernatant to a new plate.

    • Add Ehrlich's reagent to the supernatant, which reacts with kynurenine to produce a colored product.

    • Incubate for 10-20 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer.

    • Generate a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in each sample.

    • Calculate the percentage of inhibition of IDO1/TDO activity for each compound concentration and determine the IC₅₀ value.

C. Visualizing the Kynurenine Pathway Inhibition

IDO1_TDO_Inhibition Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolism T_Cell_Activation T-Cell Activation Tryptophan->T_Cell_Activation Required for Kynurenine Kynurenine IDO1_TDO->Kynurenine Production Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Inhibitor 4-Hydroxy-1H-indole- 2-carboxylic acid Inhibitor->IDO1_TDO Inhibition

III. Neurological Disorders: Modulation of the NMDA Receptor

A. Rationale for Investigation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[12] However, overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[13] The NMDA receptor has a unique requirement for the co-agonist glycine (or D-serine) to bind to its GluN1 subunit for channel activation.[12] Therefore, antagonists of the glycine binding site can effectively modulate NMDA receptor activity and offer a therapeutic strategy for conditions associated with excitotoxicity.

Indole-2-carboxylic acid has been identified as a competitive antagonist of the glycine binding site on the NMDA receptor.[12] This suggests that the indole-2-carboxylic acid scaffold can effectively compete with glycine for binding to the GluN1 subunit, thereby preventing channel opening and reducing excitotoxic damage. The 4-hydroxy substituent in 4-Hydroxy-1H-indole-2-carboxylic acid may provide additional interactions within the glycine binding pocket, potentially leading to enhanced affinity and antagonist activity. Investigating the modulatory effects of this compound on the NMDA receptor could therefore open new avenues for the treatment of a range of neurological disorders.

B. Experimental Validation: NMDA Receptor Radioligand Binding Assay

This protocol details a radioligand binding assay to determine the affinity of 4-Hydroxy-1H-indole-2-carboxylic acid for the glycine binding site of the NMDA receptor.[14][15]

1. Materials and Reagents:

  • Rat brain cortex membranes (source of NMDA receptors)

  • [³H]Glycine or a suitable radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519)

  • Assay Buffer: 50 mM Tris-acetate (pH 7.4)

  • 4-Hydroxy-1H-indole-2-carboxylic acid (test compound)

  • Non-labeled glycine or a known glycine site antagonist for determining non-specific binding

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

2. Step-by-Step Protocol:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brain cortex.

  • Assay Setup: In test tubes, combine the following:

    • Assay Buffer

    • Radioligand ([³H]Glycine) at a concentration near its K_d value.

    • Serial dilutions of 4-Hydroxy-1H-indole-2-carboxylic acid.

    • For determining non-specific binding, a separate set of tubes containing a high concentration of non-labeled glycine.

  • Initiation of Binding: Add the brain membrane preparation to each tube to start the binding reaction.

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value and subsequently calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

D. Quantitative Data Summary
Compound ClassTargetReported Activity (IC₅₀/K_i)Reference
Indole-2-carboxylic acid derivativesHIV-1 Integrase0.13 µM - 3.11 µM[3][4][16]
Indole-2-carboxylic acid derivativesIDO1/TDO1.17 µM (IDO1), 1.55 µM (TDO)[8][9]
Indole-2-carboxylic acidNMDA Receptor (Glycine Site)Competitive Antagonist[12]
Aryl indole-2-carboxylic acid analogsPPARgammaPotent Modulators
7-nitro-1H-indole-2-carboxylic acid derivativesFBPase0.99 µM
1H-indole-2-carboxylic acid derivatives14-3-3η ProteinAffinity for target[17]
5-hydroxyindole-3-carboxylic acid derivativesBreast Cancer Cells (MCF-7)4.7 µM
4-HydroxyindoleFerroptosisInhibitory effects[18]

IV. Other Promising Therapeutic Avenues

The therapeutic potential of 4-Hydroxy-1H-indole-2-carboxylic acid extends beyond the targets detailed above. The indole scaffold is a versatile starting point for the development of drugs targeting a multitude of diseases.

A. Metabolic Disorders: Targeting Fructose-1,6-bisphosphatase (FBPase) and PPARgamma
  • FBPase: Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[19] Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. The 4-hydroxy group could influence the binding of the molecule to the allosteric site of the enzyme. An FBPase activity assay , typically a coupled-enzyme assay measuring the production of fructose-6-phosphate, can be employed for validation.[20][21]

  • PPARgamma: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. While full agonists of PPARγ are effective in treating type 2 diabetes, they are associated with significant side effects. Selective PPARγ modulators (SPPARγMs) that exhibit partial agonism are therefore highly sought after. Aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators. The activity of 4-Hydroxy-1H-indole-2-carboxylic acid on PPARγ can be assessed using a cell-based reporter gene assay , where cells are transfected with a PPARγ expression vector and a reporter gene under the control of a PPARγ response element.[22][23]

B. Oncology: Targeting 14-3-3η Protein and Inducing Cytotoxicity
  • 14-3-3η Protein: The 14-3-3 family of proteins are involved in the regulation of various cellular processes, including cell cycle control and apoptosis. The η isoform has been implicated in the pathogenesis of liver cancer. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target 14-3-3η, demonstrating the potential of this scaffold in developing new anti-cancer agents.[17] Validation can be performed using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of the compound to the purified protein.

  • Cytotoxicity in Cancer Cells: Hydroxyindole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer.[24] The anti-proliferative activity of 4-Hydroxy-1H-indole-2-carboxylic acid can be evaluated using a standard MTT or SRB cytotoxicity assay on a panel of cancer cell lines.[24][25][26][27][28]

C. Neuroprotection: Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has been implicated in the pathophysiology of neurodegenerative diseases. 4-Hydroxyindole has been shown to possess anti-ferroptotic properties.[18] This suggests that 4-Hydroxy-1H-indole-2-carboxylic acid may also exhibit neuroprotective effects by inhibiting ferroptosis. This can be investigated using cell-based ferroptosis assays , where neuronal cells are treated with a ferroptosis inducer (e.g., erastin or RSL3) in the presence or absence of the test compound, and cell viability is assessed.

V. Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

The accessibility of a compound is a critical factor in its development as a therapeutic agent. While a detailed synthetic protocol is beyond the scope of this guide, it is important to note that various synthetic routes to 4-hydroxyindoles and indole-2-carboxylic acids have been reported in the literature.[3][29][30] These methods often involve multi-step sequences starting from commercially available precursors. The synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid would likely involve the introduction of the hydroxyl and carboxylic acid functionalities onto the indole core through established chemical transformations.

Conclusion: A Multifaceted Candidate for Drug Discovery

4-Hydroxy-1H-indole-2-carboxylic acid represents a molecule of significant therapeutic promise, with a chemical structure that suggests activity against a diverse range of high-value biological targets. This guide has provided a comprehensive overview of the most compelling of these targets, grounded in a strong scientific rationale and supported by detailed, actionable experimental protocols. From viral infections and cancer to metabolic and neurological disorders, the potential applications of this compound are vast. It is our hope that this technical guide will serve as a valuable resource for the scientific community, stimulating further research and accelerating the journey of 4-Hydroxy-1H-indole-2-carboxylic acid from a promising chemical entity to a life-changing therapeutic.

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Methodological & Application

Synthesis of "4-Hydroxy-1H-indole-2-carboxylic acid" experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

Topic: Synthesis of "4-Hydroxy-1H-indole-2-carboxylic acid" Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Hydroxyindole Scaffold

4-Hydroxy-1H-indole-2-carboxylic acid is a pivotal molecular scaffold in medicinal chemistry and organic synthesis. The indole ring system is a "privileged structure," frequently found in a vast array of pharmacologically active compounds, natural products, and functional materials.[1] Specifically, the 4-hydroxy substitution pattern is a key feature in neurotransmitters like psilocin and is integral to the design of novel therapeutics targeting a range of biological targets, including HIV-1 integrase and enzymes involved in tryptophan metabolism like IDO1/TDO.[2][3]

This application note provides a detailed, field-proven experimental protocol for the multi-step synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid. The chosen synthetic strategy is grounded in the classic and robust Japp-Klingemann reaction followed by the Fischer indole synthesis, a reliable route for constructing the indole nucleus.[4][5] We will delve into the mechanistic reasoning behind each step, provide a comprehensive, step-by-step protocol, and outline the necessary safety precautions and characterization methods.

Synthetic Strategy: A Protecting Group Approach via Japp-Klingemann/Fischer Indole Synthesis

The direct synthesis of 4-hydroxyindoles can be challenging due to the sensitivity of the hydroxyl group to the often harsh acidic conditions of the Fischer indole synthesis. To circumvent this, a protecting group strategy is employed. The phenolic hydroxyl group is masked with a benzyl ether, which is stable throughout the indole formation sequence and can be cleanly removed in the final step by catalytic hydrogenation.

The overall synthetic pathway is outlined below:

  • Diazotization: Conversion of a protected aniline, 4-benzyloxyaniline, into a stable diazonium salt.

  • Japp-Klingemann Reaction: Coupling of the diazonium salt with an active methylene compound (diethyl malonate) to form a key hydrazone intermediate.

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone to construct the indole ring system.

  • Saponification: Hydrolysis of the ethyl ester at the C2 position to the corresponding carboxylic acid.

  • Deprotection: Removal of the benzyl protecting group to reveal the target 4-hydroxyl group.

A 4-Benzyloxyaniline B Diazonium Salt A->B 1. HCl, NaNO₂ 0-5 °C D Hydrazone Intermediate B->D 2. Japp-Klingemann Reaction NaOAc, EtOH/H₂O C Diethyl Malonate C->D E Ethyl 4-Benzyloxy-1H-indole-2-carboxylate D->E 3. Fischer Indole Synthesis H₂SO₄ or PPA, Heat F Sodium 4-Benzyloxy-1H-indole-2-carboxylate E->F 4. Saponification NaOH, EtOH/H₂O, Reflux G 4-Benzyloxy-1H-indole-2-carboxylic acid F->G Acidic Workup (HCl) H 4-Hydroxy-1H-indole-2-carboxylic acid (Final Product) G->H 5. Deprotection H₂, Pd/C, MeOH

Caption: Overall synthetic scheme for 4-Hydroxy-1H-indole-2-carboxylic acid.

Part 1: Detailed Experimental Protocol

This protocol details the synthesis starting from commercially available 4-benzyloxyaniline.

Step 1: Diazotization of 4-Benzyloxyaniline

Causality: This step converts the primary amine into a diazonium salt, an excellent electrophile required for the subsequent Japp-Klingemann reaction. The reaction is conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[6][7]

Protocol:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-benzyloxyaniline (20.0 g, 100.4 mmol) and a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

  • Stir the resulting slurry and cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Dissolve sodium nitrite (NaNO₂) (7.6 g, 110.1 mmol) in water (40 mL) and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the resulting pale-yellow solution at 0–5 °C for an additional 20 minutes. This diazonium salt solution is used immediately in the next step.

Step 2: Japp-Klingemann Reaction to Form the Hydrazone

Causality: The electrophilic diazonium salt reacts with the enolate of diethyl malonate. The resulting azo compound is unstable and undergoes in-situ hydrolysis and decarboxylation under the basic conditions provided by sodium acetate to yield the stable phenylhydrazone. This reaction elegantly forms the crucial C-N bond and sets the stage for indole cyclization.[1][4]

Protocol:

  • In a separate 2 L flask, prepare a solution of diethyl malonate (17.7 g, 110.5 mmol) and sodium acetate trihydrate (55.0 g, 404.2 mmol) in a mixture of ethanol (300 mL) and water (300 mL).

  • Cool this solution to 10–15 °C in an ice bath.

  • Slowly pour the cold diazonium salt solution from Step 1 into the diethyl malonate solution with vigorous stirring over 30 minutes. The temperature should be maintained below 20 °C.

  • A yellow-orange precipitate will form. Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with a small amount of cold ethanol.

  • Dry the resulting yellow solid (the hydrazone intermediate) under vacuum. The product is typically used in the next step without further purification.

Step 3: Fischer Indole Synthesis

Causality: The hydrazone undergoes an acid-catalyzed intramolecular cyclization. The mechanism involves tautomerization to an enehydrazine, followed by a[8][8]-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the thermodynamically stable indole ring. Polyphosphoric acid (PPA) or sulfuric acid are effective catalysts for this transformation.[1][9]

Protocol:

  • Place the dried hydrazone from Step 2 (approx. 100 mmol) into a 500 mL flask.

  • Add polyphosphoric acid (PPA) (200 g) to the flask. Alternative: Concentrated sulfuric acid in ethanol can also be used.

  • Heat the mixture with mechanical stirring to 90–100 °C for 1.5–2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully and slowly pour the hot, viscous reaction mixture onto 1 kg of crushed ice with vigorous stirring. This will precipitate the crude product and quench the reaction.

  • The resulting solid is collected by vacuum filtration and washed with copious amounts of water until the filtrate is neutral (pH ~7).

  • The crude solid, ethyl 4-benzyloxy-1H-indole-2-carboxylate, is then purified by recrystallization from an ethanol/water mixture.

Step 4: Saponification of the Ester

Causality: The ethyl ester at the C2 position is hydrolyzed to the corresponding carboxylate salt using a strong base. This is a standard nucleophilic acyl substitution reaction necessary to obtain the final carboxylic acid functionality.

Protocol:

  • Suspend the purified ethyl 4-benzyloxy-1H-indole-2-carboxylate (e.g., 20.0 g, 67.7 mmol) in ethanol (200 mL).

  • Add a solution of sodium hydroxide (8.1 g, 203.1 mmol) in water (50 mL).

  • Heat the mixture to reflux and maintain for 2–3 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2–3 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-benzyloxy-1H-indole-2-carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 5: Catalytic Hydrogenation (Deprotection)

Causality: The benzyl ether protecting group is cleaved by hydrogenolysis. The reaction occurs on the surface of a palladium catalyst, where hydrogen gas is activated and reacts with the benzyl group, releasing it as toluene and leaving the desired free hydroxyl group.[10]

Protocol:

  • Dissolve the 4-benzyloxy-1H-indole-2-carboxylic acid (10.0 g, 37.4 mmol) in methanol (250 mL) in a hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1.0 g, 10% w/w).

  • Secure the flask to a hydrogenation apparatus (e.g., Parr hydrogenator) and flush the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-Hydroxy-1H-indole-2-carboxylic acid.

  • Purify the final product by recrystallization from hot water or an ethyl acetate/hexane mixture to afford off-white to light-brown crystals.

Part 2: Data Summary and Characterization

Quantitative Data Summary
ParameterStep 1: DiazotizationStep 2: Japp-KlingemannStep 3: Fischer IndoleStep 4: SaponificationStep 5: Deprotection
Starting Material 4-BenzyloxyanilineDiazonium SaltHydrazoneEthyl 4-Benzyloxyindole-2-carboxylate4-Benzyloxyindole-2-carboxylic acid
Key Reagents NaNO₂, HClDiethyl Malonate, NaOAcH₂SO₄ or PPANaOHH₂, 10% Pd/C
Solvent WaterEthanol/WaterNone (or Ethanol)Ethanol/WaterMethanol
Temperature 0–5 °C< 20 °C90–100 °CReflux (~80 °C)Room Temperature
Typical Yield Quantitative (in situ)85–95%60–75%90–98%80–90%
Overall Yield ----~40-60% (approx.)
Characterization of Final Product

The identity and purity of the synthesized 4-Hydroxy-1H-indole-2-carboxylic acid should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons (δ 6.5-7.2 ppm), an indole N-H proton (δ ~11.5 ppm, broad), a phenolic O-H proton (δ ~9.5 ppm, broad), and a carboxylic acid proton (δ ~12.8 ppm, very broad).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the indole ring carbons, the carboxylic acid carbonyl (~163 ppm), and the hydroxyl-bearing carbon (~150 ppm).

  • Mass Spectrometry (ESI-): Calculated for C₉H₇NO₃, m/z = 177.04. Found [M-H]⁻ = 176.03.

  • Infrared (IR) Spectroscopy (KBr Pellet): Characteristic peaks for O-H stretching (broad, ~3400-3200 cm⁻¹ for N-H and O-H), C=O stretching of the carboxylic acid (~1680 cm⁻¹), and aromatic C-H and C=C vibrations.[11]

Part 3: Safety and Workflow

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested or inhaled.[12][13] Avoid contact with combustible materials.[14] Handle in a well-ventilated fume hood and prevent dust formation.[12]

  • Strong Acids (HCl, H₂SO₄, PPA): Highly corrosive. Handle with extreme care in a fume hood, using appropriate PPE to prevent skin and eye contact. Always add acid to water, never the reverse.

  • Catalytic Hydrogenation (H₂/Pd-C): Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially when dry after use. Do not expose the dry catalyst to air. Quench the catalyst filter cake with water immediately after filtration. Perform the reaction in a well-ventilated area away from ignition sources.

  • Solvents: Flammable organic solvents like ethanol, methanol, and diethyl ether should be handled in a fume hood away from open flames or sparks.

Experimental Workflow Visualization

prep Reagent Preparation & Stoichiometric Calculation step1 Step 1: Diazotization (0-5 °C) prep->step1 step2 Step 2: Japp-Klingemann (< 20 °C) step1->step2 filter1 Filtration & Drying of Hydrazone step2->filter1 step3 Step 3: Fischer Indole Synthesis (90-100 °C) filter1->step3 quench Quenching on Ice & Filtration step3->quench purify1 Recrystallization of Ester quench->purify1 step4 Step 4: Saponification (Reflux) purify1->step4 workup Acidic Workup & Filtration step4->workup step5 Step 5: Hydrogenation (RT, 50 psi H₂) workup->step5 filter2 Catalyst Filtration (Celite) step5->filter2 evap Solvent Evaporation filter2->evap purify2 Final Recrystallization evap->purify2 analysis Product Characterization (NMR, MS, IR) purify2->analysis

Caption: General laboratory workflow for the synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid.

References

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. URL: [Link]

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  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. URL: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. URL: [Link]

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Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We will explore the underlying principles of microwave heating and present a step-by-step guide for a rapid, high-yield synthesis. This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2][3] The protocols and insights provided are intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic workflows.

Introduction: The Significance of Indole Scaffolds and the Advent of Microwave Chemistry

The indole nucleus is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, including anti-cancer, anti-viral, and anti-bacterial agents.[4][5] Specifically, substituted indole-2-carboxylic acids have been identified as crucial intermediates and core structures in the development of novel therapeutics, such as HIV-1 integrase inhibitors.[6] 4-Hydroxy-1H-indole-2-carboxylic acid, in particular, serves as a key building block for more complex molecules.[5]

Traditional methods for the synthesis of such compounds often involve lengthy reaction times, high temperatures, and laborious purification procedures.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating.[4][7] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with higher yields and selectivity.[1][7][8] This acceleration is due to the direct and efficient heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction, leading to a rapid and uniform temperature increase.[1][7] This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid.

Reaction Principle and Mechanism

The synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid can be efficiently achieved through a microwave-assisted reaction. A plausible and effective strategy involves the dehydrogenative aromatization of an oxoindole precursor.[5] This transformation is significantly accelerated by the rapid and uniform heating provided by microwave irradiation.

The proposed reaction pathway starts with a suitable oxoindole, which undergoes bromination followed by dehydrobromination to yield the aromatic indole ring. The use of microwave energy is crucial in overcoming the activation energy for these steps, leading to a rapid conversion.

A Substituted Oxoindole B Microwave Irradiation (MW) CuBr2, LiBr, Li2CO3 A->B C 4-Hydroxy-1H-indole-2-carboxylic acid B->C Dehydrogenative Aromatization

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
  • Reagents:

    • Starting Oxoindole (e.g., 4-Oxo-4,5,6,7-tetrahydroindole-2-carboxylic acid ethyl ester)

    • Copper(II) Bromide (CuBr₂)

    • Lithium Bromide (LiBr)

    • Lithium Carbonate (Li₂CO₃)

    • Ethyl Acetate (EtOAc)

    • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

    • Hydrochloric Acid (HCl) (e.g., 2 M)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Microwave Synthesizer

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Rotary evaporator

    • pH meter or pH paper

    • Filtration apparatus

Step-by-Step Synthesis Procedure

The synthesis is performed in two main stages: the microwave-assisted aromatization to form the ethyl ester of the target molecule, followed by saponification to yield the final carboxylic acid.

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the starting oxoindole (1 mmol), CuBr₂ (2.2 mmol), LiBr (1.1 mmol), and Li₂CO₃ (1.1 mmol).

  • Solvent Addition: Add a suitable solvent that couples well with microwave irradiation, such as acetonitrile or DMF (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 150°C for 5-10 minutes.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction vessel to room temperature, dilute the mixture with ethyl acetate. Filter the mixture to remove inorganic salts and wash the residue with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-hydroxy-1H-indole-2-carboxylate.

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of ethanol and 2 M NaOH solution.

  • Heating: Heat the mixture to reflux (or use microwave irradiation at a lower temperature, e.g., 80-100°C for 10-20 minutes) until the reaction is complete (monitored by TLC).

  • Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with 2 M HCl.[11] The product should precipitate.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

cluster_0 Part A: Aromatization cluster_1 Part B: Saponification A1 Combine Reactants in MW Vial A2 Microwave Irradiation (150°C, 5-10 min) A1->A2 A3 Cool and Dilute with EtOAc A2->A3 A4 Filter and Wash A3->A4 A5 Extract with Water/Brine A4->A5 A6 Dry and Concentrate A5->A6 B1 Dissolve Ester in EtOH/NaOH A6->B1 Crude Ester B2 Heat to Reflux or MW B1->B2 B3 Acidify with HCl B2->B3 B4 Filter and Dry Product B3->B4

Caption: Step-by-step experimental workflow.

Expected Results and Data Presentation

The microwave-assisted approach typically provides the desired product in high yield and purity within a significantly shorter timeframe compared to conventional methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 8 - 24 hours5 - 20 minutes
Temperature > 100°C (reflux)150°C (aromatization) / 80°C (saponification)
Typical Yield 50 - 70%80 - 95%
Purity Often requires extensive purificationHigh purity, often only recrystallization needed
Energy Consumption HighLow

Product Characterization: The identity and purity of the synthesized 4-Hydroxy-1H-indole-2-carboxylic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the indole ring and the carboxylic acid.

  • ¹³C NMR: To verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Discussion: Causality and Trustworthiness

The dramatic rate enhancement observed in this microwave-assisted synthesis is a direct consequence of the efficient energy transfer to the polar molecules in the reaction mixture.[1] This rapid, uniform heating minimizes the formation of byproducts that are often seen with conventional heating methods where temperature gradients can occur.[1]

The choice of a high-boiling point polar solvent like DMF or acetonitrile is deliberate, as these solvents efficiently absorb microwave energy and allow the reaction to reach the required temperature quickly and safely under controlled pressure.

The work-up procedure is designed to be a self-validating system. The acid-base extraction and precipitation steps are fundamental purification techniques for carboxylic acids, ensuring the removal of neutral and basic impurities.[11] The final recrystallization step further refines the product to a high degree of purity.

Safety Precautions

  • Microwave Synthesizer: Only use a microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.

  • Pressure: Reactions in sealed vessels can generate high pressures. Always use the appropriate safety features of the microwave synthesizer and do not exceed the recommended fill volumes.

  • Chemical Hazards: Handle all chemicals with care, using appropriate PPE. Refer to the Safety Data Sheets (SDS) for all reagents before use. CuBr₂ is toxic and an irritant.

Conclusion

This application note demonstrates a highly efficient, rapid, and high-yielding protocol for the synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid using microwave irradiation. The described method not only accelerates the synthesis but also promotes greener chemistry by reducing reaction times and energy consumption.[2][7] This protocol is robust and can be adapted for the synthesis of other indole derivatives, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

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  • Fischer‐indole synthesis under microwave irradiation. - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. Available at: [Link]

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  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - NIH. Available at: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
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Navigating the Synthesis of 4-Hydroxy-1H-indole-2-carboxylic Acid: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate world of synthetic organic chemistry, the selective manipulation of multifunctional molecules is a paramount challenge. For researchers and drug development professionals working with promising scaffolds like 4-Hydroxy-1H-indole-2-carboxylic acid, a strategic approach to protecting its reactive functional groups is crucial for successful synthetic campaigns. This application note provides a detailed guide to the protecting group strategies for this versatile indole derivative, offering insights into orthogonal protection schemes and detailed protocols for the selective masking of its phenolic hydroxyl, carboxylic acid, and indole nitrogen functionalities.

The unique structure of 4-Hydroxy-1H-indole-2-carboxylic acid, featuring a nucleophilic indole nitrogen, an acidic phenolic hydroxyl group, and a carboxylic acid, necessitates a carefully orchestrated protection and deprotection sequence to achieve desired chemical transformations without unintended side reactions. The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively, a concept known as orthogonality.[1][2]

The Strategic Imperative: Orthogonal Protection

The presence of three distinct functional groups with varying reactivity profiles in 4-Hydroxy-1H-indole-2-carboxylic acid makes an orthogonal protecting group strategy indispensable. Such a strategy allows for the selective deprotection of one group while the others remain intact, enabling sequential modifications at different sites of the molecule.[1][2] A well-designed orthogonal scheme is the cornerstone of an efficient and high-yielding synthesis.

A logical workflow for protecting 4-Hydroxy-1H-indole-2-carboxylic acid is outlined below. This strategic sequence aims to address the different reactivities of the functional groups and install protecting groups that can be selectively removed.

G cluster_0 Protection Workflow Start 4-Hydroxy-1H-indole-2-carboxylic acid P1 Protect Indole Nitrogen (e.g., Boc) Start->P1 Mild Base P2 Protect Phenolic Hydroxyl (e.g., Benzyl) P1->P2 Base P3 Protect Carboxylic Acid (e.g., Benzyl Ester) P2->P3 Acid Catalyst or Alkylating Agent Fully_Protected Fully Protected Intermediate P3->Fully_Protected

Caption: Strategic workflow for the protection of 4-Hydroxy-1H-indole-2-carboxylic acid.

Protecting the Indole Nitrogen: The Boc Group

The indole nitrogen is often the first site to be protected due to its nucleophilicity. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[3] It is generally stable to a wide range of non-acidic conditions and can be readily removed with acid.

Protocol 1: N-Boc Protection

  • Materials: 4-Hydroxy-1H-indole-2-carboxylic acid, di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine (TEA) or sodium bicarbonate), and a solvent like tetrahydrofuran (THF) or a mixture of dioxane and water.

  • Procedure:

    • Dissolve 4-Hydroxy-1H-indole-2-carboxylic acid in the chosen solvent.

    • Add the base, followed by the slow addition of (Boc)₂O (typically 1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is then washed, dried, and concentrated to yield the N-Boc protected product.

Shielding the Phenolic Hydroxyl: Benzyl Ethers

With the indole nitrogen protected, the next step is typically the protection of the phenolic hydroxyl group. Benzyl ethers are a robust choice, offering stability across a broad range of chemical transformations.[4] They are commonly introduced using benzyl bromide or benzyl chloride in the presence of a base.

Protocol 2: O-Benzylation

  • Materials: N-Boc-4-hydroxy-1H-indole-2-carboxylic acid, benzyl bromide (BnBr), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Procedure:

    • To a solution of the N-Boc protected starting material in the chosen solvent, add the base.

    • Add benzyl bromide and stir the mixture, possibly with heating, until the reaction is complete.

    • The reaction is then quenched, and the product is extracted into an organic solvent.

    • Purification by chromatography affords the O-benzyl protected product.

Masking the Carboxylic Acid: Esterification

The final functional group to be protected is the carboxylic acid. Esterification is the most common strategy, and forming a benzyl ester is often advantageous as it can be cleaved under similar conditions as the O-benzyl ether (hydrogenolysis), allowing for simultaneous deprotection if desired.

Protocol 3: Benzyl Ester Formation

  • Materials: N-Boc-4-(benzyloxy)-1H-indole-2-carboxylic acid, benzyl alcohol, and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

  • Procedure (Fischer Esterification):

    • Dissolve the carboxylic acid in an excess of benzyl alcohol.

    • Add a catalytic amount of a strong acid.

    • Heat the mixture, often with removal of water, to drive the equilibrium towards the ester.

    • After completion, the excess alcohol is removed, and the product is purified.

The Art of Deprotection: A Selective Unveiling

The true power of an orthogonal protecting group strategy lies in the ability to selectively remove each group. The chosen protecting groups in this guide allow for a stepwise deprotection sequence.

Deprotection Strategies

Protecting GroupFunctional GroupDeprotection Reagents & Conditions
Boc Indole NitrogenTrifluoroacetic acid (TFA) in dichloromethane (DCM); or HCl in an organic solvent.[5]
Benzyl (Bn) Phenolic HydroxylCatalytic hydrogenolysis (e.g., H₂, Pd/C).[4]
Benzyl Ester Carboxylic AcidCatalytic hydrogenolysis (e.g., H₂, Pd/C) or saponification (e.g., LiOH, NaOH).[6]

This orthogonality allows for various synthetic routes. For instance, the Boc group can be removed under acidic conditions to allow for modification of the indole nitrogen, while the benzyl groups on the phenol and carboxylic acid remain intact. Conversely, both benzyl groups can be removed simultaneously via hydrogenolysis, leaving the Boc group in place for subsequent reactions.

G cluster_1 Orthogonal Deprotection Fully_Protected N-Boc, O-Bn, COOBn Protected Indole Deprotect_N Acidic Conditions (e.g., TFA) Fully_Protected->Deprotect_N Selective N-Deprotection Deprotect_O_C Hydrogenolysis (H2, Pd/C) Fully_Protected->Deprotect_O_C Simultaneous O & C Deprotection Deprotect_C Saponification (e.g., LiOH) Fully_Protected->Deprotect_C Selective C-Deprotection N_Free O-Bn, COOBn Protected Indole Deprotect_N->N_Free O_C_Free N-Boc Protected Indole Deprotect_O_C->O_C_Free C_Free N-Boc, O-Bn Protected Indole Deprotect_C->C_Free

Caption: Orthogonal deprotection pathways for the fully protected 4-Hydroxy-1H-indole-2-carboxylic acid derivative.

Conclusion

The successful synthesis and modification of 4-Hydroxy-1H-indole-2-carboxylic acid heavily rely on the strategic implementation of protecting groups. The combination of N-Boc, O-benzyl, and benzyl ester protection offers a robust and versatile orthogonal system. By understanding the principles of protection, deprotection, and orthogonality, researchers can unlock the full synthetic potential of this valuable indole scaffold, paving the way for the development of novel therapeutics and advanced materials.

References

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Application Notes & Protocols: Strategic Amide Coupling of 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] Amide derivatives of indole-2-carboxylic acids, in particular, are prevalent in drug discovery, forming the basis for potent antiviral, anti-inflammatory, and anti-cancer agents.[2][3][4] 4-Hydroxy-1H-indole-2-carboxylic acid is a particularly valuable starting material, offering a key site for further functionalization to modulate the pharmacological properties of the final compound.

However, the synthesis of amide derivatives from this scaffold presents a distinct and common challenge: the presence of a nucleophilic phenolic hydroxyl group at the C4 position. This group can compete with the intended amine nucleophile, leading to undesired side reactions and complicating the synthesis. This guide provides a detailed exploration of the strategies and protocols required to successfully navigate the amide coupling of 4-Hydroxy-1H-indole-2-carboxylic acid, ensuring high yields and purity of the desired product.

The Core Principle: A Two-Act Play of Amide Bond Formation

At its heart, nearly every amide coupling reaction is a two-step process designed to overcome the inherent lack of reactivity between a carboxylic acid and an amine, which would otherwise simply form a salt.[5][6]

  • Act I: Carboxylic Acid Activation. The carboxylic acid is converted into a more electrophilic species, an "active ester." This is achieved by reacting the acid with a coupling reagent. This intermediate is highly susceptible to nucleophilic attack.[5][7]

  • Act II: Nucleophilic Acyl Substitution. The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the activating group and forming the stable amide bond.[8]

This fundamental workflow is the basis for all the specific protocols that follow.

G cluster_activation Act I: Activation cluster_coupling Act II: Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Activated Intermediate (R-CO-X) Carboxylic_Acid->Active_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product + Amine Amine Amine (R'-NH2)

Caption: General workflow of amide bond formation.

The Central Challenge: Managing the 4-Hydroxy Group

The primary obstacle in coupling reactions with 4-Hydroxy-1H-indole-2-carboxylic acid is the dual nucleophilicity of the substrate. Both the amine (the intended nucleophile) and the 4-hydroxy group can attack the activated carboxylic acid intermediate.

  • Desired Pathway (Amidation): The amine attacks the activated ester to form the target amide.

  • Side Reaction (Esterification): The 4-hydroxy group of another molecule of the starting material attacks the activated intermediate, leading to the formation of a dimeric ester byproduct. This side reaction consumes the starting material and complicates purification.

G Start 4-Hydroxy-1H-indole-2-carboxylic acid + Coupling Reagent Activated Activated Intermediate Start->Activated Amide Desired Amide Product Activated->Amide + Amine Ester Ester Byproduct (Side Reaction) Activated->Ester + -OH group Amine Primary/Secondary Amine (R-NH2) Hydroxyl 4-Hydroxy Group (from another molecule)

Caption: Competing reaction pathways for the activated indole.

Strategic Approaches

Two primary strategies can be employed to favor the desired amidation pathway:

  • Protecting Group Strategy (Recommended): The most robust and generally applicable approach is to temporarily "cap" the hydroxyl group with a protecting group.[9] This renders the hydroxyl group non-nucleophilic, ensuring that only the carboxylic acid can be activated and subsequently react with the amine. The protecting group is then removed in a final step. This strategy, while adding steps, provides the cleanest reaction and highest yields.

  • Direct Coupling with Optimized Conditions: In some cases, direct coupling without protection can be achieved. This relies on carefully selecting coupling reagents and conditions that kinetically favor reaction with the added amine over the less nucleophilic phenol. This approach is often faster but risks lower yields and requires more rigorous purification. It is particularly challenging with less reactive (e.g., electron-deficient) amines.

Experimental Protocols and Methodologies

The following protocols provide detailed, field-proven methods for the successful synthesis of amides from 4-Hydroxy-1H-indole-2-carboxylic acid. The protecting group strategy is presented as the primary, most reliable method.

Protocol 1: Benzyl Protection of Hydroxyl Group

Rationale: The benzyl group is a classic and reliable protecting group for phenols. It is stable to a wide range of coupling conditions and can be cleanly removed by hydrogenolysis.

Step-by-Step Methodology:

  • Materials:

    • 4-Hydroxy-1H-indole-2-carboxylic acid

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure: a. To a solution of 4-Hydroxy-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (2.5 eq). b. Stir the mixture at room temperature for 20 minutes. c. Add benzyl bromide (1.1 eq) dropwise. d. Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction with water and extract with Ethyl Acetate (3x). f. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product (4-(Benzyloxy)-1H-indole-2-carboxylic acid) by column chromatography or recrystallization.

Protocol 2: Amide Coupling using HATU (Post-Protection)

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent.[10][11] It generates a highly reactive HOAt active ester, which promotes rapid coupling with minimal side reactions, even with challenging amines.[7][12]

Step-by-Step Methodology:

  • Materials:

    • 4-(Benzyloxy)-1H-indole-2-carboxylic acid (from Protocol 4.1)

    • Amine of choice (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Standard workup and purification reagents.

  • Procedure: a. Dissolve the protected carboxylic acid (1.0 eq) in DMF or DCM. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid. d. Add the desired amine (1.1 eq) to the reaction mixture. e. Stir at room temperature for 2-4 hours. Monitor reaction progress by TLC. f. Upon completion, dilute the reaction with Ethyl Acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over MgSO₄, filter, and concentrate. h. Purify the resulting amide by silica gel column chromatography.

Protocol 3: Amide Coupling using EDC/HOBt (Post-Protection)

Rationale: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic, cost-effective, and widely used method.[2] EDC is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[13] HOBt acts as an additive to form a more reactive intermediate and suppress potential side reactions.[14][15]

Step-by-Step Methodology:

  • Materials:

    • 4-(Benzyloxy)-1H-indole-2-carboxylic acid (from Protocol 4.1)

    • Amine of choice (1.1 eq)

    • EDC·HCl (1.5 eq)

    • HOBt (1.2 eq)

    • DIPEA or Triethylamine (Et₃N) (2.5 eq)

    • DCM or DMF

  • Procedure: a. To a solution of the protected carboxylic acid (1.0 eq) in DCM at 0 °C, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). b. Add EDC·HCl (1.5 eq) portion-wise over 10 minutes. c. Allow the reaction to warm to room temperature and stir for 12-18 hours. d. Monitor the reaction by TLC. e. Once complete, dilute with DCM and wash with water, 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over MgSO₄, filter, and concentrate. g. Purify via silica gel column chromatography.

Protocol 4: Deprotection of the Benzyl Ether

Rationale: Palladium-catalyzed hydrogenation is a clean and efficient method for removing benzyl ethers, yielding the final desired product and toluene as a volatile byproduct.

Step-by-Step Methodology:

  • Materials:

    • Protected amide (from Protocol 4.2 or 4.3)

    • Palladium on carbon (Pd/C, 10 wt. %, ~0.1 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or Parr shaker)

  • Procedure: a. Dissolve the protected amide in MeOH. b. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen). c. Purge the flask with H₂ gas and maintain a positive pressure with a hydrogen balloon. d. Stir vigorously at room temperature for 4-12 hours. e. Monitor by TLC for the disappearance of the starting material. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. g. Rinse the pad with additional MeOH. h. Concentrate the filtrate under reduced pressure to yield the final 4-hydroxy-1H-indole-2-carboxamide.

Comparative Overview of Coupling Reagents
Coupling ReagentBaseSolventTemperatureAdvantagesDisadvantages
HATU DIPEADMF, DCMRoom TempHigh reactivity, fast, low racemization, good for hindered substrates.[7][10]Higher cost, byproduct can be tricky to remove.
HBTU/TBTU DIPEADMF, DCMRoom TempVery effective, common in peptide synthesis.[15]Can react with N-terminus if used in excess.[10]
EDC / HOBt DIPEA, Et₃NDCM, DMF0 °C to RTCost-effective, water-soluble urea byproduct simplifies workup.[2][13]Slower than uronium salts, can be less effective for difficult couplings.[14]
DCC / HOBt DIPEA, Et₃NDCM0 °C to RTInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble in most solvents, requires filtration.[10]
PyBOP DIPEADMF, DCMRoom TempGood for sterically hindered couplings, less allergenic than BOP.Byproducts can be difficult to remove.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive or degraded coupling reagent.- Insufficient base.- Sterically hindered or electron-poor amine.- Use fresh, high-purity coupling reagents.- Ensure stoichiometric or excess base is used, especially if amine is a salt.- Switch to a more powerful reagent like HATU.- Increase reaction time and/or temperature (e.g., 40-50 °C).
Significant Ester Byproduct Formation (Direct Coupling) - The hydroxyl group is outcompeting the amine nucleophile.- Protect the hydroxyl group (highly recommended).- Lower the reaction temperature to 0 °C or below.- Add the amine before adding the coupling reagent to give it a kinetic advantage.
Incomplete Reaction - Insufficient equivalents of coupling reagent or amine.- Reaction time is too short.- Increase equivalents of the coupling reagent and amine to 1.5 and 1.2, respectively.- Allow the reaction to run for 24 hours.- Re-evaluate solvent choice; DMF is often better for solubility.
Difficulty Removing Urea Byproduct - Using DCC, which forms insoluble DCU.- Using EDC, but byproduct is not fully removed by aqueous wash.- For DCC, filter the reaction mixture thoroughly before workup.- For EDC, perform multiple aqueous washes. The urea is more soluble in acidic water.
Racemization (if chiral amine is used) - Excess base or elevated temperature.- Formation of O-acylisourea intermediate with carbodiimides.[7]- Use an additive like HOBt or HOAt which is known to suppress racemization.[15]- Use a hindered base like DIPEA instead of Et₃N.- Maintain low reaction temperatures.

References

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC - NIH. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility . PMC - NIH. [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . ResearchGate. [Link]

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  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]

  • A New Protecting-Group Strategy for Indoles | Request PDF . ResearchGate. [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists . MDPI. [Link]

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores . RSC Publishing. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis . Dilun Biotechnology. [Link]

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  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec. [Link]

  • Protective Groups . [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity . PMC - NIH. [Link]

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Application Notes and Protocols for the Exploration of 4-Hydroxy-1H-indole-2-carboxylic acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indole Scaffold in Antiviral Research

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1] In the realm of antiviral drug discovery, indole derivatives have consistently demonstrated significant potential against a variety of viral pathogens, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, and coronaviruses.[1][2][3] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of antiviral potency and selectivity. This document provides detailed application notes and protocols for investigating the antiviral potential of a specific derivative, 4-Hydroxy-1H-indole-2-carboxylic acid , a compound of interest due to the established antiviral properties of the broader indole-2-carboxylic acid class.

While direct antiviral screening data for 4-Hydroxy-1H-indole-2-carboxylic acid is emerging, the well-documented activity of its structural analogs provides a strong rationale for its investigation. Notably, the indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[4][5] Furthermore, derivatives of indole-2-carboxylate have exhibited broad-spectrum antiviral activity against both RNA and DNA viruses, such as influenza A and Coxsackie B3 virus.[6] These findings underscore the potential of 4-Hydroxy-1H-indole-2-carboxylic acid as a valuable lead compound for the development of novel antiviral therapeutics.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the antiviral efficacy and mechanism of action of 4-Hydroxy-1H-indole-2-carboxylic acid.

Proposed Mechanism of Action: Inhibition of HIV-1 Integrase

A primary and highly plausible antiviral target for 4-Hydroxy-1H-indole-2-carboxylic acid is HIV-1 integrase, a critical enzyme for viral replication.[4][5] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[1] Inhibition of this step effectively halts the viral life cycle.

The indole-2-carboxylic acid scaffold has been shown to act as an integrase strand transfer inhibitor (INSTI).[1][2][4][5] The mechanism of inhibition involves the chelation of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole nucleus and the C2 carboxyl group.[2][3][4][5] This interaction blocks the binding of the host DNA, thereby preventing the integration of the viral genome. The 4-hydroxy substitution on the indole ring of the target compound may further enhance binding affinity through additional hydrogen bonding interactions within the enzyme's active site.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Integrase HIV-1 Integrase (Active Site with Mg2+) Integration->Integrase Mediated by Chelation Chelation of Mg2+ Ions Integrase->Chelation Compound 4-Hydroxy-1H-indole- 2-carboxylic acid Compound->Chelation Blocked_Integration Blocked Integration Chelation->Blocked_Integration Blocked_Integration->Provirus Prevents Formation

Caption: Proposed mechanism of 4-Hydroxy-1H-indole-2-carboxylic acid as an HIV-1 integrase inhibitor.

Potential for Broad-Spectrum Antiviral Activity

While HIV-1 integrase is a key proposed target, the indole-2-carboxylate scaffold has demonstrated a wider range of antiviral activities. A study on various indole-2-carboxylate derivatives revealed potent inhibitory effects against Coxsackie B3 virus and influenza A virus.[6] Interestingly, the same study noted that the presence of an alkyloxy group at the 4-position of the indole ring was not essential for this broad-spectrum activity, suggesting that a hydroxyl group at this position, as in our compound of interest, may be compatible with or even enhance activity against these and other viruses.[6]

Therefore, it is highly recommended to screen 4-Hydroxy-1H-indole-2-carboxylic acid against a diverse panel of viruses to fully elucidate its antiviral spectrum.

Comparative Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

To provide context for the potential efficacy of 4-Hydroxy-1H-indole-2-carboxylic acid, the following table summarizes the reported antiviral activities of related indole-2-carboxylic acid derivatives.

Compound/DerivativeVirus TargetAssayIC50/EC50 (µM)Reference
Indole-2-carboxylic acid derivative 17a HIV-1 IntegraseStrand Transfer3.11[2]
Indole-2-carboxylic acid derivative 20a HIV-1 IntegraseStrand Transfer0.13[1][3]
Dihydroxyindole-carboxamide 5 HIV-1 IntegraseMultiple Functions1-18[7]
Indole-2-carboxylate derivative 8f Coxsackie B3 VirusCPE ReductionSI value of 17.1[6]
Indole-2-carboxylate derivative 14f Influenza ACPE Reduction7.53[6]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/IC50).

Experimental Protocols

The following protocols are provided as a guide for the systematic evaluation of the antiviral properties of 4-Hydroxy-1H-indole-2-carboxylic acid.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This protocol establishes a self-validating system by including both positive and negative controls.

Materials:

  • Host cell line (e.g., MT-4 for HIV, MDCK for influenza, Vero E6 for various viruses)

  • Complete cell culture medium

  • 4-Hydroxy-1H-indole-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent solution (e.g., 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 4-Hydroxy-1H-indole-2-carboxylic acid in DMSO. Make serial two-fold dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 100 µM down to 0.1 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the detergent solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow A 1. Seed Host Cells in 96-well plate B 2. Prepare Serial Dilutions of 4-Hydroxy-1H-indole-2-carboxylic acid A->B C 3. Treat Cells with Compound (include controls) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate CC50 Value G->H

Caption: Workflow for determining the cytotoxicity (CC50) of the test compound.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the compound to inhibit the strand transfer step of HIV-1 integration. It is a target-specific assay that can confirm the proposed mechanism of action.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and target DNA (acceptor substrate), often labeled with a fluorophore and a quencher or with biotin for detection.

  • Assay buffer containing Mg²⁺

  • 4-Hydroxy-1H-indole-2-carboxylic acid

  • Known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control

  • 384-well assay plates

  • Plate reader capable of fluorescence or colorimetric detection

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the wells of a 384-well plate. Include wells with DMSO (negative control) and the positive control inhibitor.

  • Integrase and Donor DNA Pre-incubation: In a separate tube, pre-incubate the recombinant HIV-1 integrase with the donor DNA substrate in the assay buffer for a defined period (e.g., 30 minutes at 37°C) to allow the formation of the enzyme-substrate complex.

  • Reaction Initiation: Add the pre-incubated integrase-DNA complex to the wells containing the compound.

  • Target DNA Addition: Initiate the strand transfer reaction by adding the acceptor DNA substrate to all wells.

  • Reaction Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Detection: Stop the reaction and detect the product of the strand transfer reaction according to the specific labeling and detection method of the kit or assay being used (e.g., fluorescence resonance energy transfer, ELISA-based detection of biotinylated DNA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Plaque Reduction Assay for Lytic Viruses (e.g., Influenza)

Rationale: This cell-based assay measures the ability of a compound to inhibit the replication of a virus that causes visible damage (plaques) to a monolayer of cultured cells. It is a robust method for determining antiviral efficacy in a biological system.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza)

  • Virus stock with a known titer (plaque-forming units/mL)

  • Infection medium (serum-free medium, possibly containing trypsin for influenza)

  • Agarose or methylcellulose overlay

  • 4-Hydroxy-1H-indole-2-carboxylic acid

  • Known antiviral drug (e.g., Oseltamivir for influenza) as a positive control

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium at non-toxic concentrations (determined from the MTT assay). In separate tubes, mix the virus stock (at a concentration calculated to produce 50-100 plaques per well) with each compound dilution.

  • Infection: Wash the cell monolayers with PBS and infect them with 100 µL of the virus-compound mixtures. Include a virus-only control and a mock-infected control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application: Remove the inoculum and overlay the cell monolayers with a mixture of culture medium and agarose or methylcellulose containing the respective concentrations of the test compound. This semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until visible plaques are formed.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution. Gently wash the plates with water to remove excess stain.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

Conclusion and Future Directions

4-Hydroxy-1H-indole-2-carboxylic acid represents a promising starting point for the development of novel antiviral agents. The strong precedent set by related indole-2-carboxylic acid derivatives, particularly as inhibitors of HIV-1 integrase, provides a solid foundation for its investigation. The protocols outlined in this document offer a systematic approach to characterizing its cytotoxicity, antiviral spectrum, and mechanism of action. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in appropriate animal models. The exploration of this and similar indole-based compounds will undoubtedly contribute to the expansion of our antiviral therapeutic arsenal.

References

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025-01-16).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014-07-16).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). Royal Society of Chemistry.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023-12-08).
  • Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. (2020). Antiviral Research.
  • Indole-Based Compounds as Potential Drug Candid
  • A review on recent developments of indole-containing antiviral agents.
  • Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. (2023-01-28).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023-12-08). MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

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The 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold: A Versatile Platform for HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Crucial Step in the HIV-1 Lifecycle

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a critical step for establishing a persistent infection. This process is catalyzed by the viral enzyme, HIV-1 integrase, making it a prime target for antiretroviral therapy.[1] Integrase inhibitors block this crucial step, preventing the virus from replicating and halting the progression of the disease.[1] Among the promising scaffolds for the development of novel integrase inhibitors, the 4-Hydroxy-1H-indole-2-carboxylic acid core has emerged as a particularly effective and versatile platform. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this scaffold in the discovery of new HIV-1 integrase inhibitors.

Mechanism of Action: Chelating the Catalytic Divalent Metal Ions

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent magnesium ions (Mg2+) within its active site. These ions are essential for the proper coordination of the viral DNA and the subsequent strand transfer reaction. The primary mechanism by which 4-Hydroxy-1H-indole-2-carboxylic acid-based inhibitors function is through the chelation of these critical Mg2+ ions.[2] The indole core and the C2 carboxyl group of this scaffold form a pharmacophore that effectively binds to the two Mg2+ ions, displacing them from their active positions and thereby inhibiting the strand transfer step of integration.[2]

This mode of action is characteristic of a class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs). By disrupting the catalytic core of the enzyme, these compounds prevent the covalent linkage of the viral DNA to the host cell's chromatin.

cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibitor Action Mg1 Mg2+ Viral_DNA Viral DNA Mg1->Viral_DNA Required for binding Mg2 Mg2+ Mg2->Viral_DNA Required for binding Host_DNA Host DNA Viral_DNA->Host_DNA Integration (Blocked) Inhibitor 4-Hydroxy-1H-indole- 2-carboxylic acid Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Caption: Mechanism of Action of 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold.

Structure-Activity Relationship (SAR) and Lead Optimization

The 4-Hydroxy-1H-indole-2-carboxylic acid scaffold provides a robust framework for chemical modification to enhance inhibitory potency and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed key positions on the indole ring where substitutions can significantly impact antiviral activity.

  • C3 Position: Introduction of a long branch at the C3 position of the indole core has been shown to improve interaction with a hydrophobic cavity near the active site of the integrase enzyme.[2] This modification can lead to a marked increase in inhibitory effect.

  • C6 Position: The introduction of a halogenated benzene ring at the C6 position can facilitate π-π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex and enhancing potency.[3]

The free carboxyl group at the C2 position is crucial for the chelation of the Mg2+ ions, and its esterification generally leads to a decrease in activity.[2]

Illustrative SAR Data

The following table summarizes the in vitro activity of representative indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound IDR1 (C3-position)R2 (C6-position)IC50 (µM)[2]
3 HH12.41
4 HH18.52
17b Substituted branchH0.39
20a Substituted branchH0.13
20b Substituted branchH0.64

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Hydroxy-1H-indole-2-carboxylate

This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified. The Fischer indole synthesis is a classic and versatile method for creating the indole ring system from aryl hydrazones.[4][5][6]

Materials:

  • (3-Hydroxyphenyl)hydrazine

  • Ethyl pyruvate

  • Ethanol

  • Concentrated sulfuric acid or other acid catalyst (e.g., HCl, PTS)[5]

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-Hydroxyphenyl)hydrazine in ethanol. Add ethyl pyruvate to the solution and stir at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization (Fischer Indole Synthesis): Once the hydrazone formation is complete, add a catalytic amount of concentrated sulfuric acid to the reaction mixture.[5] Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired ethyl 4-hydroxy-1H-indole-2-carboxylate.

Start Start: (3-Hydroxyphenyl)hydrazine + Ethyl pyruvate Hydrazone Hydrazone Formation (Ethanol, RT) Start->Hydrazone Cyclization Fischer Indole Synthesis (Acid catalyst, Reflux) Hydrazone->Cyclization Workup Quench & Extract (NaHCO3, Ethyl Acetate) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: Ethyl 4-Hydroxy-1H-indole- 2-carboxylate Purification->Product

Caption: Synthetic workflow for the 4-hydroxy-1H-indole-2-carboxylate scaffold.

Protocol 2: Biochemical Assay for HIV-1 Integrase Inhibition

This protocol is adapted from commercially available HIV-1 integrase assay kits and is designed to measure the inhibition of the strand transfer reaction.[1]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor substrate (DS) DNA (biotinylated)

  • Target substrate (TS) DNA

  • Reaction buffer

  • Wash buffer

  • Blocking buffer

  • Streptavidin-coated 96-well plates

  • HRP-conjugated antibody

  • TMB substrate

  • Stop solution

  • Test compounds (4-Hydroxy-1H-indole-2-carboxylic acid derivatives)

  • Positive control (e.g., Raltegravir)

Procedure:

  • Plate Preparation: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C.

  • Washing and Blocking: Aspirate the liquid and wash the wells five times with 300 µL of wash buffer. Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

  • Enzyme and Inhibitor Addition: Aspirate the blocking buffer and wash three times with 200 µL of reaction buffer. Add 50 µL of reaction buffer containing various concentrations of the test compounds or controls to the appropriate wells. Then, add 50 µL of diluted HIV-1 integrase to each well (except for the negative control). Incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction: Add 50 µL of the 1X TS DNA solution to each well to initiate the strand transfer reaction. Incubate for 30 minutes at 37°C.

  • Detection: Wash the plate to remove unbound components. Add 100 µL of HRP-conjugated antibody solution and incubate. After another wash step, add 100 µL of TMB substrate.

  • Data Acquisition: Stop the reaction by adding 100 µL of stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Plate_Prep Plate Preparation: Coat with Biotinylated DS DNA Wash_Block Wash & Block Plate_Prep->Wash_Block Inhibitor_Enzyme Add Test Compounds & HIV-1 Integrase Wash_Block->Inhibitor_Enzyme Strand_Transfer Initiate Strand Transfer with TS DNA Inhibitor_Enzyme->Strand_Transfer Detection Detection: Add HRP-Ab & TMB Substrate Strand_Transfer->Detection Readout Measure Absorbance & Calculate IC50 Detection->Readout

Caption: Workflow for the in vitro HIV-1 integrase inhibition assay.

Protocol 3: Cell-Based HIV-1 Replication Assay (p24 ELISA)

This protocol measures the production of the HIV-1 p24 antigen in infected cells, which is a marker of viral replication.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds

  • Positive control (e.g., Raltegravir)

  • HIV-1 p24 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Addition: Add 50 µL of culture medium containing serial dilutions of the test compounds or controls to the appropriate wells.

  • Infection: Add 50 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect 100 µL of the supernatant from each well.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[7][8]

  • Data Analysis: Determine the concentration of p24 in each well and calculate the percent inhibition of viral replication for each compound concentration. Calculate the EC50 value.

Beyond the Active Site: Allosteric Inhibition

While the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold primarily targets the active site of HIV-1 integrase, it is noteworthy that the broader indole scaffold has also been successfully employed in the development of allosteric HIV-1 integrase inhibitors (ALLINIs).[3][9][10] These compounds bind to the interface of the integrase dimer at the binding site for the host protein LEDGF/p75.[3][9] This binding induces an aberrant multimerization of the integrase enzyme, leading to the inhibition of viral replication.[4] The development of indole-based ALLINIs represents an alternative and complementary strategy for targeting HIV-1 integrase.

Conclusion

The 4-Hydroxy-1H-indole-2-carboxylic acid scaffold is a highly promising and chemically tractable platform for the design and synthesis of novel HIV-1 integrase inhibitors. Its ability to effectively chelate the essential Mg2+ ions in the enzyme's active site provides a solid foundation for potent inhibitory activity. The amenability of the indole ring to chemical modification allows for the optimization of antiviral potency and pharmacokinetic profiles. The detailed protocols provided herein offer a practical guide for researchers to synthesize, evaluate, and advance compounds based on this important scaffold in the ongoing effort to develop new and effective treatments for HIV-1 infection.

References

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Application Notes and Protocols for 4-Hydroxy-1H-indole-2-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of the 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds can modulate various cellular processes critical for cancer cell survival and proliferation, such as cell cycle progression, apoptosis, and signal transduction.[1] The strategic placement of functional groups on the indole ring allows for the fine-tuning of their pharmacological profiles, leading to the development of targeted and effective anticancer agents.

This guide focuses on a specific, yet underexplored, class of indole derivatives: those based on the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold. The introduction of a hydroxyl group at the 4-position and a carboxylic acid at the 2-position presents a unique chemical architecture with the potential for novel interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid provides a key site for derivatization and interaction with target proteins. This combination offers a promising starting point for the design of new anticancer therapeutics.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes, synthesis protocols, and methodologies for the evaluation of 4-Hydroxy-1H-indole-2-carboxylic acid derivatives in cancer research. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

I. Synthesis of the Core Scaffold and its Derivatives

The synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid derivatives is a critical first step in their evaluation as potential anticancer agents. The Reissert indole synthesis provides a classical and adaptable method for constructing the indole-2-carboxylic acid core.[3][4] This approach involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][4]

Protocol 1: Synthesis of 4-Hydroxy-1H-indole-2-carboxylic Acid via a Modified Reissert Synthesis

This protocol outlines a potential synthetic route adapted from the classical Reissert synthesis, starting from 3-hydroxy-2-nitrotoluene.

Rationale: The choice of 3-hydroxy-2-nitrotoluene as the starting material is strategic as the hydroxyl group at the 3-position will ultimately become the 4-hydroxy group in the final indole product, and the methyl group adjacent to the nitro group is essential for the initial condensation reaction.

Step 1: Condensation of 3-Hydroxy-2-nitrotoluene with Diethyl Oxalate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a solution of 3-hydroxy-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol dropwise via the dropping funnel.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid. The precipitated ethyl 2-(3-hydroxy-2-nitrophenyl)-2-oxoacetate is then filtered, washed with cold water, and dried.

Step 2: Reductive Cyclization to form 4-Hydroxy-1H-indole-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, suspend the ethyl 2-(3-hydroxy-2-nitrophenyl)-2-oxoacetate (1 equivalent) in a mixture of acetic acid and water.

  • Reduction: Add zinc dust (4-5 equivalents) portion-wise to the suspension while stirring vigorously. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Conditions: After the addition of zinc, heat the reaction mixture to 80-90°C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Filter the hot reaction mixture to remove excess zinc and other insoluble materials. Cool the filtrate to induce crystallization of 4-Hydroxy-1H-indole-2-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram: Synthetic Workflow for 4-Hydroxy-1H-indole-2-carboxylic Acid```dot

G A 3-Hydroxy-2-nitrotoluene C Condensation (NaOEt, EtOH) A->C B Diethyl Oxalate B->C D Ethyl 2-(3-hydroxy-2-nitrophenyl)-2-oxoacetate C->D E Reductive Cyclization (Zn, Acetic Acid) D->E F 4-Hydroxy-1H-indole-2-carboxylic Acid E->F G Derivatization (e.g., Amide Coupling) F->G H Derivative Library G->H

Caption: Potential mechanism of action for 4-hydroxy-1H-indole-2-carboxylic acid derivatives.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

Rationale: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).

IV. In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety in a more complex biological system.

Protocol 6: Xenograft Mouse Model of Cancer

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the antitumor activity of new compounds.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor size using calipers and body weight regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

V. Conclusion and Future Directions

The 4-Hydroxy-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this class of compounds. Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships, identifying the specific molecular targets, and elucidating the detailed mechanisms of action. Promising lead compounds can then be advanced to more comprehensive preclinical and, ultimately, clinical studies.

References

  • Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 240, 114402. [Link]

  • Julia, M., Igolen, J., & Hanne, I. (1962). Recherches en serie indolique. VI sur tryptamines substituees. Bulletin de la Société Chimique de France, 1060-1068.
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  • Romeo, E., et al. (1992). 2-Aryl-3-Indoleglyoxylamides. (FGIN-1) : A New Class of Potent and Specific Ligands for the Mitochondrial DBI Receptor (MDR). The Journal of Pharmacology and Experimental Therapeutics, 262(3), 971-978.
  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

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"4-Hydroxy-1H-indole-2-carboxylic acid" in IDO1/TDO dual inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Design and Evaluation of 4-Hydroxy-1H-indole-2-carboxylic Acid Derivatives as Dual IDO1/TDO Inhibitors

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) centered around the promising 4-hydroxy-1H-indole-2-carboxylic acid scaffold.

Introduction: The Rationale for Dual IDO1/TDO Inhibition

The catabolism of the essential amino acid L-tryptophan is a critical regulatory node in immunity.[1] Over 95% of free tryptophan is metabolized through the kynurenine pathway, a cascade initiated by the rate-limiting enzymes IDO1 and TDO.[2][3]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An intracellular, heme-containing enzyme, IDO1 expression is typically low in tissues but is strongly induced by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[4] It is broadly expressed in many human tumors and antigen-presenting cells (APCs) within the tumor microenvironment (TME).[4][5]

  • Tryptophan 2,3-dioxygenase (TDO): Also a heme-containing enzyme, TDO is constitutively expressed, primarily in the liver, where it regulates systemic tryptophan levels.[1][6] However, its expression has been identified in various cancer types, including glioma, melanoma, and breast cancer, where it contributes to immune evasion.[6][7]

Both enzymes catalyze the conversion of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. The resulting depletion of tryptophan and accumulation of kynurenine metabolites suppresses the anti-tumor immune response through several mechanisms, including the arrest of effector T-cell proliferation and the promotion of regulatory T-cell (Treg) differentiation.[5][8] This creates an immunosuppressive shield that allows tumors to evade destruction by the host immune system.[7]

Given that tumors can express IDO1, TDO, or both, a dual inhibitor offers a more comprehensive therapeutic strategy to robustly block the kynurenine pathway, restore T-cell function, and enhance the efficacy of other immunotherapies like checkpoint inhibitors.[9][10]

digraph "Kynurenine_Pathway_Inhibition" {
  graph [fontname="Arial", label="Figure 1: Mechanism of IDO1/TDO-Mediated Immunosuppression", labelloc=b, fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Nodes TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Kyn [label="Kynurenine\nMetabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; IDO1_TDO [label="IDO1 / TDO Enzymes", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="4-Hydroxy-1H-indole-\n2-carboxylic acid\n(Dual Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; T_Cell [label="Effector T-Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treg [label="Regulatory T-Cell\n(Treg)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Suppression [label="Suppression of\nAnti-Tumor Immunity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TRP -> IDO1_TDO [label=" Catalyzes"]; IDO1_TDO -> Kyn [label=" Produces"]; Inhibitor -> IDO1_TDO [label=" Blocks", color="#EA4335", arrowhead=tee]; Kyn -> Treg [label=" Promotes\nDifferentiation"]; TRP -> T_Cell [label=" Required for\nProliferation", style=dashed]; Kyn -> T_Cell [label=" Induces\nAnergy/Apoptosis", arrowhead=tee]; Treg -> T_Cell [label=" Suppresses", arrowhead=tee]; T_Cell -> Suppression [style=invis]; }

Figure 2: Key Modification Points on the Core Scaffold.

Experimental Design and Protocols

A systematic workflow is essential for the successful identification and optimization of dual inhibitors based on this scaffold. The process involves chemical synthesis followed by a tiered screening cascade, from biochemical assays to cell-based functional assessments.

```dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Figure 3: Drug Discovery Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Synthesis [label="Synthesis of\nAnalog Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochem [label="Biochemical Screening:\nIDO1 & TDO Enzyme Assays\n(Determine IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular [label="Cellular Screening:\nIDO1 & TDO Functional Assays\n(Determine EC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization:\nImprove Potency, Selectivity,\nADME Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Biochem; Biochem -> Cellular [label="Prioritize potent hits"]; Cellular -> SAR; SAR -> Lead_Opt [label="Design next generation"]; Lead_Opt -> Synthesis [label="Iterative Cycles"]; SAR -> In_Vivo [label="Select lead candidates"]; }

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 4-Hydroxy-1H-indole-2-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole-based Scaffolds

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiviral, antitumor, and antibacterial effects.[1] A notable application of this scaffold is in the development of inhibitors for enzymes such as HIV-1 integrase, a crucial enzyme in the viral life cycle.[2][3][4] Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, with some compounds achieving IC50 values in the low micromolar to nanomolar range.[2][3][4] The mechanism of action often involves the chelation of essential metal ions, such as Mg2+, within the enzyme's active site.[2][3] Furthermore, modifications to the indole core can enhance interactions with the hydrophobic pockets of the target enzyme, significantly boosting inhibitory potency.[2][3]

Another promising area of investigation for this class of compounds is in cancer immunotherapy, specifically as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[5] These enzymes are involved in tryptophan metabolism and are considered key targets for cancer treatment.[5] The development of dual inhibitors for IDO1 and TDO is an active area of research, with indole-2-carboxylic acid derivatives showing promise.[5]

This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel bioactive derivatives of "4-Hydroxy-1H-indole-2-carboxylic acid." We will delve into the principles of various assay technologies, provide detailed protocols for their implementation, and discuss the critical aspects of data analysis and interpretation.

Chapter 1: Primary Screening Strategies for Enzyme Inhibitors

Enzymes are a major class of drug targets, and identifying their inhibitors is a cornerstone of drug discovery.[6][7] High-throughput screening of large compound libraries is an efficient method for identifying initial hits.[8] The choice of assay technology is critical and depends on the specific enzyme and the nature of its substrate and product. Fluorescence-based assays are among the most common methods used in HTS for enzyme inhibitors due to their sensitivity and adaptability to automated platforms.[6][7]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, minimizing background fluorescence and enhancing signal-to-noise ratios.[9][10][11] This makes it particularly suitable for HTS campaigns.[9] The assay relies on the proximity of a donor fluorophore (typically a lanthanide cryptate) and an acceptor fluorophore.[9][12] When these fluorophores are brought close together by a biological interaction, energy transfer occurs upon excitation of the donor, leading to a specific emission from the acceptor.[9][11][12]

Protocol 1: HTRF Assay for HIV-1 Integrase Inhibition

This protocol is designed to identify inhibitors of the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated viral DNA substrate

  • Streptavidin-Europium Cryptate (Donor)

  • Anti-tag antibody labeled with an appropriate acceptor (e.g., d2)

  • Tagged oligonucleotide (representing the integrated DNA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 384-well low-volume white plates

  • 4-Hydroxy-1H-indole-2-carboxylic acid derivative library

  • HTRF-compatible microplate reader

Methodology:

  • Compound Plating: Dispense 50 nL of each test compound (from a 10 mM stock in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only.

  • Enzyme and Substrate Preparation: Prepare a master mix containing HIV-1 integrase and the biotinylated viral DNA substrate in assay buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for the strand transfer reaction to occur.

  • Detection Reagent Addition: Prepare a detection mix containing the streptavidin-Europium cryptate and the acceptor-labeled anti-tag antibody in detection buffer. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. The percentage of inhibition is then calculated as:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_positive_control - Ratio_background))

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology that is highly sensitive and suitable for HTS.[13][14] It involves two types of beads: Donor beads that produce singlet oxygen upon excitation, and Acceptor beads that contain a chemiluminescent substrate.[13][15][16] When the beads are in close proximity due to a biological interaction, the singlet oxygen from the Donor bead diffuses to the Acceptor bead, triggering a chemiluminescent reaction.[15][16]

Protocol 2: AlphaLISA Assay for IDO1/TDO Inhibition

This protocol measures the product of the IDO1 or TDO enzymatic reaction, N-formylkynurenine (NFK).

Materials:

  • Recombinant human IDO1 or TDO

  • L-Tryptophan (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue)

  • Biotinylated anti-NFK antibody

  • Streptavidin-coated Donor beads

  • Anti-species-IgG-coated Acceptor beads

  • 384-well white plates

  • 4-Hydroxy-1H-indole-2-carboxylic acid derivative library

  • AlphaLISA-compatible microplate reader

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of IDO1 or TDO enzyme in assay buffer. Prepare a separate solution of L-Tryptophan in assay buffer. Add 5 µL of the enzyme solution to each well, followed by 5 µL of the L-Tryptophan solution to initiate the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

  • Detection Mix Addition: Prepare a detection mix containing the biotinylated anti-NFK antibody and the anti-species-IgG Acceptor beads. Add 10 µL of this mix to each well.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition: Add 10 µL of Streptavidin-coated Donor beads to each well.

  • Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

Data Analysis:

The luminescent signal is directly proportional to the amount of NFK produced. Calculate the percentage of inhibition based on the reduction in signal in the presence of the test compound compared to the DMSO control.

Chapter 2: Secondary Screening and Mechanistic Studies

Once initial hits are identified from the primary screen, secondary assays are employed to confirm their activity, determine their potency (IC50), and elucidate their mechanism of action.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[17][18] It is particularly useful for measuring the binding of small molecules to larger proteins.[17][18] The assay is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light.[17] Upon binding to a larger molecule, the tumbling rate slows down, leading to an increase in the polarization of the emitted light.[17]

Protocol 3: FP Assay for Protein-Ligand Binding

This protocol can be adapted to measure the binding of 4-Hydroxy-1H-indole-2-carboxylic acid derivatives to a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (a known ligand for the target protein)

  • Assay buffer

  • 384-well black plates

  • 4-Hydroxy-1H-indole-2-carboxylic acid derivative library

  • Microplate reader with FP capabilities

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution of the target protein and the fluorescent tracer in assay buffer.

  • Assay Plating: Add the test compounds to the wells of the 384-well plate.

  • Protein and Tracer Addition: Add the protein and tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes).

  • Data Acquisition: Read the plate on an FP-capable microplate reader, measuring the parallel and perpendicular fluorescence emission.

Data Analysis:

The change in millipolarization (mP) is used to determine the binding affinity. IC50 values can be calculated by fitting the data to a dose-response curve.

Chapter 3: Cell-Based Assays for Functional and Toxicity Assessment

Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context and for assessing potential cytotoxicity.[19][20]

Luciferase Reporter Gene Assay

Luciferase reporter assays are widely used to study gene expression and signal transduction pathways.[21][22][23][24] A reporter gene (luciferase) is placed under the control of a specific promoter or response element.[23][24] The activity of the pathway of interest is then quantified by measuring the light output from the luciferase reaction.[21]

Protocol 4: NF-κB Luciferase Reporter Assay

This assay can be used to assess the anti-inflammatory potential of the test compounds by measuring the inhibition of the NF-κB signaling pathway.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc)

  • Cell culture medium

  • TNF-α (or another NF-κB activator)

  • Luciferase assay reagent

  • 96- or 384-well white, clear-bottom plates

  • 4-Hydroxy-1H-indole-2-carboxylic acid derivative library

  • Luminometer

Methodology:

  • Cell Seeding: Seed the reporter cell line into the wells of the assay plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate the cells for an appropriate period (e.g., 6-8 hours) to allow for luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis:

The luminescent signal is proportional to the activity of the NF-κB pathway. Calculate the percentage of inhibition of NF-κB activation by the test compounds.

Cell Viability Assays

Assessing the cytotoxicity of lead compounds is a critical step in drug discovery.[19] Several HTS-compatible methods are available to measure cell viability.[19]

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.[19][25]

  • Tetrazolium reduction assays (e.g., MTT, MTS): These colorimetric assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[19][25]

  • Resazurin reduction assays (e.g., alamarBlue™): These are fluorescence- or colorimetric-based assays that measure the metabolic activity of viable cells.[19]

Protocol 5: ATP-Based Cell Viability Assay

Materials:

  • A relevant cell line

  • Cell culture medium

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96- or 384-well white plates

  • 4-Hydroxy-1H-indole-2-carboxylic acid derivative library

  • Luminometer

Methodology:

  • Cell Seeding and Treatment: Seed cells into the assay plate and treat with a range of concentrations of the test compounds. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add the ATP-based assay reagent to each well.

  • Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the number of viable cells. Calculate the CC50 (50% cytotoxic concentration) for each compound.

Chapter 4: Data Visualization and Workflow

Data Summary Tables
Assay Type Target Principle Detection Method Key Parameters
HTRFHIV-1 IntegraseProximity-based FRETTime-Resolved FluorescenceIC50
AlphaLISAIDO1/TDOProximity-based chemiluminescenceLuminescenceIC50
Fluorescence PolarizationProtein BindingChange in molecular tumblingFluorescence PolarizationKd, IC50
Luciferase ReporterNF-κB PathwayGene expressionLuminescenceIC50
Cell ViabilityGeneral CytotoxicityATP contentLuminescenceCC50
Experimental Workflow Diagram

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary & Functional Assays Primary_Screen Primary HTS (HTRF or AlphaLISA) 10,000+ Compounds Hit_Identification Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Single Concentration Dose_Response Dose-Response & IC50 (HTRF/AlphaLISA) Hit_Identification->Dose_Response Hit Confirmation Mechanism_Assay Mechanism of Action (e.g., FP for Binding) Dose_Response->Mechanism_Assay Potent Hits Cell_Based_Assay Cell-Based Functional Assay (e.g., Luciferase Reporter) Mechanism_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Cell_Based_Assay->Cytotoxicity_Assay Assess Selectivity Lead_Candidate Lead Candidate Cytotoxicity_Assay->Lead_Candidate

Caption: High-throughput screening cascade for inhibitor discovery.

HTRF Assay Principle Diagram

HTRF_Principle cluster_no_interaction No Interaction / Inhibition cluster_interaction Interaction / No Inhibition Donor_NI Donor Fluorophore (Europium Cryptate) Emission_NI Donor Emission (620 nm) Donor_NI->Emission_NI Acceptor_NI Acceptor Fluorophore (d2) Excitation_NI Excitation (320 nm) Excitation_NI->Donor_NI Donor_I Donor Fluorophore FRET FRET Donor_I->FRET Acceptor_I Acceptor Fluorophore Emission_I Acceptor Emission (665 nm) Acceptor_I->Emission_I Excitation_I Excitation (320 nm) Excitation_I->Donor_I FRET->Acceptor_I

Caption: Principle of Homogeneous Time-Resolved Fluorescence (HTRF).

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • High throughput screening technologies for ion channels. PubMed. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Springer Link. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Zenodo. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • The Luciferase Reporter Assay: How it Works & Why You Should Use it. Bitesize Bio. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]

  • Step up your research with AlphaLISA™ immunoassays. YouTube. [Link]

  • HTRF technology on Microplate Readers. BMG Labtech. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Protein–Protein Interactions Protein–Protein Interactions. Raines Lab. [Link]

  • Working principle of the AlphaLISA assay. Acceptor beads bind to the.... ResearchGate. [Link]

  • Recent progress in assays for GPCR drug discovery. ScienceDirect. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Luciferase Reporter Assay in Molecular Biology. Benchling. [Link]

  • Cell Health Assays. LI-COR. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Cell Based Assays in High Throughput Mode (HTS). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

  • Ion Channel Assay Services. ION Biosciences. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors | ACS Omega. ACS Publications. [Link]

  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery.. Celtarys. [Link]

  • Fluorescence Polarization Assays. YouTube. [Link]

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Analytical methods for "4-Hydroxy-1H-indole-2-carboxylic acid" characterization (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Hydroxy-1H-indole-2-carboxylic acid. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Introduction: The Analytical Imperative for 4-Hydroxy-1H-indole-2-carboxylic acid

4-Hydroxy-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family. Its structure, featuring both a hydroxyl and a carboxylic acid group on the indole scaffold, makes it a valuable building block in medicinal chemistry and a target of interest in metabolic studies. The precise and accurate characterization of this molecule is paramount for ensuring purity, stability, and concentration in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose, offering orthogonal approaches to quantification and identification. This document provides detailed, field-proven protocols grounded in established scientific principles.

Guiding Principles: Physicochemical Properties

Understanding the physicochemical properties of 4-Hydroxy-1H-indole-2-carboxylic acid is the foundation for rational method development. These properties dictate the molecule's behavior in a chromatographic system.

PropertyValueImplication for Method Development
Molecular Formula C₉H₇NO₃[1]Defines the exact mass for mass spectrometry.
Molecular Weight 177.16 g/mol [1][2]Used for calculating concentrations from standards.
pKa (Predicted) 4.56 ± 0.30[3]The carboxylic acid group will be deprotonated (anionic) above this pH. For reverse-phase HPLC, operating the mobile phase at a pH < 3.5 will neutralize the charge, increasing retention and improving peak shape.
XLogP3 (Predicted) 1.57[1]Indicates moderate lipophilicity, making the compound well-suited for separation on C18 reverse-phase columns.

Part 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust, reliable, and widely accessible technique for the routine quantification of 4-Hydroxy-1H-indole-2-carboxylic acid. The primary goal is to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities or matrix components.

Causality Behind Experimental Choices
  • Chromatographic Mode: Reverse-Phase (RP) The predicted LogP of ~1.57 indicates that 4-Hydroxy-1H-indole-2-carboxylic acid has sufficient non-polar character to be retained on a non-polar stationary phase like C18. RP-HPLC is the method of choice for most small organic molecules due to its reproducibility and versatility[4].

  • Mobile Phase pH: The Key to Peak Shape The predicted pKa of the carboxylic acid is ~4.56[3]. If the mobile phase pH is near or above this value, the molecule will exist in a mix of protonated (neutral) and deprotonated (anionic) states. This leads to poor peak shape (tailing) and shifting retention times. By acidifying the mobile phase to a pH of ~2.5-3.0 (at least 1.5 pH units below the pKa), we ensure the carboxylic acid is fully protonated. This single, neutral species interacts more consistently with the C18 stationary phase, resulting in a sharp, Gaussian peak. Formic acid or trifluoroacetic acid are common choices.

  • Detector Wavelength: Maximizing Sensitivity The indole ring system contains a chromophore that strongly absorbs UV light. For related hydroxyindole compounds, a detection wavelength of 280 nm has been shown to be effective[5]. A photodiode array (PDA) detector is recommended during method development to scan the entire UV spectrum of the analyte peak and select the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard 1. Standard Preparation (Dissolve in Mobile Phase/Methanol) HPLC 3. HPLC System (C18 Column, Acidified Mobile Phase) Standard->HPLC Sample 2. Sample Preparation (Dissolve & Filter) Sample->HPLC UV 4. UV/PDA Detection (λ = 280 nm) HPLC->UV Chromatogram 5. Generate Chromatogram UV->Chromatogram Integration 6. Peak Integration (Area vs. Time) Chromatogram->Integration Quant 7. Quantification (External Standard Calibration) Integration->Quant

Caption: General workflow for HPLC-UV analysis.

Protocol 1: HPLC Quantification of 4-Hydroxy-1H-indole-2-carboxylic acid

1. Instrumentation and Materials

  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC grade), Ultrapure water.

  • Reference Standard: 4-Hydroxy-1H-indole-2-carboxylic acid (≥98% purity).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection[6].

3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for moderately polar analytes.
Mobile Phase Isocratic: 70% A (Water + 0.1% FA) 30% B (ACN + 0.1% FA)A simple isocratic method is robust for purity analysis. The ratio can be optimized to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLCan be adjusted based on sensitivity needs.
Detection UV at 280 nmGood sensitivity for the indole chromophore[5].
Run Time 10 minutesSufficient to elute the analyte and any late-eluting impurities.

4. System Suitability Before running samples, inject a mid-level standard five times. The results should meet the following criteria as per ICH guidelines[7][8]:

  • Peak Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%

  • RSD of Peak Area: ≤ 2.0%

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an unparalleled level of specificity and sensitivity, making it the gold standard for bioanalytical studies, impurity identification, and trace-level quantification. It confirms the identity of the analyte by its mass-to-charge ratio (m/z) and its fragmentation pattern.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) ESI is a soft ionization technique ideal for polar, thermally labile molecules like 4-Hydroxy-1H-indole-2-carboxylic acid. It transfers ions from solution into the gas phase with minimal fragmentation.

  • Ionization Mode: Negative vs. Positive The presence of an acidic carboxylic acid group makes this molecule an excellent candidate for Negative Ion Mode . In the presence of a neutral or slightly basic mobile phase, the molecule will readily lose a proton to form the [M-H]⁻ ion, which corresponds to the carboxylate anion[9]. While positive ion mode ([M+H]⁺) is possible, negative mode typically provides a stronger and more stable signal for carboxylic acids.

  • Detection Mode: MRM for Quantification For high-sensitivity quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This involves selecting the precursor ion ([M-H]⁻) in the first quadrupole, fragmenting it in the second (collision cell), and detecting a specific product ion in the third. This process is highly specific and dramatically reduces chemical noise.

Logical Flow: LC-MS/MS Fragmentation

MSMS_Logic cluster_ms Mass Spectrometer Analyte Analyte in Solution (C₉H₇NO₃) Q1 Q1: Isolation Analyte->Q1 ESI Source Precursor Precursor Ion [M-H]⁻ m/z 176.0 Q2 q2: Fragmentation (CID) Precursor->Q2 Select m/z 176 Fragments Product Ions (e.g., [M-H-CO₂]⁻) m/z 132.0 Q3 Q3: Detection Fragments->Q3 Select m/z 132 Q2->Fragments Collide with Gas

Caption: Logical path for MRM analysis in a triple quadrupole MS.

Protocol 2: LC-MS/MS Quantification of 4-Hydroxy-1H-indole-2-carboxylic acid

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • C18 UPLC/HPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm for faster analysis).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium acetate or Ammonium formate (LC-MS grade), Ultrapure water.

  • Reference Standard and samples prepared as in Protocol 1, but using LC-MS grade solvents and additives.

2. LC-MS Conditions

  • Rationale for LC Method Adjustment: The mobile phase is modified to be MS-compatible. Volatile buffers like ammonium acetate are used instead of non-volatile phosphates. A gradient elution is often employed to ensure a clean baseline before the analyte elutes.

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold 1 min
Column Temp. 40 °C
Injection Vol. 5 µL
  • Mass Spectrometry Conditions (Negative ESI)

ParameterSuggested Value
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Drying Gas Temp 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Precursor Ion (Q1) m/z 176.0
Product Ion (Q3) m/z 132.0 (Loss of CO₂)
Collision Energy 15-25 eV (Requires optimization)
  • Justification of Fragmentation: The most common fragmentation pathway for deprotonated carboxylic acids is the collision-induced loss of carbon dioxide (44 Da)[10][11]. Therefore, the transition from m/z 176.0 → m/z 132.0 is a highly specific and predictable choice for MRM.

Part 3: Method Validation - A Self-Validating System

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose[7][12]. According to ICH Q2(R1) guidelines, the following parameters should be assessed[7][8][12][13].

Validation ParameterPurpose
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

By systematically evaluating these characteristics, the developed HPLC and LC-MS methods become self-validating systems, providing a high degree of confidence in the generated data for any research or regulatory purpose.

References

  • Longdom Publishing. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatographic Science. Available at: [Link]

  • Longdom Publishing. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete." (2012-08-26). Available at: [Link]

  • PubMed. "Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma." (2021-02-01). Available at: [Link]

  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." (2005-11). Available at: [Link]

  • ResearchGate. "Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids." (2025-08-05). Available at: [Link]

  • YouTube. "Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids." (2023-01-25). Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." (2022-03-31). Available at: [Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." (2023-11-30). Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (2023-08-29). Available at: [Link]

  • PubChem. "1-Hydroxyindole-2-carboxylic acid | C9H7NO3 | CID 21194199." Available at: [Link]

  • ResearchGate. "Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and..." (2012). Available at: [Link]

  • PubMed. "Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.)." (2012-04-03). Available at: [Link]

  • ResearchGate. "HPLC analysis of samples of indole biotransformation by Arthrobacter..." Available at: [Link]

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." (2005-11). Available at: [Link]

  • PubMed Central. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." (2020-10-22). Available at: [Link]

  • Amerigo Scientific. "7-Hydroxy-1H-indole-2-carboxylic acid." Available at: [Link]

  • Agilent. "Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column." (2016-11-29). Available at: [Link]

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." (2012-11-09). Available at: [Link]

  • Chemical Engineering Transactions. "Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval." Available at: [Link]

  • HELIX Chromatography. "Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column." Available at: [Link]

  • YouTube. "Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage." (2022-12-23). Available at: [Link]

  • National Academic Digital Library of Ethiopia. "HPLC methods for recently approved pharmaceuticals." Available at: [Link]

  • IVT Network. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Available at: [Link]

  • MDPI. "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction." (2017). Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Hydroxybenzoic acid." Available at: [Link]

  • CovalX. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Available at: [Link]

  • YouTube. "Understanding Reverse Phase Selectivity for Different Compound Classes." (2024-10-01). Available at: [Link]

  • PubMed Central. "Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids." Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Biological Evaluation of 4-Hydroxy-1H-indole-2-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Found in essential endogenous compounds like serotonin and melatonin, the indole ring system is a cornerstone of neurochemical signaling and metabolic regulation.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Specifically, indole-3-acetic acid derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are known to potently inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[1][2] Furthermore, indole derivatives produced by gut microbiota, such as indole-3-propionic acid (IPA), can exert neuroprotective antioxidant effects and modulate inflammatory responses by activating receptors like the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR).[1][4]

This document provides a comprehensive guide for the initial in vitro biological evaluation of a novel class of compounds based on the "4-Hydroxy-1H-indole-2-carboxylic acid" scaffold. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the cytotoxic, anti-inflammatory, and antioxidant potential of these new chemical entities. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Experimental Design & Workflow

A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The following workflow is recommended to systematically characterize the biological activities of 4-Hydroxy-1H-indole-2-carboxylic acid derivatives, starting with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

experimental_workflow cluster_0 Phase 1: Safety & Viability Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) start->cytotoxicity Test Compound Series anti_inflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) cytotoxicity->anti_inflammatory Non-toxic Concentrations antioxidant Antioxidant Assays (DPPH & ABTS) cytotoxicity->antioxidant Non-toxic Concentrations pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK, AhR) anti_inflammatory->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2) anti_inflammatory->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar enzyme_inhibition->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Part 1: Cytotoxicity and Cell Viability Assessment

Rationale: Before assessing the specific biological activities of a compound, it is imperative to determine its effect on cell viability. This initial screening identifies the concentration range at which the compound is non-toxic, ensuring that any observed effects in subsequent assays are not simply a result of cell death. Two complementary assays, MTT and LDH, are recommended to provide a comprehensive view of cytotoxicity. The MTT assay measures metabolic activity, an indicator of viable cells, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[5][6]

Protocol 1.1: MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cell line of choice (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies)

  • Complete cell culture medium

  • 4-Hydroxy-1H-indole-2-carboxylic acid compounds (dissolved in DMSO, then diluted in media)

  • MTT (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 1.2: LDH Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][9] The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • Cells and compounds prepared in a 96-well plate as described in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions). A typical kit includes a substrate mix, assay buffer, and a stop solution.

  • Lysis buffer (provided in the kit for maximum LDH release control).

  • Microplate reader.

Procedure:

  • Prepare Controls: In separate wells, prepare:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO in media).

    • Maximum LDH Release Control: Add 10 µL of Lysis Buffer to wells containing untreated cells 45 minutes before the end of the incubation period.[10]

    • Medium Background Control: Wells with culture medium only.

  • Sample Collection: After the compound incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.[10]

  • Transfer Supernatant: Carefully transfer 10-50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[10]

  • Reaction Setup: Add 100 µL of the LDH Reaction Mix (substrate and buffer) to each well of the new plate.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis for Cytotoxicity: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell viability, should be determined using non-linear regression analysis.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
HICA-001RAW 264.7MTT24>100
HICA-001RAW 264.7LDH24>100
HICA-002RAW 264.7MTT2475.3
DoxorubicinRAW 264.7MTT241.2

Part 2: Anti-Inflammatory Activity Assessment

Rationale: Inflammation is a key pathological process in many diseases. Indole derivatives have been shown to possess anti-inflammatory properties, often by modulating the production of inflammatory mediators.[2] This section details protocols to assess the anti-inflammatory potential of 4-Hydroxy-1H-indole-2-carboxylic acid compounds by measuring their effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Test)

LPS stimulation of macrophages (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of NO.[11] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. NO is unstable, but it quickly oxidizes to stable nitrite (NO2-) in the culture medium, which can be quantified using the Griess reagent.[12]

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells at a density of 5 x 10^5 cells/well in a 24-well plate and incubate for 12-24 hours.[11]

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.[6][11]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[6][11]

  • Incubation: Incubate the plate for 24 hours at 37°C.[6][11]

  • Sample Collection: Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent (mix equal volumes of Component A and B immediately before use) to each supernatant sample.[11]

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.[11]

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.

Protocol 2.2: Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines produced by macrophages in response to LPS.[13] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in the cell culture supernatant.[14]

Materials:

  • Culture supernatants from the NO production assay (or a parallel experiment).

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow Kit Instructions: The procedure for an ELISA is kit-specific, but generally involves the following steps.

  • Coating: A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[14]

  • Sample Addition: Add the collected culture supernatants and standards to the wells and incubate. The cytokine in the sample will bind to the capture antibody.

  • Detection: After washing, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[14]

  • Substrate Addition: A substrate solution is added, which is converted by HRP into a colored product.[15]

  • Stop Reaction: The reaction is stopped with an acid solution.[15]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine is determined by comparison to a standard curve.

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
HICA-0011065.272.868.4
HICA-0015088.991.589.7
Dexamethasone195.198.296.5

Part 3: Antioxidant Capacity Assessment

Rationale: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in inflammatory diseases.[16] Indole compounds are known to be effective antioxidants and free radical scavengers.[17] The following cell-free assays provide a rapid assessment of the direct antioxidant capacity of the test compounds.

Protocol 3.1: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[18][19]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.[20]

  • Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[18][20]

  • Absorbance Reading: Measure the absorbance at 517 nm.[18][19]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

Protocol 3.2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[21] The pre-formed blue/green ABTS•+ is reduced by the antioxidant, causing a decrease in absorbance.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or PBS

  • Test compounds

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate

  • Microplate reader

Procedure:

  • ABTS•+ Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[20]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Reaction Setup: Add 200 µL of the ABTS•+ working solution to 20 µL of the test compound at various concentrations in a 96-well plate.[20]

  • Incubation: Mix and incubate at room temperature for 5-7 minutes.[20]

  • Absorbance Reading: Measure the absorbance at 734 nm.[20]

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
HICA-00125.618.4
Ascorbic Acid8.96.5

Part 4: Investigating the Mechanism of Action

Rationale: The initial bioactivity profiling may reveal that a 4-Hydroxy-1H-indole-2-carboxylic acid compound has potent anti-inflammatory effects. The next logical step is to investigate the underlying molecular mechanism. Based on existing literature for indole derivatives, a plausible mechanism involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, which is a master regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6.[2] Another potential mechanism is the interaction with the Aryl Hydrocarbon Receptor (AhR), which can modulate immune responses.[22]

signaling_pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates HICA 4-Hydroxy-1H-indole- 2-carboxylic acid HICA->IKK Inhibits? AhR AhR HICA->AhR Activates? IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive p50/p65 (Inactive) IkappaB->NFkappaB_inactive Sequesters NFkappaB_active p50/p65 (Active) NFkappaB_inactive->NFkappaB_active Release DNA DNA NFkappaB_active->DNA Translocates & Binds AhR->DNA Translocates & Modulates Transcription Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential and Toxicological Questions of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic activities.[1][2][3] Indole derivatives have demonstrated a wide range of biological effects, including anti-cancer, antiviral, and anti-inflammatory properties.[2][4][5] Specifically, derivatives of indole-2-carboxylic acid are being investigated for various applications, from HIV-1 integrase inhibition to their potential as allosteric modulators of cannabinoid receptors.[5][6] 4-Hydroxy-1H-indole-2-carboxylic acid, the subject of this guide, belongs to this promising class of molecules. While its therapeutic potential is an area of active research, a critical and parallel line of inquiry is the determination of its cytotoxic profile.

Cytotoxicity assays are fundamental to drug discovery and development, providing essential information on a compound's potential to cause cell damage or death.[7][8] This data is crucial for establishing a therapeutic window, guiding dose-response studies, and identifying potential mechanisms of toxicity.[9][10] A compound's cytotoxic effect can manifest through various cellular events, including necrosis (uncontrolled cell death), apoptosis (programmed cell death), or a reduction in cell proliferation.[7] Therefore, a comprehensive assessment requires a multi-parametric approach, utilizing a panel of assays that probe different cellular health indicators.

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute a robust cytotoxicity assessment of 4-Hydroxy-1H-indole-2-carboxylic acid using a selection of validated, cell-based assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating reliable and reproducible data.

Guiding Principle: A Multi-Parametric Approach to Cytotoxicity

Relying on a single assay can lead to an incomplete or misleading interpretation of a compound's cytotoxic effects. For instance, an assay measuring metabolic activity might miss cytotoxic events that do not immediately impact mitochondrial function. To build a comprehensive and trustworthy profile for 4-Hydroxy-1H-indole-2-carboxylic acid, we advocate for a tiered approach that interrogates cell viability through multiple biological endpoints:

  • Metabolic Competence: Assessing the mitochondrial dehydrogenase activity.

  • Membrane Integrity: Quantifying the leakage of cytosolic enzymes into the culture medium.

  • Lysosomal Integrity: Measuring the ability of viable cells to sequester dye within their lysosomes.

  • Apoptotic Pathways: Detecting the activation of key executioner caspases.

This strategy ensures that different modes of cell death—necrosis, apoptosis, or cytostatic effects—can be identified and differentiated.

G MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity / Necrosis) MTT->LDH If cytotoxicity is observed NR Neutral Red Assay (Lysosomal Integrity) NR->LDH Caspase Caspase-Glo 3/7 Assay (Apoptosis) LDH->Caspase Compound 4-Hydroxy-1H-indole- 2-carboxylic acid Treatment Compound->MTT Primary Assessment Compound->NR Confirmatory Viability G cluster_cell Viable Cell Mitochondria Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT MTT (Yellow, Soluble) MTT->Mito Reduction Solubilization Solubilization Solution (e.g., DMSO, isopropanol) Formazan->Solubilization Dissolution Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The core principle of the MTT cell viability assay.

Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

  • Selected cell line (e.g., HeLa, A549, HepG2) cultured in appropriate medium

  • 4-Hydroxy-1H-indole-2-carboxylic acid stock solution (dissolved in a suitable vehicle like DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Multi-channel pipette

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (or until a confluent monolayer is achieved) at 37°C in a 5% CO₂ humidified incubator. [11]2. Compound Treatment: Prepare serial dilutions of 4-Hydroxy-1H-indole-2-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Crucial Controls: Include wells with vehicle-treated cells (negative control), untreated cells, and cells treated with a positive control (e.g., a known cytotoxic agent). Also, include wells with medium only (no cells) for background subtraction. [12]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [11]4. MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL). [13]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. [11][12]7. Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [12]Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

Section 2: Membrane Integrity Assessment (LDH Assay)

Expertise & Experience: Why LDH Complements MTT?

While the MTT assay measures metabolic activity, the Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the loss of plasma membrane integrity. [7]LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis. [14]Therefore, running an LDH assay provides a distinct and complementary endpoint to the MTT assay. [15][16]If 4-Hydroxy-1H-indole-2-carboxylic acid induces cytotoxicity by rapidly disrupting the cell membrane, the LDH assay will be a more sensitive indicator than the MTT assay.

G cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Leakage Membrane Compromised Membrane Reagent LDH Assay Reagent (Lactate, NAD+, Diaphorase, Tetrazolium Salt) LDH_out->Reagent Catalyzes Reaction Product Colored Formazan Reagent->Product Measurement Measure Absorbance (~490 nm) Product->Measurement

Caption: The mechanism of the LDH cytotoxicity assay.

Protocol: LDH Assay

Materials:

  • Cells and compound-treated plates (prepared as in the MTT assay)

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Sterile, clear 96-well flat-bottom plate

  • Multi-channel pipette

  • Microplate reader (capable of reading absorbance at ~490 nm)

Procedure:

  • Prepare Controls: In the same plate used for compound treatment, set up controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to a set of untreated control wells 1 hour before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.

    • Background Control: Culture medium only.

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. 4. Add Reaction Mixture: Add 100 µL of the LDH reaction mixture to each well containing the supernatant. [17]Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [17]The incubation time may need to be optimized for your specific cell type. [18]6. Stop Reaction: Add 50 µL of stop solution to each well. [18]7. Reading: Measure the absorbance at 490 nm using a microplate reader. [17]

Section 3: Lysosomal Integrity Assessment (Neutral Red Uptake)

Expertise & Experience: A Focus on a Specific Organelle

The Neutral Red Uptake (NRU) assay provides another distinct measure of cell viability. [19]This assay is based on the ability of healthy, viable cells to incorporate and bind the supravital dye neutral red within their lysosomes via active transport. [20]When cells are damaged or undergo cell death, their ability to retain the dye is lost. The amount of dye extracted from the cells is therefore proportional to the number of viable cells. This method is particularly useful for detecting damage to specific cellular organelles (lysosomes) and can offer a different sensitivity profile compared to mitochondrial (MTT) or membrane integrity (LDH) assays.

Protocol: Neutral Red Uptake Assay

Materials:

  • Cells and compound-treated plates

  • Neutral Red solution (e.g., 0.33% in water) [19]* Destain/Solubilization Solution (e.g., 1% acetic acid in 50% ethanol) [20]* Wash buffer (e.g., DPBS)

  • Microplate reader (capable of reading absorbance at ~540 nm)

Procedure:

  • Compound Treatment: Prepare and treat cells with 4-Hydroxy-1H-indole-2-carboxylic acid as described in the MTT protocol.

  • Add Neutral Red: After the incubation period, remove the treatment medium. Add 100 µL of pre-warmed medium containing neutral red to each well. [19]3. Incubation for Uptake: Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow for dye uptake by viable cells. [21]4. Wash: Carefully remove the neutral red-containing medium. Wash the cells once with 150 µL of DPBS to remove any unincorporated dye. [19]5. Destain: Add 150 µL of the destain solution to each well.

  • Solubilization: Agitate the plate on an orbital shaker for 10-15 minutes to extract the dye from the cells and ensure complete solubilization.

  • Reading: Measure the absorbance of the solubilized dye at approximately 540 nm.

Section 4: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

Expertise & Experience: Distinguishing Apoptosis from Necrosis

If the previous assays indicate cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process mediated by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescence-based method to measure their activity. [22]The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity. [22][23]This "add-mix-measure" protocol is simple and robust, making it an excellent choice for specifically implicating apoptosis in the cytotoxic mechanism of 4-Hydroxy-1H-indole-2-carboxylic acid. [23]

G ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 Activation Cleavage Substrate Cleavage Caspase37->Cleavage Reagent Caspase-Glo® Reagent (Pro-substrate + Luciferase) Reagent->Caspase37 Addition Luminescence Light Signal (Luminescence) Cleavage->Luminescence Luciferase Action

Caption: The principle of the Caspase-Glo® 3/7 luminescent assay.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compound-treated plates (use white-walled, clear-bottom 96-well plates for luminescence)

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8091 or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 4-Hydroxy-1H-indole-2-carboxylic acid as previously described. The optimal treatment time for apoptosis may be shorter than for general cytotoxicity (e.g., 6-24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Execution ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [22]The ratio of reagent to sample should be 1:1.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours. This step allows for cell lysis and the caspase reaction to proceed to completion.

  • Reading: Measure the luminescence of each well using a plate-reading luminometer.

Section 5: Data Analysis and Presentation

Trustworthiness: Self-Validating Data Interpretation

Proper data analysis is as critical as the experimental procedure itself. Raw absorbance or luminescence values must be processed to determine the biological effect of the compound.

Calculations:

  • Background Subtraction: For absorbance assays (MTT, LDH, Neutral Red), subtract the average absorbance of the "medium only" wells from all other readings.

  • Percent Viability (for MTT & Neutral Red):

    • % Viability = [(Abs_sample - Abs_background) / (Abs_vehicle_control - Abs_background)] * 100

  • Percent Cytotoxicity (for LDH):

    • First, subtract the spontaneous LDH release from all values.

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Fold Change in Caspase Activity:

    • Fold Change = (Luminescence_sample) / (Luminescence_vehicle_control)

Data Presentation:

Summarize the results in tables and generate dose-response curves by plotting the percent viability/cytotoxicity against the log concentration of 4-Hydroxy-1H-indole-2-carboxylic acid. From these curves, the IC₅₀ (the concentration of compound that inhibits 50% of the response) can be calculated using non-linear regression software (e.g., GraphPad Prism).

Example Data Table:

Assay TypeEndpoint MeasuredIC₅₀ (µM) [Example]Primary Conclusion
MTT Mitochondrial Activity25.5Compound reduces metabolic activity.
LDH Membrane Leakage> 100Cell death is likely not necrotic.
Neutral Red Lysosomal Integrity30.1Consistent with loss of viability.
Caspase-3/7 Apoptosis Activation15.8Compound induces apoptosis.

Section 6: Assay Validation

For any cell-based assay to be considered trustworthy, it must be validated to ensure it is fit for its intended purpose. [10][24]Key validation parameters include:

  • Accuracy: How close the measured value is to the true value. This can be assessed by comparing results to a known standard. [25]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. For cytotoxicity assays, this refers to the range of cell numbers that give a linear signal response. [25]* Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).

A thorough validation process, following guidelines from bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), is essential before using these assays for critical decision-making in a drug development pipeline. [25][26]

References

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Pharmaceuticals. [Link]

  • Kulkarni, P. M., et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Ranjbar, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Gene, Cell and Tissue. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Drug Target Review. [Link]

  • Frontiers in Chemistry. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • PubMed. (2021). Cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells through activation of PERK/eIF2α/ATF4 pathway. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]

  • PubMed. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. [Link]

  • PubMed Central. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • PubMed. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. [Link]

  • ResearchGate. Determination of cytotoxic effects of compound 4 in MDA‐MB‐231, LNCaP,... [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]

  • Biocompare. Caspase-Glo 3/7 Assay from Promega. [Link]

  • ResearchGate. In vitro cytotoxic activity of selected indole derivatives in a panel... [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4-Hydroxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Hydroxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful synthesis and purification of your target compound.

I. Introduction to the Synthesis of 4-Hydroxy-1H-indole-2-carboxylic Acid

4-Hydroxy-1H-indole-2-carboxylic acid is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and natural product analogs. Its synthesis, however, can be challenging due to the presence of the reactive hydroxyl and carboxylic acid functionalities. The most common and logical synthetic approach is the Reissert indole synthesis .[1][2][3] This method involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[1][3]

Given the sensitivity of the free hydroxyl group to the reaction conditions, a common and often more successful strategy involves a two-step approach:

  • Synthesis of the 4-methoxy protected precursor: 4-Methoxy-1H-indole-2-carboxylic acid is synthesized via the Reissert reaction starting from 3-methoxy-2-nitrotoluene.

  • Demethylation: The methoxy group is then cleaved to yield the desired 4-Hydroxy-1H-indole-2-carboxylic acid.

This guide will address potential issues and byproducts associated with both the direct synthesis and the protected-group strategy.

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I am attempting the Reissert synthesis of 4-Methoxy-1H-indole-2-carboxylic acid, but my yield is very low and I see multiple spots on my TLC plate. What are the likely byproducts and how can I minimize them?

A1: Low yields and multiple byproducts in the Reissert synthesis of a methoxy-substituted indole-2-carboxylic acid often stem from incomplete reaction, side reactions of the intermediate, and the choice of reduction conditions.

Likely Byproducts and Their Causes:

  • Unreacted Ethyl 2-(3-methoxy-2-nitrophenyl)-2-oxoacetate: The initial Claisen condensation between 3-methoxy-2-nitrotoluene and diethyl oxalate may not have gone to completion.

    • Causality: Insufficiently strong base (sodium ethoxide is commonly used), inadequate reaction time, or moisture in the reaction can hinder the initial condensation.[2]

  • Incompletely Reduced Intermediates: The reduction of the nitro group is a critical step. Incomplete reduction can lead to a mixture of nitro, nitroso, hydroxylamino, and amino compounds, which can further react to form complex mixtures.

  • Decarboxylation Product (4-Methoxy-1H-indole): Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[1] If the reductive cyclization is carried out under harsh heating, you may lose the carboxylic acid group.

  • Polymerization Products: Indoles, particularly electron-rich ones like the 4-methoxy derivative, can be prone to polymerization under acidic conditions used in some reductive cyclization methods (e.g., with SnCl₂/HCl).

Troubleshooting and Optimization Strategy:

Parameter Recommendation Rationale
Condensation Step Ensure anhydrous conditions. Use freshly prepared sodium ethoxide in absolute ethanol. Monitor the reaction by TLC until the starting nitrotoluene is consumed.Water will quench the ethoxide base, preventing the deprotonation of the nitrotoluene necessary for the condensation.
Reduction Step Catalytic hydrogenation (e.g., H₂, Pd/C) is often a milder and cleaner method for nitro group reduction compared to dissolving metal reductions (e.g., Fe/AcOH, Zn/AcOH).[4]Catalytic hydrogenation can often be performed at lower temperatures and under neutral pH, minimizing acid-catalyzed side reactions and decarboxylation.
Temperature Control Maintain the temperature as low as feasible during the reductive cyclization and subsequent work-up.Minimizes the risk of thermal decarboxylation of the desired product.
Work-up After reduction, acidification to precipitate the carboxylic acid should be done carefully and at low temperature.Prevents acid-catalyzed degradation and polymerization of the electron-rich indole ring.

Visualizing the Problem: TLC Analysis Workflow

Caption: Workflow for TLC analysis to identify byproducts in the Reissert synthesis.

Q2: I have successfully synthesized 4-Methoxy-1H-indole-2-carboxylic acid. Now I need to perform the demethylation to get the final product. What are the common challenges and byproducts of this step?

A2: The demethylation of 4-methoxyindoles to the corresponding 4-hydroxyindoles is a crucial step that can be accompanied by side reactions, primarily due to the harsh reagents often required.

Common Demethylation Reagents and Associated Challenges:

  • Boron Tribromide (BBr₃): This is a very effective reagent for cleaving aryl methyl ethers. However, it is highly reactive and can lead to side reactions if not used carefully.

    • Byproducts:

      • Ring Bromination: Electrophilic bromination of the electron-rich indole ring can occur.

      • Complexation: The Lewis acidic BBr₃ can form stable complexes with the indole nitrogen and other heteroatoms.

      • Degradation: Over-reaction or harsh quenching can lead to decomposition of the sensitive indole core.

  • Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): These strong protic acids can also cleave methyl ethers, but often require high temperatures, which can promote decarboxylation.

    • Byproducts:

      • Decarboxylation: The combination of strong acid and heat is a classic condition for the decarboxylation of indole-2-carboxylic acids.[5]

      • Polymerization: Acid-catalyzed polymerization of the indole.

Troubleshooting and Optimization Strategy:

Parameter Recommendation Rationale
Choice of Reagent BBr₃ is generally preferred for its high efficiency at lower temperatures. Use it in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C).Lower temperatures minimize side reactions like ring bromination and degradation.
Stoichiometry Use a slight excess of BBr₃ (e.g., 1.1-1.5 equivalents per methoxy group).Ensures complete demethylation without excessive side reactions from a large excess of the reagent.
Quenching Quench the reaction carefully at low temperature by slowly adding methanol or water.A vigorous quench can lead to localized heating and degradation of the product.
Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4-hydroxyindoles are susceptible to oxidation, especially under basic or neutral conditions after work-up.[6]

Illustrative Demethylation and Potential Byproduct Formation

Demethylation_Byproducts 4-Methoxy-indole-2-COOH 4-Methoxy-indole-2-COOH 4-Hydroxy-indole-2-COOH Desired Product: 4-Hydroxy-1H-indole-2-carboxylic acid 4-Methoxy-indole-2-COOH->4-Hydroxy-indole-2-COOH  Demethylation (e.g., BBr₃) Decarboxylated_Product Byproduct: 4-Hydroxy-1H-indole 4-Hydroxy-indole-2-COOH->Decarboxylated_Product Decarboxylation (Heat/Acid) Oxidized_Product Byproduct: Oxidized/Polymerized Indoles (dark colored) 4-Hydroxy-indole-2-COOH->Oxidized_Product Oxidation (Air)

Caption: Potential reaction pathways and byproducts during demethylation.

Q3: My final product, 4-Hydroxy-1H-indole-2-carboxylic acid, is a dark, oily substance and I'm having trouble purifying it. What purification methods do you recommend?

A3: The purification of 4-Hydroxy-1H-indole-2-carboxylic acid can be challenging due to its polarity and susceptibility to oxidation. A combination of chromatographic and crystallization techniques is often necessary.

Recommended Purification Workflow:

  • Initial Work-up with an Antioxidant: During the aqueous work-up after demethylation, consider adding a mild reducing agent like sodium bisulfite or sodium dithionite to the aqueous phase to prevent air oxidation of the phenolic hydroxyl group.[7]

  • Column Chromatography:

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes with the addition of a small amount of acetic acid (e.g., 0.5-1%) is a good starting point. The acetic acid helps to keep the carboxylic acid protonated and reduces tailing on the silica gel.

    • TLC Visualization:

      • UV Light (254 nm): The indole ring is UV active.

      • Stains:

        • Potassium Permanganate (KMnO₄): Indoles and phenols will give a yellow/brown spot on a purple background.

        • Bromocresol Green: This stain is specific for acidic compounds and will show the carboxylic acid as a yellow spot on a blue background.[8]

        • Iron(III) Chloride (FeCl₃): This will give a colored spot (often purple or green) with the phenolic hydroxyl group.[9]

  • Crystallization:

    • Solvent Selection: Due to the polar nature of the molecule, a polar protic solvent or a mixture is likely to be effective. Good starting points for solvent screening include:

      • Ethanol/Water

      • Methanol/Water

      • Ethyl Acetate/Hexane (for less polar impurities)

      • Acetone/Water

    • Protocol:

      • Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities. Be aware that this may also adsorb some of your product.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

      • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Preparative HPLC as an Alternative:

For very difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be an excellent option.

  • Column: A C18 column is a good choice for this polar molecule.

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) is typically used. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

Table of Common Purification Issues and Solutions:

Problem Possible Cause Solution
Product is a dark oil Oxidation of the 4-hydroxyindole moiety.Use antioxidants during work-up. Handle the compound under an inert atmosphere. Purify quickly.
Streaking on TLC Carboxylic acid interacting with the silica gel.Add a small amount of acetic or formic acid to the eluent.
Co-elution of impurities Impurities have similar polarity to the product.Optimize the solvent system for column chromatography. Consider using preparative HPLC.
Product won't crystallize Presence of impurities that inhibit crystal lattice formation.Further purify by column chromatography before attempting crystallization. Try a wider range of solvent systems.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methoxy-1H-indole-2-carboxylate (Reissert Synthesis)

This protocol is an adaptation of the general Reissert indole synthesis for the methoxy-substituted precursor.

  • Condensation: To a solution of freshly prepared sodium ethoxide (from sodium in absolute ethanol), add 3-methoxy-2-nitrotoluene. Cool the mixture in an ice bath and add diethyl oxalate dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with dilute acid and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization: Dissolve the crude ethyl 2-(3-methoxy-2-nitrophenyl)-2-oxoacetate in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude ethyl 4-methoxy-1H-indole-2-carboxylate can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Demethylation to 4-Hydroxy-1H-indole-2-carboxylic Acid

This protocol uses boron tribromide for the demethylation.

  • Demethylation: Dissolve ethyl 4-methoxy-1H-indole-2-carboxylate in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere. Add a solution of boron tribromide (BBr₃) in DCM dropwise. Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess BBr₃. Then, add water and stir for several hours to hydrolyze the ester.

  • Work-up and Purification: Extract the product into an organic solvent. The crude 4-Hydroxy-1H-indole-2-carboxylic acid can then be purified by column chromatography and/or crystallization as described in Q3.

IV. References

  • Reissert Indole Synthesis. Organic Chemistry Portal. [Link]

  • Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • Reissert, A. (1897). Ueber die Einführung von Carboxylgruppen in die Methylgruppe der Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

  • Humphries, P. S. (2000). Some applications of the Reissert indole synthesis. Journal of Heterocyclic Chemistry, 37(5), 1139-1146.

  • Stoll, A., & Hofmann, A. (1958). U.S. Patent No. 2,825,734. Washington, DC: U.S. Patent and Trademark Office.

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.

  • Goker, H., et al. (2005). Synthesis and antimicrobial activity of some new 1H-indole-2-carboxylic acid derivatives. Archiv der Pharmazie, 338(4), 183-189.

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681–2684.

  • Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3).

  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509.

  • Sherwood, A. M., et al. (2020). Synthesis and biological evaluation of tryptamines found in hallucinogenic mushrooms: Norbaeocystin, baeocystin, norpsilocin, and aeruginascin. Journal of Natural Products, 83(2), 461–467.

  • Lin, G., et al. (2015). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Journal of Industrial Microbiology & Biotechnology, 42(10), 1365-1375.

  • TLC Visualization Reagents. EPFL. [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Which is the best column for preparative HPLC for purification of compounds from plant extracts? Is there any specific range for flow rate ? ResearchGate. [Link]

  • Psilocin. Wikipedia. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC. [Link]

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Technical Support Guide: Overcoming Challenges in the Purification of 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-Hydroxy-1H-indole-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, notably as an intermediate for pharmacologically active compounds.[1][2] However, its unique structure—possessing both a carboxylic acid and a phenolic hydroxyl group on an easily oxidizable indole scaffold—presents significant purification challenges.

This guide is structured to provide practical, experience-driven solutions to the common hurdles you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, acute problems encountered during the purification of 4-Hydroxy-1H-indole-2-carboxylic acid in a direct question-and-answer format.

Question 1: My compound is streaking severely on silica gel TLC plates, making it impossible to assess purity or choose a solvent system for chromatography. What's happening and how do I fix it?

Answer: This is the most common issue faced when dealing with carboxylic acids on silica gel.

  • Causality: Silica gel is acidic (pKa ~4.5), but its surface is populated with silanol groups (Si-OH) that can engage in strong hydrogen bonding and acid-base interactions with your highly polar carboxylic acid. This causes a portion of your compound to "stick" to the baseline and then slowly elute, resulting in a long, pronounced streak rather than a compact spot.

  • Solution: Mobile Phase Modification. The key is to suppress the deprotonation of your carboxylic acid, thereby minimizing its ionic interaction with the silica surface.

    • Add a Competitive Acid: Incorporate a small amount (0.5-1% v/v) of a volatile acid, such as acetic acid or formic acid, into your eluent system (e.g., Ethyl Acetate/Hexane/Acetic Acid 50:50:0.5).

    • Mechanism of Action: The added acid provides a proton-rich environment. According to Le Châtelier's principle, this shifts the equilibrium of your compound's carboxylic acid group towards its neutral, protonated form (R-COOH). This neutral form interacts less strongly with the silica, resulting in sharper, well-defined spots and improved chromatographic resolution. This technique is a standard practice for the column chromatography of acidic compounds.[3]

Question 2: My purified product, which was initially a white or off-white solid, is turning pink or brown upon standing. Is it degrading?

Answer: Yes, this color change is a classic indicator of product degradation, specifically oxidation.

  • Causality: The 4-hydroxyindole core is electron-rich and highly susceptible to air oxidation. Phenols, in general, can be oxidized to colored quinone or quinone-like structures, and the indole ring further activates the molecule to this process. This is often accelerated by exposure to light and trace metal impurities.

  • Preventative Measures & Solutions:

    • Inert Atmosphere: During the final stages of purification (e.g., solvent removal) and for storage, handle the compound under an inert atmosphere like nitrogen or argon.

    • Protection from Light: Store the final product in an amber vial or a vial wrapped in aluminum foil to protect it from light.

    • Low-Temperature Storage: Store the solid compound at low temperatures (-20°C is recommended for long-term storage) to slow the rate of oxidation.

    • Antioxidants in Workup: When performing aqueous workups, consider adding a mild reducing agent like sodium hydrosulfite (sodium dithionite) to the aqueous layers to scavenge dissolved oxygen and prevent oxidation during extraction.[2]

Question 3: I'm attempting to perform an acid-base extraction to remove neutral impurities, but my recovery is very low. Where is my product going?

Answer: Low recovery during acid-base extraction is typically due to suboptimal pH control or unexpected solubility.

  • Causality: 4-Hydroxy-1H-indole-2-carboxylic acid has two acidic protons: the carboxylic acid (pKa ~4-5) and the phenolic hydroxyl group (pKa ~9-10).

    • Using a weak base like sodium bicarbonate (NaHCO₃) will selectively deprotonate the more acidic carboxylic acid, forming the carboxylate salt which dissolves in the aqueous layer.

    • Using a strong base like sodium hydroxide (NaOH) will deprotonate both the carboxylic acid and the phenol, forming a dianionic salt that is highly soluble in water.

    • If the pH is not sufficiently acidic (pH < 3) during the re-protonation step to precipitate your product, it may remain partially dissolved in the aqueous phase as the carboxylate.

  • Optimized Protocol:

    • Extraction: To separate from neutral impurities, extract your organic solution with saturated aqueous NaHCO₃. This is generally sufficient to extract your product into the aqueous layer.

    • Reduce Aqueous Solubility: Before acidification, saturate the aqueous layer containing your product with sodium chloride (NaCl). This "salting out" effect increases the ionic strength of the aqueous phase and decreases the solubility of your organic compound.

    • Precipitation: Cool the saturated aqueous layer in an ice bath. Slowly add cold 1M or 2M HCl with vigorous stirring until the pH is ~2. The cold temperature further reduces the solubility of the protonated product.

    • Recovery: Collect the precipitated solid by vacuum filtration. If you suspect product remains in the filtrate, perform a back-extraction with a polar organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q: What is the most robust, general workflow for purifying crude 4-Hydroxy-1H-indole-2-carboxylic acid?

A: A multi-stage approach is most effective for achieving high purity. The optimal sequence is designed to remove different classes of impurities at each stage. This workflow ensures that each subsequent step is more efficient.

G cluster_0 Purification Workflow crude Crude Product (in EtOAc or DCM) ab_extraction Acid-Base Extraction (vs. aq. NaHCO3) crude->ab_extraction Removes neutral & basic impurities chromatography Silica Gel Chromatography (Eluent + 1% AcOH) ab_extraction->chromatography Removes polar impurities & structural isomers recrystallization Recrystallization (e.g., EtOH/Water) chromatography->recrystallization Removes trace impurities & improves crystallinity pure Pure Product (>98% Purity) recrystallization->pure

Caption: General purification workflow for 4-Hydroxy-1H-indole-2-carboxylic acid.

Q: How should I choose a solvent system for flash column chromatography?

A: The choice should always be guided by prior analysis using TLC.

  • Develop a TLC Method: Use an eluent system of ethyl acetate (polar) and hexanes (non-polar), supplemented with 0.5-1% acetic acid.

  • Target Rf Value: Adjust the solvent ratio to achieve a retention factor (Rf) of 0.25-0.35 for your desired compound. An Rf in this range provides the best balance between resolution and elution time during the column run.

  • Solvent System Table: The table below provides starting points for solvent systems based on the polarity of potential impurities.

Solvent System (v/v/v)PolarityTypical Application
Hexanes / Ethyl Acetate / Acetic AcidLow-HighGeneral purpose system, highly tunable.[1]
Dichloromethane / Methanol / Acetic AcidMed-HighFor separating highly polar compounds that do not move in Ethyl Acetate systems.
Toluene / Acetone / Acetic AcidMedAlternative aprotic system, can offer different selectivity.

Q: What are the best practices for recrystallizing this compound?

A: Successful recrystallization depends on finding a solvent (or solvent pair) where the compound's solubility has a steep dependence on temperature.

  • Solvent Screening: Test small amounts of your compound in various solvents. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Solvent/Anti-Solvent Method: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol, ethyl acetate). Then, slowly add a "poor" solvent (the anti-solvent, e.g., water, hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.

  • Promote Crystal Growth:

    • Slow Cooling: Do not rush the cooling process. A slow decrease in temperature allows for the formation of a more ordered, and therefore purer, crystal lattice.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

    • Seeding: If you have a pure crystal, add it to the cooled, supersaturated solution to initiate crystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes the presence of polar impurities that are difficult to remove by extraction alone.

  • TLC Analysis: Determine an appropriate eluent system (e.g., 60:40:0.5 Hexanes:EtOAc:AcOH) that gives your product an Rf of ~0.3.

  • Column Packing: Pack a suitably sized silica gel column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent and load it directly onto the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column with the eluent, maintaining a constant flow rate. Collect fractions and monitor their contents by TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure. Crucially, co-evaporate the residue with a solvent like toluene or heptane several times to azeotropically remove the residual acetic acid.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Method

This protocol is ideal for a final purification step to obtain highly pure, crystalline material.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) to fully dissolve the compound. Use a magnetic stir bar and hot plate.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add a "poor" solvent (e.g., deionized water) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Troubleshooting Decision Logic

The following diagram outlines a logical process for addressing purification challenges.

G start Crude Product Analysis (TLC in EtOAc/Hex) streaking Streaking on TLC? start->streaking multi_spots Multiple Spots? streaking->multi_spots No add_acid Action: Add 1% AcOH to eluent and re-run TLC streaking->add_acid Yes column Purify by Column Chromatography multi_spots->column Yes oiling_out Product is an oil or won't crystallize? multi_spots->oiling_out No (Single Spot) add_acid->multi_spots column->oiling_out extract Consider Acid-Base Extraction (if spots have very different polarity) oiling_out->column Yes (Impurities present) recrystallize Recrystallize oiling_out->recrystallize No final_product Pure Crystalline Product recrystallize->final_product

Caption: Decision tree for troubleshooting the purification of 4-Hydroxy-1H-indole-2-carboxylic acid.

References

  • Vali SJ, Kumar SS, Sait SS, Garg LK (2012) Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. J Chromat Separation Techniq 3:136. [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds. EP1071661A1.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Synthetic method of indole-2-carboxylic acid. CN102020600A.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Column chromatography of carboxylic acids? Reddit r/chemistry. (2016-11-08). [Link]

  • Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]

Sources

Technical Support Center: Optimizing Derivatization of 4-Hydroxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Hydroxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its derivatization and optimize your reaction conditions for successful synthesis.

The unique structure of 4-Hydroxy-1H-indole-2-carboxylic acid, possessing a phenolic hydroxyl group, a carboxylic acid, and a reactive indole N-H, presents a fascinating chemoselectivity challenge. This guide will equip you with the knowledge to control the reactivity of these functional groups and achieve your desired derivatization outcome.

I. General Troubleshooting & Strategic Planning

Before diving into specific derivatization reactions, it's crucial to have a strategic approach. The key to success lies in understanding the relative reactivity of the functional groups and employing appropriate strategies to direct the reaction to the desired site.

Core Challenge: Competing Reactivity

The primary hurdle in derivatizing 4-Hydroxy-1H-indole-2-carboxylic acid is the presence of three nucleophilic/acidic sites: the 4-hydroxyl group (phenolic), the 2-carboxylic acid, and the indole nitrogen (N-H). Their relative reactivity can be influenced by the reaction conditions, particularly the choice of base and solvent.

Frequently Asked Questions (FAQs) - General

Q1: I am getting a mixture of products in my derivatization reaction. How can I improve selectivity?

A1: Achieving selectivity is paramount. The formation of multiple products arises from the competing reactivity of the hydroxyl, carboxyl, and indole N-H groups. Your strategy should revolve around either exploiting the inherent reactivity differences under specific conditions or using protecting groups.

  • Exploiting Inherent Reactivity:

    • Carboxylic Acid: The carboxylic acid is the most acidic proton, making it the primary site of reaction with bases. Esterification can often be achieved under acidic conditions (Fischer Esterification), which protonates the carbonyl group and makes it more susceptible to nucleophilic attack by an alcohol.[1][2]

    • Phenolic Hydroxyl: The 4-hydroxyl group is more acidic than the indole N-H. With a strong base like sodium hydride (NaH) in an aprotic solvent like DMF, you can selectively deprotonate the hydroxyl group for subsequent O-alkylation.[3]

    • Indole N-H: The indole nitrogen is the least acidic but can be deprotonated with a strong enough base or alkylated under certain conditions. Selective N-alkylation can be challenging and often requires the other functional groups to be protected.[4][5]

  • Protecting Group Strategy: When reaction conditions do not provide sufficient selectivity, a protecting group strategy is the most robust approach.[6] This involves:

    • Protecting the more reactive functional groups.

    • Performing the desired derivatization on the unprotected site.

    • Deprotecting the other functional groups.

Q2: What are the best protecting groups for the hydroxyl and carboxyl groups of 4-Hydroxy-1H-indole-2-carboxylic acid?

A2: The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
4-Hydroxyl Benzyl (Bn)Benzyl bromide, K2CO3, AcetoneH2, Pd/C
Silyl Ethers (e.g., TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF
2-Carboxylic Acid Methyl or Ethyl EsterMeOH or EtOH, cat. H2SO4 (Fischer Esterification)LiOH or NaOH, THF/H2O
Benzyl EsterBenzyl alcohol, DCC/DMAPH2, Pd/C
t-Butyl EsterIsobutylene, cat. H2SO4Trifluoroacetic acid (TFA)

Workflow for Selective Derivatization using Protecting Groups

G start 4-Hydroxy-1H-indole-2-carboxylic acid protect_OH Protect 4-OH (e.g., Benzyl ether) start->protect_OH protect_COOH Protect 2-COOH (e.g., Methyl ester) protect_OH->protect_COOH derivatize_NH Derivatize N-H (e.g., N-Alkylation) protect_COOH->derivatize_NH deprotect Deprotection derivatize_NH->deprotect final_product Selectively N-derivatized product deprotect->final_product

Caption: A general workflow for selective N-derivatization.

II. Troubleshooting Guide for Specific Derivatizations

A. Esterification of the 2-Carboxylic Acid

Esterification is a common derivatization for indole-2-carboxylic acids. The Fischer esterification is a standard method.[1][2]

Q3: My Fischer esterification is giving a low yield. What can I do?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][7]

  • Problem: The reaction has reached equilibrium, with significant amounts of starting material remaining.

  • Solution: To drive the equilibrium towards the product side, you can:

    • Use a large excess of the alcohol: This is often the most practical approach. The alcohol can be used as the solvent.[1]

    • Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]

  • Protocol:

    • Dissolve 4-Hydroxy-1H-indole-2-carboxylic acid in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

    • Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).[1]

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO3 solution).

    • Extract the product with an organic solvent.

Q4: I am observing side products during my esterification. What are they and how can I avoid them?

A4: A potential side reaction is the alkylation of the phenolic hydroxyl group or the indole nitrogen, especially if the reaction is run for an extended period at high temperatures.

  • Problem: The alcohol, under acidic conditions, can act as an alkylating agent.

  • Solution:

    • Optimize reaction time and temperature: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of byproducts.

    • Use a milder esterification method: If side reactions are persistent, consider using a different method, such as reaction with an alkyl halide in the presence of a mild base like K2CO3, after protecting the hydroxyl group.

B. Alkylation of the 4-Hydroxyl and Indole N-H

Alkylation can occur at the 4-O or the N-1 position. Achieving selectivity is the main challenge.

Q5: I am trying to O-alkylate the 4-hydroxyl group but I am getting N-alkylation as well.

A5: This is a classic example of competing reactivity. The phenolic hydroxyl group is more acidic than the indole N-H, so it can be deprotonated more easily.

  • Problem: The base used is not selective enough, or the reaction conditions favor N-alkylation.

  • Solution:

    • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF at low temperature (e.g., 0 °C).[3] Add the base slowly to a solution of the indole and then add the alkylating agent. This should selectively deprotonate the more acidic 4-OH group.

    • Protect the Indole Nitrogen: If O-alkylation selectivity remains a problem, protect the indole nitrogen first (e.g., as a tosyl or Boc derivative).[8] After O-alkylation, the protecting group can be removed.

Q6: I want to achieve selective N-alkylation. How can I do this?

A6: Selective N-alkylation is often more challenging than O-alkylation due to the lower acidity of the N-H proton.[4]

  • Problem: The 4-hydroxyl group is more reactive and will be alkylated preferentially.

  • Solution:

    • Protect the Hydroxyl and Carboxyl Groups: This is the most reliable method. Protect the 4-OH (e.g., as a benzyl ether) and the 2-COOH (e.g., as a methyl ester). Then, you can perform the N-alkylation on the protected intermediate.

    • Specific Reaction Conditions: Some methods for direct N-alkylation of indoles have been developed, often using specific catalysts or reaction conditions that favor N-alkylation over C3-alkylation (a common side reaction in indole chemistry).[5][9] However, for this substrate, protection is the recommended starting point.

Troubleshooting Alkylation Selectivity

G start Alkylation of 4-Hydroxy-1H-indole-2-carboxylic acid desired_product Desired Product? start->desired_product o_alkylation Selective O-Alkylation desired_product->o_alkylation O-Alkylation n_alkylation Selective N-Alkylation desired_product->n_alkylation N-Alkylation mixture Mixture of O- and N-Alkylation o_alkylation->mixture No protect_oh_cooh Protect 4-OH and 2-COOH n_alkylation->protect_oh_cooh protect_nh Protect N-H mixture->protect_nh Still a mixture strong_base Use strong base (e.g., NaH) in aprotic solvent at low temp. mixture->strong_base proceed Proceed with Alkylation protect_nh->proceed protect_oh_cooh->proceed strong_base->proceed

Caption: Decision tree for achieving selective alkylation.

C. Amide Coupling of the 2-Carboxylic Acid

Amide bond formation is a fundamental transformation in drug discovery. Common coupling reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole).[10][11]

Q7: My amide coupling reaction with EDC/HOBt is slow and gives a low yield.

A7: Low yields in amide coupling can be due to several factors, including poor activation of the carboxylic acid, low nucleophilicity of the amine, or side reactions.

  • Problem: Inefficient amide bond formation.

  • Solution:

    • Optimize Coupling Reagents and Additives:

      • HATU/DIPEA: For challenging couplings, stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can be more effective.[10]

      • DMAP: Adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.[10]

    • Pre-activation: Activate the carboxylic acid with the coupling reagents for a short period (5-15 minutes) before adding the amine. This can improve the reaction efficiency.[12]

    • Solvent: Ensure you are using an appropriate anhydrous aprotic solvent like DMF or DCM.[13]

  • Protocol (EDC/HOBt):

    • Dissolve 4-Hydroxy-1H-indole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.2 equiv) in anhydrous DMF.

    • Cool the mixture to 0 °C.

    • Add EDC (1.2 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up typically involves dilution with water and extraction with an organic solvent.

Q8: I am concerned about side reactions at the 4-hydroxyl group during amide coupling.

A8: The 4-hydroxyl group can potentially react with the activated carboxylic acid to form an ester byproduct.

  • Problem: Intermolecular esterification leading to oligomerization or intramolecular cyclization.

  • Solution:

    • Protect the 4-Hydroxyl Group: This is the most effective way to prevent this side reaction. A benzyl or silyl protecting group would be suitable.

    • Control Stoichiometry and Order of Addition: Use a slight excess of the amine and add the coupling reagent last to the mixture of the carboxylic acid and amine. This will favor the intermolecular reaction with the added amine over side reactions involving the hydroxyl group.

III. Purification and Characterization

Q9: I am having difficulty purifying my derivatized product. What are some common issues and solutions?

A9: Purification of indole derivatives can sometimes be challenging due to their polarity and potential for degradation.

  • Problem: Co-elution of starting materials and byproducts during column chromatography.

  • Solution:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. For polar compounds, a gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

      • Additives: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and separation.

    • Alternative Purification Techniques:

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

      • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity products.

  • Characterization: Always confirm the structure of your final product using techniques such as NMR (1H and 13C), Mass Spectrometry, and IR spectroscopy to ensure the derivatization has occurred at the desired position.

References

  • Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Babenko, N., et al. (2020).
  • Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153094.
  • Li, Z., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(48), 10948-10953.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6045-6056.
  • Katritzky, A. R., & Akula, M. R. (2001). A New Protecting-Group Strategy for Indoles. Arkivoc, 2001(5), 37-44.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 749-761.
  • Google Patents. (n.d.). Method for synthesizing 4-hydroxyindole.
  • Nakashima, K., et al. (2005). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Reddit. (n.d.). amide coupling help. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst and method for amide formation.
  • Lu, X., et al. (2024). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions.
  • Anand, R. C., et al. (1999). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Journal of Chemical Research, Synopses, (6), 378-379.
  • Pathak, S., et al. (2018). Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions. New Journal of Chemistry, 42(1), 355-362.
  • Gu, L., & Li, X. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(8), 1563-1567.
  • Li, J., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2963-2974.
  • Burrell, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11149-11170.
  • Alekseev, A. S., et al. (2020). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Poulsen, T. B., & Miller, S. J. (2010). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Journal of the American Chemical Society, 132(38), 13194-13195.
  • The Organic Chemistry Tutor. (2019, January 15). ester hydrolysis and Fischer esterification. Retrieved from [Link]

  • Michalska, D., et al. (2021).
  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • ChemistryViews. (2024, February 26). Selective Alkylation of 4-Aminoindoles. Retrieved from [Link]

  • Kľučková, S., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1298, 342435.
  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Wang, X., et al. (2025).
  • Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Poulsen, T. B., & Miller, S. J. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 133(45), 18236-18239.
  • Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153094.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Wang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][8]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 564-570.

  • SlideShare. (n.d.). PROTECTING GROUPs.pptx. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

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Preventing decarboxylation of "4-Hydroxy-1H-indole-2-carboxylic acid" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decarboxylation During Synthetic Transformations

Welcome to the technical support center for 4-Hydroxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on a combination of established chemical principles, peer-reviewed literature, and practical field experience to help you navigate the primary challenge associated with this molecule: unwanted decarboxylation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the inherent thermal stability of 4-Hydroxy-1H-indole-2-carboxylic acid, and at what temperature does decarboxylation become a significant concern?

Expert Insight: The presence of the electron-donating 4-hydroxy group is expected to increase the electron density of the indole ring. This can facilitate electrophilic attack, including protonation at the C3 position, which is a key step in one of the proposed mechanisms for acid-catalyzed decarboxylation. Therefore, it is reasonable to assume that 4-Hydroxy-1H-indole-2-carboxylic acid may be even more susceptible to decarboxylation than the unsubstituted parent compound, particularly under acidic conditions. As a general guideline, it is advisable to keep reaction temperatures below 100-120 °C whenever possible to minimize the risk of thermal decarboxylation.

Q2: I am observing significant decarboxylation of my 4-Hydroxy-1H-indole-2-carboxylic acid during an amide coupling reaction. What are the likely causes and how can I prevent this?

Unwanted decarboxylation during amide coupling is a common issue, often stemming from the reaction conditions required to activate the carboxylic acid.

Causality Analysis:

  • High Temperatures: Many traditional amide coupling protocols that involve heating can readily induce thermal decarboxylation.

  • Strongly Acidic Conditions: The use of strong acids to activate the carboxylic acid can catalyze the decarboxylation pathway.

  • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for preventing decarboxylation during amide coupling.

Recommended Protocols:

To circumvent decarboxylation, the use of modern, mild coupling reagents that operate efficiently at or below room temperature is strongly advised.

Coupling Reagent CombinationBaseSolventTemperature (°C)Key Advantages
EDC / HOBtDIPEA or Et₃NDMF or CH₂Cl₂0 to RTWater-soluble byproducts, mild conditions.
HATU / DIPEADIPEADMF0 to RTHigh efficiency, even with hindered amines.
T3P / PyridinePyridineEtOAc or CH₂Cl₂0 to RTLow epimerization, good for sensitive substrates.

Expert Protocol: Amide Coupling using EDC/HOBt

  • Dissolve 4-Hydroxy-1H-indole-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

This method minimizes heat exposure and avoids strongly acidic conditions, thereby significantly reducing the risk of decarboxylation[3][4].

Q3: I am planning a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) on a halogenated derivative of 4-Hydroxy-1H-indole-2-carboxylic acid. Should I be concerned about decarboxylation, and what precautions should I take?

Yes, decarboxylation can be a significant side reaction in Pd-catalyzed cross-coupling reactions, not only due to the thermal conditions but also because the free carboxylic acid can interfere with the catalytic cycle.

Mechanism of Interference:

The carboxylic acid moiety can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. This is particularly noted in Suzuki-Miyaura couplings where the basic conditions can deprotonate the carboxylic acid, forming a carboxylate that can interact with the palladium catalyst.

Logical Pathway for Successful Cross-Coupling:

G cluster_0 Pre-Reaction Strategy cluster_1 Cross-Coupling Reaction cluster_2 Post-Reaction Start Start with Halo-4-Hydroxy-1H-indole-2-carboxylic acid Protect Protect Carboxylic Acid as Ester (e.g., Methyl or Ethyl) Start->Protect Crucial Step Couple Perform Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) Protect->Couple Deprotect Hydrolyze Ester to Regenerate Carboxylic Acid Couple->Deprotect End Final Product Deprotect->End

Caption: Recommended workflow for palladium-catalyzed cross-coupling reactions.

Protecting Group Strategy:

The most reliable strategy to prevent both decarboxylation and catalyst inhibition is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction.

Expert Protocol: Esterification (Fischer Esterification)

  • Suspend 4-Hydroxy-1H-indole-2-carboxylic acid in methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux (typically 60-80 °C) for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a mild base such as sodium bicarbonate solution.

  • Extract the ester product with an organic solvent.

With the ester in hand, you can proceed with the cross-coupling reaction under standard conditions. The ester is generally stable to the basic conditions often employed in these reactions. Following a successful coupling, the carboxylic acid can be regenerated by standard ester hydrolysis (e.g., using LiOH or NaOH in a mixture of THF/water).

Q4: How does the 4-hydroxy group influence the stability and reactivity of the molecule, and are there any specific considerations for protecting it?

The phenolic 4-hydroxy group introduces another layer of complexity. It is a potential site for side reactions, especially under basic conditions or with electrophilic reagents.

Reactivity Considerations:

  • Acidity: The phenolic proton is acidic and will be deprotonated under the basic conditions used in many coupling reactions. This can affect the solubility and reactivity of the substrate.

  • Nucleophilicity: The resulting phenoxide is a potent nucleophile and can compete with other nucleophiles in the reaction mixture, potentially leading to O-alkylation or O-acylation side products.

Orthogonal Protection Strategy:

In multi-step syntheses where both the carboxylic acid and the phenol require protection, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one group while the other remains intact.

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonality
Carboxylic AcidMethyl or Ethyl EsterMeOH or EtOH, cat. H₂SO₄, refluxLiOH or NaOH, THF/H₂OStable to hydrogenolysis and mild acid.
Phenolic HydroxylBenzyl (Bn) EtherBnBr, K₂CO₃, Acetone, refluxH₂, Pd/C (Hydrogenolysis)Stable to basic and mild acidic conditions.

This combination allows for the deprotection of the benzyl ether under neutral conditions (hydrogenolysis) without affecting the ester, and the ester can be hydrolyzed under basic conditions without cleaving the benzyl ether.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Complete loss of starting material and formation of 4-hydroxyindole. Gross thermal decomposition or aggressive acidic conditions.Re-evaluate the reaction temperature; ensure it does not exceed 100 °C. If acidic catalysis is used, switch to a milder acid or a non-acidic protocol.
Mixture of desired product and decarboxylated byproduct. Reaction temperature is too high, or reaction time is too long.Reduce the reaction temperature. Monitor the reaction more frequently and quench it as soon as the starting material is consumed. Consider using a more efficient catalytic system to shorten the reaction time.
Low yield in a Suzuki coupling, even after ester protection. The phenolic hydroxyl group is interfering with the catalyst.Protect the 4-hydroxy group (e.g., as a benzyl or silyl ether) in addition to the carboxylic acid.
Formation of O-acylated or O-alkylated side products. The unprotected 4-hydroxy group is acting as a nucleophile.Protect the 4-hydroxy group before introducing acylating or alkylating agents.

By carefully considering the reaction conditions and employing appropriate strategies such as mild coupling reagents and protecting groups, the undesired decarboxylation of 4-Hydroxy-1H-indole-2-carboxylic acid can be effectively managed, enabling its successful application in complex synthetic pathways.

References

  • Arnold, R. et al. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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Solubility issues of "4-Hydroxy-1H-indole-2-carboxylic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for 4-Hydroxy-1H-indole-2-carboxylic acid (CAS: 80129-52-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth, field-proven insights and protocols to ensure successful experimental outcomes.

Chemical Profile & Overview

4-Hydroxy-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a bicyclic indole structure substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This unique structure imparts specific physicochemical properties that directly influence its solubility. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (carboxylic acid) suggests some affinity for polar solvents. However, the relatively large, planar, and somewhat non-polar indole ring system often leads to poor solubility in many common organic solvents.

Understanding this structural dichotomy is the key to overcoming solubility issues. The molecule's behavior is a balance between its polar functional groups and its non-polar core.

PropertyValueSource
Molecular FormulaC₉H₇NO₃[1]
Molecular Weight177.16 g/mol [1]
pKa (Predicted)4.56 ± 0.30[2]
XLogP31.6[1]
Boiling Point (Predicted)511.4 ± 30.0 °C[2]
Density (Predicted)1.57 g/cm³[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 4-Hydroxy-1H-indole-2-carboxylic acid?

A1: Based on its structure, polar aprotic solvents are the most effective initial choices. We strongly recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . While a related compound, 4-Hydroxyindole, shows slight solubility in DMSO and methanol, the addition of the carboxylic acid group on your compound enhances its polarity, making DMSO and DMF particularly suitable.[3]

Q2: My compound won't dissolve in alcohols like ethanol or methanol. Is this normal?

A2: Yes, this is a common observation. While methanol and ethanol are polar protic solvents, their hydrogen bonding networks may not be sufficient to overcome the crystal lattice energy of the solid compound, especially given the non-polar indole core. You may achieve slight or partial solubility, but complete dissolution at higher concentrations is often difficult without modification.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective strategy, particularly in solvents like DMSO. We recommend warming the solution to 30-40°C while stirring. However, it is crucial to monitor for any color changes, which could indicate compound degradation. For many compounds stored in DMSO, stability has been demonstrated for extended periods at 40°C.[4] Always start with a small test sample to assess thermal stability before committing your bulk material.

Q4: Is the compound stable in DMSO for long-term storage?

A4: Generally, most compounds exhibit good stability in DMSO when stored properly.[4] To ensure the integrity of your stock solution, we recommend the following:

  • Use anhydrous, high-purity DMSO. Water content can be a more significant factor in compound degradation than oxygen.[4]

  • Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect from light, as indole derivatives can be light-sensitive.

Q5: Why does my compound precipitate when I add my DMSO stock to an aqueous buffer?

A5: This is a classic issue of solvent crashing. The compound is soluble in the 100% organic DMSO but is poorly soluble in the final aqueous environment. The key is to ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility, or to use a formulation with co-solvents and surfactants if the final DMSO concentration must be low.[5]

Troubleshooting Guide: Step-by-Step Solutions

Encountering poor solubility can be a roadblock. This guide provides a logical workflow to systematically address and solve dissolution problems.

Diagram: Troubleshooting Workflow for Solubility Issues

G start Start: Compound Not Dissolving in Chosen Solvent solvent_check Is the primary solvent DMSO or DMF? start->solvent_check solvent_check->dmso_path Yes solvent_check->other_solvent_path No heat 1. Apply Gentle Heat (30-40°C with stirring) dmso_path->heat sonicate 2. Sonicate (Brief bursts in a water bath) heat->sonicate dissolved_yes1 Dissolved? sonicate->dissolved_yes1 success Success: Solution Prepared dissolved_yes1->success Yes failure Consider Advanced Formulation dissolved_yes1->failure No ph_mod 3. pH Modification (For protic solvents) other_solvent_path->ph_mod base_add Add a small amount of base (e.g., NaOH, NH4OH) to deprotonate -COOH ph_mod->base_add dissolved_yes2 Dissolved? base_add->dissolved_yes2 dissolved_yes2->success Yes dissolved_yes2->failure No cosolvent Use Co-solvent Systems (e.g., DMSO/PEG300/Tween) failure->cosolvent

Caption: Logical workflow for troubleshooting solubility.

Detailed Troubleshooting Steps

Issue: Compound is insoluble or only partially soluble in pure DMSO at room temperature.

  • Causality: The crystal lattice energy of the solid-state compound is too high to be overcome by the solvent at ambient temperature.

  • Protocol: Energy Input

    • Step 1 (Heating): Gently warm the vial containing the compound and DMSO in a water bath set to 30-40°C. Vortex or stir the mixture periodically. Do not exceed 50°C to minimize the risk of degradation.

    • Step 2 (Sonication): If heating is insufficient, place the vial in a bath sonicator for 5-10 minute intervals. Sonication uses ultrasonic waves to provide mechanical energy, which can break apart solid aggregates and enhance dissolution.

    • Validation: After each step, hold the vial against a light source to visually inspect for any remaining particulate matter. A fully dissolved solution should be clear.

Issue: Compound needs to be dissolved in a solvent other than DMSO/DMF, such as for a specific biological assay.

  • Causality: The acidic nature of the carboxylic acid group (predicted pKa ≈ 4.56) offers an opportunity for chemical modification to enhance solubility in protic solvents.[2] By converting the neutral acid to its more polar conjugate base (a carboxylate salt), solubility can be dramatically increased. This is a common technique for poorly soluble drugs with ionizable groups.[6][7]

  • Protocol: pH Modification

    • Step 1: Suspend the compound in the desired solvent (e.g., ethanol or a buffer).

    • Step 2: Add a suitable base dropwise while stirring. For organic solvents, a solution of sodium hydroxide in ethanol can be used. For aqueous solutions, 1 M NaOH or ammonium hydroxide is effective.

    • Step 3: Monitor for dissolution. The formation of the sodium or ammonium salt of the carboxylic acid should render the compound soluble.

    • Validation: Check the pH of the final solution. Be aware that this pH change may affect your downstream experiment, so this method must be compatible with your assay's requirements.

Issue: Compound precipitates out of solution when a DMSO stock is diluted into an aqueous buffer.

  • Causality: The final concentration of the organic solvent is too low to keep the compound in solution. This is common when preparing working solutions for cell-based assays where high DMSO concentrations are toxic.

  • Protocol: Advanced Formulation with Co-solvents

    • Principle: This method, often used in pharmaceutical formulations, uses a combination of solvents and surfactants to create a more accommodating microenvironment for the compound.[5]

    • Example Formulation: A common vehicle is a mixture of DMSO, PEG300 (a polymer that aids solubility), and a surfactant like Tween-80, diluted in saline or buffer.[5]

    • Step-by-Step Method (for a 1 mL final solution): [5]

      • Prepare a concentrated stock of your compound in DMSO (e.g., 10 mg/mL).

      • In a separate tube, add 400 µL of PEG300.

      • Add 100 µL of your DMSO stock to the PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

      • Slowly add 450 µL of saline or your desired aqueous buffer, mixing continuously.

    • Validation: The final solution should be clear and free of precipitation. This method often allows for higher final concentrations of the compound in an aqueous-dominant system.

References

  • Gavali, S. M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

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Technical Support Center: Synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively, optimize conditions, and improve the final yield and purity of this valuable synthetic intermediate.

Introduction: The Significance of 4-Hydroxy-1H-indole-2-carboxylic acid

The 4-Hydroxy-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. It serves as a crucial building block for a wide range of biologically active compounds, including pharmaceuticals and natural products.[1][2] For instance, the 4-hydroxyindole moiety is found in psychedelic tryptamines like psilocin and is integral to the development of novel therapeutics.[3][4] Given its importance, a robust and reproducible synthetic route is paramount. However, the synthesis is often plagued by issues such as low yields, challenging purifications, and unwanted side reactions. This guide provides expert-driven solutions to these common problems.

General Synthetic Workflow

A prevalent and effective method for synthesizing substituted indole-2-carboxylic acids involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization. This guide will focus on troubleshooting this specific pathway.

G A Starting Material (e.g., m-Anisidine) B Diazotization (NaNO2, HCl) A->B Step 1a C Aryl Diazonium Salt B->C E Japp-Klingemann Reaction C->E D Active Methylene Compound (e.g., Diethyl 2-methylacetoacetate) D->E Step 1b F Arylhydrazone Intermediate E->F G Fischer Indole Synthesis (Acid Catalyst, Heat) F->G Step 2 H Ethyl 4-Methoxy-1H-indole- 2-carboxylate G->H I Ester Hydrolysis (e.g., NaOH, H2O/EtOH) H->I Step 3 (if starting with ester) J Demethylation (e.g., BBr3) H->J Step 3 (if starting with ether) K Final Product 4-Hydroxy-1H-indole- 2-carboxylic acid I->K J->K

Caption: General workflow for 4-Hydroxy-1H-indole-2-carboxylic acid synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions addressing specific experimental failures. Each answer provides a causal explanation and actionable protocols.

Q1: My overall yield is critically low (<30%). Where am I losing material?

A low overall yield in a multi-step synthesis can result from inefficiencies at any stage. A systematic evaluation is crucial.

Causality: The primary loss points are typically incomplete reaction in the Japp-Klingemann or Fischer cyclization steps, or degradation of the product/intermediates. The 4-hydroxyindole system is particularly sensitive to both acidic and oxidative conditions.

Troubleshooting Protocol:

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one go. After the Japp-Klingemann reaction, isolate the arylhydrazone intermediate (F). Confirm its identity and purity via ¹H NMR and TLC. If the yield at this stage is low, focus on optimizing Step 1.

  • Japp-Klingemann Optimization:

    • Diazonium Salt Stability: Prepare the aryl diazonium salt at 0-5 °C and use it immediately. These salts are notoriously unstable at higher temperatures.

    • pH Control: The coupling reaction requires precise pH control (typically slightly basic) to facilitate the reaction between the diazonium salt and the enolate of the active methylene compound.[1][5] Monitor the pH throughout the addition and adjust as necessary.

  • Fischer Indole Synthesis Scrutiny: This step is often the most significant point of failure.

    • Catalyst Choice: The traditional use of strong Brønsted acids (H₂SO₄, HCl) at high temperatures can lead to charring and extensive side reactions, including decarboxylation.[1] Consider using a milder Lewis acid or a solid-supported acid.

    • Temperature and Reaction Time: Overheating can degrade the indole product. Monitor the reaction by TLC and stop it as soon as the starting hydrazone is consumed.

Expert Tip: For the Fischer cyclization, a shift from protic acids to Lewis acids can dramatically improve yields by avoiding harsh, non-specific protonation that leads to polymerisation.

Parameter Harsh Conditions (Low Yield) Optimized Conditions (Improved Yield) Rationale
Acid Catalyst Conc. H₂SO₄, Polyphosphoric Acid (PPA)ZnCl₂, BF₃·OEt₂, p-Toluenesulfonic acid (PTSA)Milder acids are less likely to cause charring and unwanted side reactions.[1][6]
Temperature >140 °C80-110 °C (solvent-dependent)Lower temperatures minimize thermal degradation of the electron-rich indole ring.[3]
Solvent None (neat) or high-boiling point solventsAcetic acid, Toluene, DioxaneAllows for better temperature control and reaction homogeneity.
Q2: My final product is a dark, tarry substance that is difficult to purify. What causes this discoloration and how can I prevent it?

This is a classic sign of product degradation, a very common issue with hydroxyindoles.

Causality: The 4-hydroxyindole moiety is highly susceptible to oxidation.[7] The electron-donating hydroxyl group increases the electron density of the indole ring system, making it easily oxidizable by atmospheric oxygen, especially in the presence of light or trace metal impurities. This oxidation leads to the formation of highly colored quinone-like species and polymers.

Troubleshooting Protocol:

  • Maintain an Inert Atmosphere: From the Fischer indole synthesis step onwards, conduct all reactions, workups, and purifications under an inert atmosphere of nitrogen or argon.

  • Use Degassed Solvents: Before use, sparge all solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Incorporate an Antioxidant in Workup: During the aqueous workup, add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous phase. This will quench oxidative species and prevent product darkening.

  • Purification Strategy:

    • Column Chromatography: Use silica gel that has been flushed with a solvent system containing a small amount of triethylamine (~0.5%) to neutralize acidic sites that can promote degradation. Run the column quickly.

    • Recrystallization: If the product is a solid, recrystallization from a deoxygenated solvent system (e.g., Ethyl Acetate/Hexanes) can be very effective.

    • Light Protection: Protect the reaction flask and all subsequent containers holding the product from light by wrapping them in aluminum foil.[7][8]

G cluster_0 Troubleshooting Low Yield A Symptom: Low Overall Yield B Isolate & Analyze Arylhydrazone Intermediate A->B C Yield Low at Intermediate Stage? B->C D Optimize Japp-Klingemann: - Temp Control (0-5°C) - Immediate Use of Diazonium Salt - Precise pH Management C->D Yes E Yield High at Intermediate Stage? C->E No F Optimize Fischer Synthesis: - Use Milder Acid (ZnCl2, PTSA) - Lower Reaction Temp (80-110°C) - Monitor via TLC to avoid over-running E->F Yes G Re-evaluate Hydrolysis/ Demethylation: - Use milder conditions - Inert atmosphere E->G No (Check Final Steps)

Caption: Decision workflow for troubleshooting low product yield.

Q3: I am observing a significant amount of a byproduct that appears to be the decarboxylated indole. How can this be minimized?

Unwanted decarboxylation is a frequent and yield-reducing side reaction in the synthesis of indole-2-carboxylic acids.

Causality: The carboxylic acid group at the C2 position of the indole ring is thermally and acid-labile.[9][10] The mechanism involves protonation of the C3 position, which facilitates the loss of carbon dioxide to form a stabilized intermediate, resulting in the corresponding 4-hydroxyindole. This process is accelerated by the high temperatures and strong acids often used in the Fischer indole synthesis.

Troubleshooting Protocol:

  • Synthesize the Ester First: The most robust strategy is to perform the Fischer indole synthesis on the arylhydrazone of an acetoacetic ester (e.g., ethyl acetoacetate derivative). This yields the stable ethyl 4-hydroxy-1H-indole-2-carboxylate. The ester group is not susceptible to these decarboxylation conditions.

  • Gentle Final Hydrolysis: Once the stable indole ester is synthesized and purified, the final step is a carefully controlled saponification (hydrolysis) to the carboxylic acid.

    • Reaction: Use a stoichiometric amount of NaOH or LiOH in a mixture of THF/water or EtOH/water.

    • Temperature: Keep the reaction temperature low (room temperature to 40 °C) and monitor carefully by TLC.

    • Acidification: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with dilute HCl to precipitate the product. This prevents localized heating that can re-trigger decarboxylation.

Step-by-Step Protocol: Minimized Decarboxylation Pathway

  • Fischer Cyclization to Ester: Reflux the arylhydrazone intermediate (1.0 eq) with a mild acid catalyst like p-toluenesulfonic acid (PTSA, 1.1 eq) in anhydrous ethanol for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude ethyl 4-hydroxy-1H-indole-2-carboxylate by flash column chromatography.

  • Saponification: Dissolve the purified ester (1.0 eq) in a 3:1 mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and stir at room temperature. Monitor the reaction progress by TLC (typically 2-6 hours).

  • Product Isolation: Once hydrolysis is complete, cool the solution to 0 °C and acidify to pH 2-3 with 1M HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: Can I use 3-aminophenol directly instead of a protected version like m-anisidine?

    • A: It is highly discouraged. The free phenolic hydroxyl group can interfere with the diazotization reaction and may lead to unwanted side reactions. Protecting the hydroxyl group as a methyl ether (methoxy group) is a standard and effective strategy. The methyl group can be cleaved in a final step using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Q: What are the key characterization signals for 4-Hydroxy-1H-indole-2-carboxylic acid?

    • A: In ¹H NMR (typically in DMSO-d₆), expect to see characteristic signals for the indole NH proton (a broad singlet around 11-12 ppm), the carboxylic acid OH proton (a very broad singlet >12 ppm), and the aromatic protons on the benzene ring. The proton at the C3 position will appear as a singlet or a doublet with a small coupling constant. The specific shifts of the aromatic protons will confirm the 4-hydroxy substitution pattern.[11]

  • Q: Is my final product stable for storage?

    • A: 4-Hydroxyindoles are sensitive and should be stored with care to prevent degradation.[8] For long-term storage, keep the solid product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).

References

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. PrepChem.com. [Link]

  • ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC. [Link]

  • ACS Publications. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. ResearchGate. [Link]

  • Canadian Science Publishing. (n.d.). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and.... ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Pásztor, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

  • ResearchGate. (n.d.). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Psilocin. Wikipedia. [Link]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. [Link]

  • National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
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  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. [Link]

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Technical Support Center: Navigating Side Reactions in the Fischer Indole Synthesis of Hydroxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxyindoles via the Fischer indole synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to anticipate, diagnose, and overcome the common side reactions encountered in this powerful yet sometimes challenging transformation.

Introduction: The Challenge of Hydroxyindoles in the Fischer Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, offering a direct and versatile route to the indole nucleus.[1][2][3][4] However, the introduction of a hydroxyl group on the phenylhydrazine precursor presents a unique set of challenges. The electron-donating nature of the hydroxyl group, while generally activating the aromatic ring towards the key[5][5]-sigmatropic rearrangement, also sensitizes the substrate and product to a variety of acid-catalyzed side reactions.[6][7] This guide will dissect these competing pathways and provide actionable strategies to favor the desired indolization.

Troubleshooting Guides

This section provides detailed protocols and mechanistic explanations for overcoming the most common side reactions encountered during the Fischer indole synthesis of hydroxyindoles.

Issue 1: Low Yield and Tar Formation due to Dienone-Phenol Rearrangement

Symptoms:

  • Significantly lower than expected yield of the desired hydroxyindole.

  • Formation of a complex mixture of colored, often insoluble, byproducts (tar).

  • Isolation of phenolic compounds that are not the expected hydroxyindole isomer.

Root Cause Analysis: The acidic conditions of the Fischer indole synthesis can promote a competing dienone-phenol rearrangement .[8] This is particularly problematic when the reaction intermediate, a protonated enehydrazine, can tautomerize to a cyclohexadienone-like structure. Subsequent acid-catalyzed rearrangement leads to the formation of thermodynamically stable, but undesired, phenolic byproducts. The driving force for this rearrangement is the formation of a stable aromatic phenol.[8]

Troubleshooting Protocol:

  • Protect the Hydroxyl Group: The most effective strategy is to temporarily mask the hydroxyl group with a suitable protecting group prior to the Fischer indole synthesis. The choice of protecting group is critical and should be stable to the acidic reaction conditions and readily cleavable post-synthesis.

  • Optimize the Acid Catalyst: If a protection-deprotection strategy is not feasible, careful selection and stoichiometry of the acid catalyst can mitigate the dienone-phenol rearrangement.

Experimental Protocol: Benzyl Protection of a Hydroxyphenylhydrazine

  • Dissolve the hydroxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or DMF.

  • Add 1.5 to 2.0 equivalents of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride salt and deprotonate the phenol.

  • Add 1.1 equivalents of benzyl bromide and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction by quenching with water and extracting the product with a suitable organic solvent.

  • Purify the resulting benzyloxyphenylhydrazine by column chromatography or recrystallization.

  • Proceed with the Fischer indole synthesis using the protected hydrazine.

  • Deprotection: The benzyl group can be removed post-indolization via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate.

Issue 2: Formation of Sulfonated Byproducts

Symptoms:

  • Isolation of highly polar, often water-soluble, byproducts.

  • Complex proton NMR spectra with additional aromatic signals and potentially a downfield shift of the remaining aromatic protons.

  • Mass spectrometry data indicating the addition of an SO₃H group (an increase of 80 Da).

Root Cause Analysis: When using sulfuric acid (H₂SO₄) as the catalyst, electrophilic aromatic substitution of the electron-rich hydroxyphenyl ring can occur, leading to the formation of sulfonic acid derivatives. The hydroxyl group is a strong activating group, directing sulfonation primarily to the ortho and para positions.

Troubleshooting Protocol:

  • Change the Acid Catalyst: The most straightforward solution is to replace sulfuric acid with a non-sulfonating Brønsted acid or a Lewis acid.

  • Lower the Reaction Temperature: If sulfuric acid must be used, lowering the reaction temperature can disfavor the sulfonation reaction, which typically has a higher activation energy than the desired indolization.

Acid CatalystAdvantagesDisadvantages
H₂SO₄ Strong acid, readily available.Can cause sulfonation and dehydration.
HCl (in a solvent)Non-sulfonating Brønsted acid.Can be corrosive.
Polyphosphoric Acid (PPA) Strong acid, good for high-boiling point reactions.Can be difficult to work with due to high viscosity.
p-Toluenesulfonic Acid (p-TsOH) Solid, easy to handle Brønsted acid.Can still cause some charring at high temperatures.
ZnCl₂ Common Lewis acid catalyst.[1][6]Can be hygroscopic and require anhydrous conditions.
BF₃·OEt₂ Strong Lewis acid.Can be moisture-sensitive.
Issue 3: O-Alkylation or O-Acylation of the Hydroxyl Group

Symptoms:

  • Isolation of a byproduct with a mass corresponding to the addition of an alkyl or acyl group to the hydroxyindole product.

  • Appearance of new signals in the ¹H NMR spectrum corresponding to the added alkyl or acyl group (e.g., a methyl singlet for O-methylation, or signals for an ethyl group for O-ethylation).

Root Cause Analysis: When using an alcohol (e.g., ethanol, methanol) or a carboxylic acid (e.g., acetic acid) as the solvent or co-solvent under acidic conditions, the hydroxyl group of the starting material or the final hydroxyindole product can undergo nucleophilic attack on the protonated solvent molecule, leading to the formation of an ether (O-alkylation) or an ester (O-acylation), respectively.

Troubleshooting Protocol:

  • Use a Non-Reactive Solvent: Switch to an aprotic solvent that is stable under the acidic reaction conditions, such as toluene, xylene, or dioxane.

  • Protect the Hydroxyl Group: As with other side reactions, protecting the hydroxyl group is a robust solution.

  • Minimize Reaction Time and Temperature: If a reactive solvent must be used, minimizing the reaction time and temperature can reduce the extent of these side reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a 4-hydroxyindole and am getting a mixture of isomers. What is happening?

A1: The regioselectivity of the Fischer indole synthesis is determined by the direction of the enamine formation from the intermediate hydrazone and the subsequent[5][5]-sigmatropic rearrangement.[3] With an electron-donating group like a hydroxyl group in the meta position of the phenylhydrazine (which would lead to a 4- or 6-hydroxyindole), the electronic effects can influence the direction of the cyclization. Generally, cyclization is favored at the position para to the electron-donating group. However, steric hindrance from other substituents can lead to the formation of a mixture of the 4- and 6-hydroxyindole isomers. To favor the formation of one isomer, you may need to use a bulkier protecting group on the hydroxyl moiety or modify the substituents on your ketone/aldehyde to introduce greater steric bias.

Q2: My reaction is just turning into a black tar, even with a protecting group. What should I do?

A2: Extensive tar formation, even with a protected hydroxyl group, suggests that the reaction conditions are too harsh. This can be due to:

  • Excessively high temperatures: Try lowering the reaction temperature and increasing the reaction time.

  • A very strong acid catalyst: Consider using a milder acid or a lower concentration of the acid.

  • Instability of the starting materials or product: The indole nucleus, especially when electron-rich, can be susceptible to polymerization under strongly acidic conditions.

Troubleshooting Workflow for Tar Formation:

TarFormationTroubleshooting Start Tar Formation Observed ProtectOH Is the OH group protected? Start->ProtectOH YesProtect Yes ProtectOH->YesProtect   NoProtect No ProtectOH->NoProtect   LowerTemp Lower Reaction Temperature YesProtect->LowerTemp Protect Protect the OH group (e.g., Benzyl ether) NoProtect->Protect Protect->LowerTemp MilderAcid Use a Milder Acid (e.g., p-TsOH instead of H2SO4) LowerTemp->MilderAcid AproticSolvent Switch to an Aprotic Solvent (e.g., Toluene) MilderAcid->AproticSolvent End Optimized Reaction AproticSolvent->End

Caption: A decision-making workflow for troubleshooting tar formation.

Q3: Can I use the Fischer indole synthesis to make serotonin? What are the challenges?

A3: Yes, the Fischer indole synthesis is a viable route to serotonin (5-hydroxytryptamine). The key starting materials would be 4-(benzyloxy)phenylhydrazine and a protected form of 4-aminobutanal. The primary challenge is the need to protect both the hydroxyl group on the phenylhydrazine and the amino group on the aldehyde precursor. The benzyl group is a common choice for protecting the phenol, and a carbamate protecting group (e.g., Boc or Cbz) is typically used for the amine. Both protecting groups must be stable to the acidic conditions of the Fischer indole synthesis and then be removed in subsequent steps.

Q4: Are there any alternatives to the Fischer indole synthesis for preparing hydroxyindoles if I continue to have problems with side reactions?

A4: Yes, several other named reactions can be used to synthesize indoles, and some may be more suitable for sensitive substrates like hydroxyindoles. One notable alternative is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of an aniline (or in this case, an aminophenol). This method proceeds under different conditions and may avoid some of the rearrangement side products associated with the Fischer synthesis. Other methods include the Reissert, Madelung, and Larock indole syntheses, each with its own set of advantages and limitations depending on the desired substitution pattern.

Summary of Key Takeaways

  • The hydroxyl group in hydroxyphenylhydrazines is a strong electron-donating group that activates the ring but also increases the propensity for acid-catalyzed side reactions.

  • The most common side reactions are the dienone-phenol rearrangement , sulfonation (with H₂SO₄), and O-alkylation/O-acylation by reactive solvents.

  • Protection of the hydroxyl group (e.g., as a benzyl ether) is the most robust strategy to prevent these side reactions.

  • Careful selection of a non-sulfonating, aprotic acid catalyst and solvent is crucial when a protection strategy is not employed.

  • Reaction temperature and time should be carefully optimized to favor the desired indolization over competing pathways.

By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the success rate and yields of your Fischer indole synthesis of hydroxyindoles.

References

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]

  • Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
  • MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 134-135). John Wiley & Sons.
  • Suvorov, N. N., & Sorokina, N. P. (1960). Indoles. IV. Fischer reaction with p-hydroxyphenylhydrazine. Zhurnal Obshchei Khimii, 30, 2055-2059.
  • Wikipedia. (2023, December 2). Fischer indole synthesis. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 795-814.
  • Whiting, D. A. (1991). Dienone–Phenol Rearrangements and Related Reactions. In Comprehensive Organic Synthesis (Vol. 3, pp. 803-822). Pergamon.
  • YouTube. (2019, September 12). Dienone-Phenol Rearrangement (Part 1): Basic Concept and Mechanism [Video]. [Link]

  • ResearchGate. (n.d.). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for O-alkylation of phenolic compounds.
  • PubMed. (2008). A three-component Fischer indole synthesis. National Library of Medicine. [Link]

  • Google Patents. (n.d.). Sulphonation of phenols.
  • ResearchGate. (n.d.). Fischer's base as a protecting group: Protection and deprotection of 2-hydroxybenzaldehydes. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler Indole Synthesis. Retrieved from [Link]

  • YouTube. (2024, January 19). Dienone Phenol Rearrangement: Can You Solve These Tricky Problems? [Video]. [Link]

  • Quora. (n.d.). What is a sulphonation reaction of phenol?. Retrieved from [Link]

  • MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Dienone–Phenol Rearrangements and Related Reactions. Retrieved from [Link]

  • YouTube. (2023, January 20). Synthesis of INDOLE - BISCHLER Synthesis | Mechanism [Video]. [Link]

  • IJRAR. (2019). Computational and Theoretical study of Dienone- Phenol rearrangement and compare the reaction mechanism with different migratory. International Journal of Research and Analytical Reviews. [Link]

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]

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Technical Support Center: N-Acylation of 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the N-acylation of 4-Hydroxy-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this valuable scaffold. We understand that the multi-functional nature of this molecule presents unique challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered problems to ensure the success of your experiments.

The Core Challenge: Chemoselectivity in a Multifunctional System

The N-acylation of 4-Hydroxy-1H-indole-2-carboxylic acid is not a straightforward reaction due to the presence of multiple reactive sites. A successful synthesis hinges on controlling the chemoselectivity to favor acylation at the indole nitrogen (N1) over competing reactions at the phenolic hydroxyl (O4) and the indole ring itself (C3). The carboxylic acid at C2, being the most acidic site, will also influence the reaction by consuming base.

Understanding the hierarchy of reactivity is the first step toward troubleshooting and optimizing your reaction conditions.

Caption: Competing acylation pathways for 4-Hydroxy-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the N-acylation of this substrate.

Q1: I'm observing no reaction or very low conversion. What is the primary cause?

A: The low nucleophilicity of the indole nitrogen is a significant kinetic barrier.[1] Unlike aliphatic amines, the lone pair on the indole nitrogen is part of the aromatic sextet, making it less available for nucleophilic attack. To overcome this, you must first deprotonate the N-H bond to form the much more nucleophilic indolate anion.

  • Causality: If the base you are using is not strong enough to deprotonate the indole N-H (pKa ≈ 17 in DMSO), the reaction will not proceed. The carboxylic acid (pKa ≈ 4-5) will be deprotonated first, followed by the phenol (pKa ≈ 10). A base must be strong enough to overcome all these acidic protons and still generate a sufficient concentration of the indolate anion.

  • Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu).[2][3] Ensure you use at least two equivalents of the base to account for the carboxylic acid and phenolic protons, plus an additional equivalent to deprotonate the indole nitrogen.

Q2: My main side product is from O-acylation at the 4-hydroxyl group. How can I improve N-selectivity?

A: This is the most common selectivity challenge. The phenoxide anion, formed after deprotonation, is also a potent nucleophile and can compete with the indolate anion.

  • Causality: The relative rates of N- vs. O-acylation are influenced by factors like the counter-ion, solvent, and temperature (Hard and Soft Acid-Base theory). O-acylation is often faster (kinetically favored), while N-acylation can be the thermodynamically more stable outcome.

  • Solutions:

    • Protect the Hydroxyl Group: The most robust solution is to protect the 4-OH group before acylation, typically as a silyl ether (e.g., TBS) or a benzyl ether. This physically blocks the competing reaction site.[4][5]

    • Optimize Base and Solvent: Using a bulky base may sterically hinder attack at the more exposed oxygen. Some literature suggests that specific base-solvent combinations, like cesium carbonate (Cs₂CO₃) in xylene at high temperatures, can favor N-acylation.[2][3][6] This is because the large cesium ion coordinates differently, potentially making the nitrogen a softer, more favorable nucleophile for the acylating agent.[2][3]

    • Use Milder Acylating Agents: Highly reactive acyl chlorides can be indiscriminate. Switching to a less reactive thioester can improve selectivity for the "softer" nitrogen nucleophile.[2][3][7]

Q3: Is it necessary to protect the carboxylic acid group at the C2 position?

A: Generally, no, but it depends on your chosen methodology.

  • Causality: The carboxylic acid is the most acidic proton and will be instantly deprotonated by any base used. The resulting carboxylate is a poor nucleophile and typically does not interfere with the acylation reaction itself. However, its presence can cause several practical issues:

    • Base Consumption: It will consume at least one full equivalent of your base.

    • Solubility: The resulting carboxylate salt may have poor solubility in common aprotic organic solvents like THF or DCM, leading to a heterogeneous reaction mixture and potentially slower reaction rates.

  • When to Protect: Consider protecting the carboxylic acid (e.g., as a methyl or ethyl ester) if you are facing significant solubility problems or if your downstream steps are incompatible with a free carboxylic acid.[8] Deprotection (saponification) is typically straightforward.

Q4: Which acylating agent is best: an acyl chloride, an anhydride, or a direct coupling with a carboxylic acid?

A: The choice is a trade-off between reactivity and selectivity.

  • Acyl Chlorides/Anhydrides: These are highly reactive and often require cryogenic temperatures to control side reactions. They are prone to causing both O-acylation and potential product decomposition. Their use is recommended only when the hydroxyl group is protected.[1][2]

  • Carboxylic Acids + Coupling Agents: Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with an activator like DMAP (4-dimethylaminopyridine) allows for direct amide bond formation under milder conditions.[9] This approach avoids generating harsh byproducts (like HCl) and can sometimes offer better selectivity, though O-acylation can still occur.

  • Thioesters: This is an increasingly popular modern approach. Thioesters are stable, "bench-top" reagents that can selectively N-acylate indoles in the presence of a suitable base like Cs₂CO₃, often with excellent functional group tolerance.[2][3][6]

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No Reaction 1. Base is too weak. 2. Insufficient equivalents of base. 3. Acylating agent is not reactive enough. 4. Reaction temperature is too low.1. Switch to a stronger base (e.g., NaH, LiHMDS). 2. Ensure >2 equivalents of base are used to deprotonate COOH, OH, and NH. 3. Activate the carboxylic acid (e.g., convert to acyl chloride) or use a more reactive agent. 4. Gradually increase the reaction temperature, monitoring for decomposition.
Complex Mixture of Products 1. Competing O-acylation. 2. C3-acylation is occurring.[2] 3. Di-acylation (N,O-acylation).1. Protect the 4-OH group (e.g., with TBDMSCl). 2. Avoid Lewis acid catalysts or strongly acidic conditions. Use base-mediated protocols. 3. Use stoichiometric amounts (1.0-1.1 equiv.) of the acylating agent. Add it slowly at low temperature.
Low Yield of N-Acyl Product 1. Incomplete deprotonation of indole N-H. 2. Poor solubility of the indole salt. 3. Reagent decomposition (e.g., hydrolysis of acyl chloride by trace water).1. Increase the amount of base or switch to a stronger base. 2. Switch to a more polar aprotic solvent like DMF or NMP, or consider protecting the COOH group to improve solubility. 3. Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
Product Decomposition during Workup/Purification 1. The N-acyl bond is susceptible to hydrolysis. 2. The product is sensitive to acidic or basic conditions.1. Use a neutral or mildly acidic aqueous workup (e.g., saturated NH₄Cl solution). Avoid strong acids or bases. 2. Purify via silica gel chromatography using a buffered eluent system if necessary (e.g., adding 0.5% acetic acid or triethylamine).
Difficult Purification 1. N-acyl and O-acyl isomers have very similar polarity. 2. Starting material and product have similar Rf values.1. If isomers are inseparable, the best strategy is to prevent the formation of the O-acyl isomer via protection. 2. Try different solvent systems for chromatography. If the product contains a free carboxylic acid, its polarity will be very high; esterification can make it less polar and easier to purify.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes checkpoints and expected outcomes.

Protocol 1: Robust N-Acylation via OH-Protection

This protocol prioritizes selectivity by protecting the competing phenolic hydroxyl group.

Caption: Workflow for the OH-protection N-acylation strategy.

Step-by-Step Methodology:

  • Protection of 4-OH Group:

    • Dissolve 4-Hydroxy-1H-indole-2-carboxylic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Checkpoint: Monitor by TLC or LCMS until the starting material is consumed.

    • Work up by pouring into water and extracting with ethyl acetate. The TBDMS-protected intermediate can be purified by column chromatography.

  • N-Acylation:

    • Under an argon atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 2.2 eq) in anhydrous THF.

    • Cool to 0 °C and add a solution of the TBDMS-protected intermediate (1.0 eq) in THF dropwise. (Caution: H₂ gas evolution).

    • Stir at 0 °C for 1 hour.

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product should have a higher Rf and a corresponding mass increase.

    • Carefully quench the reaction by slow addition of saturated NH₄Cl solution. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified, protected N-acyl product in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

    • Stir at room temperature for 2-4 hours.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the silyl-protected compound.

    • Concentrate the reaction mixture and purify by column chromatography or recrystallization to yield the final product.

Protocol 2: Direct N-Acylation using a Milder Thioester-Based Method

This protocol, adapted from modern methodologies, avoids protecting groups and harsh reagents, potentially offering a more direct route.[2][3][6][7]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried flask under an argon atmosphere, add 4-Hydroxy-1H-indole-2-carboxylic acid (1.0 eq), the desired S-methyl thioester (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).[3]

    • Add anhydrous xylene as the solvent.[2][3][6]

  • Reaction Execution:

    • Heat the reaction mixture to 140 °C and stir vigorously for 12-24 hours.[3]

    • Checkpoint: The reaction is heterogeneous. Monitor progress by taking small aliquots, quenching them with dilute HCl, extracting into ethyl acetate, and analyzing by LCMS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and carefully acidify with 1M HCl until the aqueous layer is pH ~3-4.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography. The high polarity of the product may require a polar eluent system (e.g., DCM/Methanol with 1% acetic acid).

References

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  • Various Authors. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate. Available at: [Link]

  • Sarpong, R., et al. (n.d.). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Consensus. Available at: [Link]

  • Cimino, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Semantic Scholar. Available at: [Link]

  • Feldman, D. P., et al. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health (NIH). Available at: [Link]

  • Various Authors. (n.d.). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent... ResearchGate. Available at: [Link]

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  • Ghorbani-Choghamarani, A., et al. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. Available at: [Link]

  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. Available at: [Link]

  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters, 26(15), 3373–3378. Available at: [Link]

  • Zhang, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. Available at: [Link]

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  • Various Authors. (n.d.). Protecting groups in organic synthesis + H2O. Course Hero. Available at: [Link]

  • Schultz, R. G., & Schrock, G. J. (n.d.). Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
  • Jansen, D. J., et al. (2015). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PeerJ, 3, e1074. Available at: [Link]

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Stability and degradation of "4-Hydroxy-1H-indole-2-carboxylic acid" under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-1H-indole-2-carboxylic acid

Introduction

Welcome to the technical support guide for 4-Hydroxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile indole intermediate. The inherent reactivity of the hydroxyindole scaffold, while beneficial for synthesis, presents unique challenges regarding its stability and degradation.[1][2] This guide provides in-depth, experience-driven answers to common issues encountered during experimentation, focusing on the causality behind the compound's behavior and offering robust troubleshooting strategies.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific problems you may encounter in the lab. The solutions provided are based on an understanding of the underlying chemical mechanisms.

Question 1: My stock solution of 4-Hydroxy-1H-indole-2-carboxylic acid is rapidly turning a pink, brown, or dark purple color upon preparation or standing at room temperature. What is causing this discoloration and how can I prevent it?

Answer: This is a classic and highly common observation for phenolic compounds, particularly electron-rich systems like hydroxyindoles. The discoloration is a direct result of oxidation .

  • Causality (The "Why"): The 4-hydroxyindole ring system is highly susceptible to oxidation. The phenolic hydroxyl group (-OH) is an electron-donating group, which increases the electron density of the indole ring, making it more easily oxidized.[1] Molecular oxygen (from the air), trace metal ion contaminants (like Fe³⁺ or Cu²⁺), or exposure to light can initiate a free-radical chain reaction. This process forms highly colored quinone-like intermediates and, eventually, complex polymeric degradation products.

  • Immediate Troubleshooting Steps:

    • Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure. Prepare your solutions using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon for 15-30 minutes). When handling the solid or preparing solutions, work under a blanket of an inert gas.

    • Solvent Purity: Use high-purity or HPLC-grade solvents to minimize catalytic metal contaminants.

    • Chelating Agents: If metal ion contamination is suspected from your buffer salts or glassware, consider adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester these ions.

    • Light Protection: Prepare and store the solution in amber vials or wrap your glassware in aluminum foil. Indole derivatives can be photosensitive, and light exposure can accelerate oxidative degradation.[3]

    • Temperature Control: Keep solutions cold (on ice) during use and store them at ≤ -20°C for short-term storage. Do not store solutions at room temperature on the benchtop for extended periods.

Question 2: My HPLC analysis shows a significant decrease in the parent compound peak over a short time, with the emergence of several new, often broader, peaks. What are these new peaks?

Answer: This chromatographic profile indicates that the parent molecule is degrading into multiple byproducts. The indole nucleus can degrade via several pathways, primarily oxidative.

  • Causality (The "Why"): Under oxidative stress, the primary degradation products for indole derivatives often include oxindoles, isatin derivatives, and ring-opened products like anthranilic acid derivatives.[4][5] The presence of multiple new peaks suggests that several degradation reactions are occurring simultaneously or sequentially. The initial oxidation can lead to a primary degradant, which may itself be unstable and break down further.

  • Troubleshooting & Characterization Workflow:

    • Confirm Instability: Re-run the analysis immediately after preparing a fresh solution to establish a baseline (T=0) chromatogram. Analyze the same solution after several hours at room temperature to confirm the degradation rate under your specific conditions.

    • Use LC-MS for Identification: The most powerful tool for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weights of the degradation products, allowing you to propose probable structures (e.g., addition of one oxygen atom, M+16; addition of two oxygens, M+32; dimerization, 2M+H).

    • Conduct a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study (see FAQ 4 for a protocol). This will help you confirm which peaks are associated with specific stress conditions (acid, base, oxidation, etc.) and validate that your HPLC method can resolve them from the parent compound.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling, storage, and analysis of 4-Hydroxy-1H-indole-2-carboxylic acid.

Question 1: What are the optimal conditions for the long-term storage of solid 4-Hydroxy-1H-indole-2-carboxylic acid?

Answer: To ensure the long-term integrity of the solid compound, you must protect it from the key environmental factors that promote degradation: oxygen, light, moisture, and heat.

Storage Parameter Recommendation Rationale
Temperature -20°C or lowerReduces the rate of any potential solid-state degradation reactions.
Atmosphere Tightly sealed container, preferably under Argon or NitrogenMinimizes exposure to atmospheric oxygen and moisture.[8]
Light Amber glass vial or opaque containerPrevents photolytic (light-induced) degradation.[3]
Location Store in a desiccator within the freezerProvides an additional layer of protection against moisture.

Question 2: How should I prepare and store solutions for routine experimental use?

Answer: Solution stability is significantly lower than solid-state stability. The best practice is to prepare solutions fresh for each experiment . If solutions must be stored, follow these guidelines:

  • Solvent Choice: Use anhydrous, deoxygenated solvents of the highest purity available.

  • Preparation: Prepare the solution quickly, protecting it from light.

  • Storage: For short-term storage (1-3 days), aliquot the solution into single-use vials, purge the headspace with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, accelerating degradation.[9]

Question 3: What is the expected stability of this compound across different pH ranges?

Answer: The stability of 4-Hydroxy-1H-indole-2-carboxylic acid is highly pH-dependent.

  • Acidic Conditions (pH < 4): Generally more stable against oxidation compared to basic conditions. However, strongly acidic conditions (e.g., pH < 2) coupled with heat can potentially promote other reactions like decarboxylation over long periods.[10]

  • Neutral Conditions (pH 6-7.5): Moderate stability, but still susceptible to oxidation, especially in the presence of air and light.

  • Basic Conditions (pH > 8): Least stable. At basic pH, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This greatly increases the electron-donating capacity of the group, making the indole ring extremely sensitive to rapid oxidative degradation.[11] You will likely observe the most rapid color change and degradation in basic buffers.

Question 4: I need to develop a stability-indicating HPLC method. What conditions should I use for a forced degradation study?

Answer: A forced degradation study is essential for proving the specificity of your analytical method.[12][13] The goal is to achieve 5-20% degradation of the active ingredient.[7] You must analyze stressed samples against a control (the compound in the same solvent, unstressed) and a blank (solvent only, stressed).

Here is a standard protocol to begin your study:

Stress ConditionReagent/ConditionTemperatureTime PointsRationale
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 24 hoursTo test for acid-lability.
Base Hydrolysis 0.1 M NaOHRoom Temp30 min, 1, 4 hoursTo test for base-lability (expect rapid degradation).
Oxidation 3% H₂O₂Room Temp30 min, 1, 4 hoursTo mimic oxidative degradation pathways.
Thermal Solid & Solution80 °C24, 48, 72 hoursTo evaluate thermal stability.
Photolytic Solid & SolutionAmbientICH Q1B guidelines[3]To evaluate light sensitivity. Expose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV).

After exposure, samples from acidic and basic conditions must be neutralized before HPLC analysis.

Visualized Workflows and Pathways

Diagram 1: Simplified Oxidative Degradation Pathway This diagram illustrates the primary mechanism of degradation for 4-Hydroxy-1H-indole-2-carboxylic acid, which is initiated by oxidation.

G cluster_0 Initiation cluster_1 Degradation Cascade Parent 4-Hydroxy-1H-indole- 2-carboxylic acid Stressor O₂, Light, Metal Ions (Fe³⁺, Cu²⁺) Intermediate Radical Intermediates (Highly Reactive) Parent->Intermediate Oxidation Stressor->Intermediate Primary_Deg Primary Degradants (e.g., Quinone-imines, Oxindoles) Intermediate->Primary_Deg Further Reaction Polymer Colored Polymers Intermediate->Polymer Secondary_Deg Secondary Products (e.g., Ring-Opened Species) Primary_Deg->Secondary_Deg

Caption: General pathway for the oxidative degradation of the title compound.

Diagram 2: Experimental Workflow for a Forced Degradation Study This flowchart outlines the logical steps for conducting a robust forced degradation study to support a stability-indicating analytical method.

G Start Prepare Stock Solution of Compound Stress Divide and Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Sample Sample at Predetermined Time Points Stress->Sample Neutralize Neutralize/Dilute Samples as Required Sample->Neutralize Analyze Analyze All Samples by Validated RP-HPLC Method Neutralize->Analyze Evaluate Evaluate Data: - Calculate % Degradation - Assess Peak Purity - Compare Chromatograms Analyze->Evaluate Report Confirm Method is Stability-Indicating Evaluate->Report

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Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-1H-indole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during amide coupling reactions involving this versatile building block. Our aim is to move beyond simple procedural lists and delve into the chemical principles governing these transformations, empowering you to optimize your reaction conditions for higher yields and purity.

Introduction: The Challenges of a Multifunctional Scaffold

4-Hydroxy-1H-indole-2-carboxylic acid is a valuable synthon in medicinal chemistry due to the prevalence of the indole scaffold in biologically active molecules.[1] However, its multifunctional nature, possessing a carboxylic acid, a phenolic hydroxyl group, and an indole N-H, presents a unique set of challenges in amide bond formation. Low yields can often be attributed to a combination of factors including poor solubility, side reactions involving the unprotected hydroxyl and indole functionalities, and suboptimal activation of the carboxylic acid. This guide will systematically address these issues in a question-and-answer format.

Troubleshooting Guide: A Mechanistic Approach

Issue 1: Poor Solubility and Incomplete Reactions

Question: My reaction mixture with 4-Hydroxy-1H-indole-2-carboxylic acid is heterogeneous, and the reaction is not going to completion. What is causing this and how can I improve it?

Answer: The poor solubility of 4-Hydroxy-1H-indole-2-carboxylic acid in common aprotic organic solvents is a frequent hurdle. The presence of the polar hydroxyl and carboxylic acid groups, along with the potential for intermolecular hydrogen bonding, contributes to its limited solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[2] Running the reaction as a slurry often leads to low yields due to inefficient mass transfer and incomplete activation of the carboxylic acid.

Troubleshooting Steps:

  • Solvent Selection: Switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are better at disrupting the intermolecular hydrogen bonds and solvating the polar functional groups of the starting material. However, be mindful that DMF can be difficult to remove during work-up.[3]

  • Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity. For instance, a combination of DCM and DMF might be effective.

  • Temperature: Gently warming the reaction mixture can improve solubility. However, this should be done with caution as elevated temperatures can also promote side reactions.

  • Sonication: The use of an ultrasonic bath can help to break up solid aggregates and improve the dissolution of the carboxylic acid, thereby facilitating a more homogeneous reaction.

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM)Medium40Often a poor solvent for this substrate.
Tetrahydrofuran (THF)Medium66Solubility may be limited.
N,N-Dimethylformamide (DMF)High153Good solubility, but difficult to remove.
Dimethyl Sulfoxide (DMSO)High189Excellent solubility, but very high boiling point.
Issue 2: Side Reactions at the Phenolic Hydroxyl Group

Question: I am observing a significant amount of a byproduct with a higher molecular weight than my expected amide. What could this be and how can I prevent its formation?

Answer: The phenolic hydroxyl group of 4-hydroxyindole is nucleophilic and can compete with your amine for the activated carboxylic acid, leading to the formation of an ester byproduct (O-acylation). This is a common side reaction, especially when using highly reactive coupling reagents or an excess of the activating agent.[4] The pKa of the 4-hydroxyindole's hydroxyl group is predicted to be around 9.89, making it susceptible to deprotonation and subsequent acylation under basic conditions.[1]

Troubleshooting Strategies:

  • Protecting Group Strategy: The most definitive way to prevent O-acylation is to protect the phenolic hydroxyl group. A common protecting group for phenols that is compatible with amide coupling is the benzyl (Bn) ether, which can be removed later by hydrogenolysis. Other options include silyl ethers like tert-butyldimethylsilyl (TBDMS) ether, which are labile to fluoride ions. The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.[5][6]

    G cluster_0 Protecting Group Strategy Start 4-Hydroxy-1H-indole- 2-carboxylic acid Protect Protect phenolic -OH (e.g., Benzylation) Couple Amide Coupling (e.g., HATU, DIPEA) Deprotect Deprotection (e.g., H2, Pd/C) Product Desired Amide

    Workflow for Phenol Protection
  • Reaction Conditions Optimization (Without Protection): If a protecting group strategy is not desirable, careful optimization of the reaction conditions can minimize O-acylation.

    • Control Stoichiometry: Use a minimal excess of the coupling reagent (e.g., 1.05-1.1 equivalents).

    • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can be beneficial. This allows the activated species to form before the amine is introduced, giving it a kinetic advantage over the less nucleophilic phenol.[7]

    • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) instead of tertiary amines like triethylamine (TEA), which can be more prone to promoting side reactions.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to favor the more reactive amine nucleophile.

Issue 3: Side Reactions Involving the Indole N-H

Question: I am observing complex byproducts and my yield is still low even after addressing solubility and potential O-acylation. Could the indole N-H be interfering?

Answer: Yes, the indole N-H can also participate in side reactions. Although generally less nucleophilic than an amine, it can be deprotonated under basic conditions and subsequently acylated, leading to N-acylated indole byproducts. Furthermore, the indole ring itself, being electron-rich, can be susceptible to reaction with highly electrophilic species that may be generated from the coupling reagents.

Troubleshooting Strategies:

  • Indole N-H Protection: Similar to the phenolic hydroxyl, the indole nitrogen can be protected. Common protecting groups for indoles include benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group will depend on the desired stability and the conditions for its removal.[6]

  • Careful Selection of Coupling Reagents: Avoid using an excessive amount of highly reactive uronium-based coupling reagents like HATU, as they can potentially react with the indole nucleus.[4][8] Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often a milder choice.[9]

    Coupling Reagent Reactivity

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 4-Hydroxy-1H-indole-2-carboxylic acid?

There is no single "best" reagent, as the optimal choice depends on the specific amine being coupled and the desired reaction conditions. However, a good starting point is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a hindered base like DIPEA . HATU is a highly efficient coupling reagent that can often drive reactions with challenging substrates to completion.[8][10] Alternatively, for a milder approach, EDC/HOBt is a classic and effective combination.[9]

Q2: How can I effectively remove the byproducts of coupling reagents like HATU or EDC during work-up?

The byproducts of these reagents (tetramethylurea from HATU, and the urea byproduct from EDC) can be challenging to remove, especially with polar products.

  • For HATU: Tetramethylurea is water-soluble. A common work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove the urea and any remaining base.[3]

  • For EDC: The urea byproduct of EDC is also water-soluble. An acidic wash followed by a basic wash (e.g., saturated sodium bicarbonate) is typically effective.[3]

  • General Tip for Polar Products: If your product has some water solubility, extraction can be problematic. In such cases, purification by reversed-phase flash chromatography is often the most effective method.[9] Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.[7][11]

Q3: Is it always necessary to protect the phenolic hydroxyl and indole N-H?

Not always, but it is highly recommended if you are experiencing low yields or complex reaction mixtures. For simple, highly reactive amines, you might achieve a reasonable yield without protection by carefully controlling the reaction conditions (low temperature, controlled stoichiometry). However, for less reactive amines or for syntheses where high purity is critical, a protecting group strategy will likely save significant time and effort in the long run.[12][13]

Q4: What is a good starting point for a general coupling protocol?

Here is a general protocol that can be used as a starting point and optimized as needed:

Protocol: Amide Coupling using HATU

  • Dissolution: Dissolve 4-Hydroxy-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 0.1 M HCl (2x), followed by saturated NaHCO₃ (2x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Galan, M. C., et al. (2017).
  • University of California, Berkeley. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Singh, R., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 11(12), 2465–2472.
  • Kumar, A., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 1(1), 35-43.
  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 414–442.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.
  • Li, X., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 59(17), 7953–7967.
  • Reddit. (n.d.). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128.
  • Reddit. (n.d.). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

  • Thompson, R. E., & Raines, R. T. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(13), 3208–3213.
  • LibreTexts Chemistry. (2024). Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of 2,6-Diamino-3,5-dinitropyridine and 2,5-Dihydroxyterephthalic Acid in N,N-Dimethylformamide, Dimethylsulfoxide, Ethanol, and Methanol, N,N-Dimethylacetamide, and Acetic Acid. Retrieved from [Link]

  • Lee, J., et al. (2022).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2015). How can i separate main product from the reaction of EDC/HOBt or EDC/NHS?. Retrieved from [Link]

  • PSE Community.org. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Quora. (n.d.). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from [Link]

  • Kaur, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8933.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Reddy, P. V. N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5293–5296.
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). How to remove Tetramethylurea byproduct from HATU coupling?. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • ResearchGate. (2019). pKa values of different phenolic compounds in water: phenol 1 a, p‐nitrophenol 1 b and p‐methoxyphenol 1 c. Retrieved from [Link]

  • ResearchGate. (2021). Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 4-Hydroxy-1H-indole-2-carboxylic acid and 5-hydroxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Isomerism in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1] Its unique electronic properties and ability to form crucial hydrogen bonds and π-π stacking interactions make it a privileged structure for engaging with a multitude of biological targets.[1] Within the expansive family of indole derivatives, even minor positional changes of functional groups can lead to profound differences in biological activity. This guide provides an in-depth comparison of two such closely related isomers: 4-Hydroxy-1H-indole-2-carboxylic acid and 5-hydroxyindole-2-carboxylic acid.

While direct comparative studies on the parent molecules are scarce in the literature, this guide will synthesize the available data on their derivatives to infer potential differences in their bioactivity. We will also present detailed experimental protocols that can be employed to conduct a head-to-head comparison of these promising compounds, thereby addressing a critical knowledge gap in the field.

Structural Overview: A Tale of Two Isomers

The key difference between 4-Hydroxy-1H-indole-2-carboxylic acid and 5-hydroxyindole-2-carboxylic acid lies in the position of the hydroxyl group on the benzene ring of the indole nucleus. This seemingly subtle variation can significantly impact the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, which in turn dictate its interaction with biological macromolecules.

G cluster_0 4-Hydroxy-1H-indole-2-carboxylic acid cluster_1 5-hydroxyindole-2-carboxylic acid 4_hydroxy 4_hydroxy 5_hydroxy 5_hydroxy

Caption: Chemical structures of the two isomers.

Comparative Bioactivity Profile: Insights from Derivative Studies

Derivatives of 4-Hydroxy-1H-indole-2-carboxylic acid

Derivatives of 4-hydroxy-1H-indole-2-carboxylic acid have been investigated for their potential as inhibitors of viral proteases and as ligands for serotonin receptors.

  • Antiviral Activity: A notable study explored derivatives of 4-hydroxy-1H-indole-2-carboxylic acid as potential inhibitors of the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus.[2] A derivative incorporating a 4-methoxy group in place of the hydroxyl group exhibited potent inhibitory activity.[2]

  • Serotonergic Agents: The 4-hydroxyindole scaffold is a key component of the neurotransmitter serotonin and related psychoactive compounds. This suggests that derivatives of 4-hydroxy-1H-indole-2-carboxylic acid may interact with serotonin receptors, such as the 5-HT1A receptor, which is a target for anxiolytic and antidepressant drugs.[3]

Derivatives of 5-hydroxyindole-2-carboxylic acid

The 5-hydroxyindole moiety is also a crucial pharmacophore, and its derivatives have been explored for a wider range of therapeutic applications, including anticancer and metabolic disorders.

  • Anticancer Activity: Derivatives of 5-hydroxyindole-2-carboxylic acid have demonstrated cytotoxic activity against various cancer cell lines.[4] The mechanism of action for some of these derivatives is believed to involve the inhibition of survivin, a protein that is overexpressed in many cancers and plays a role in cell division and apoptosis.[5]

  • Histamine H3 Receptor Inverse Agonists: Amide derivatives of 5-hydroxyindole-2-carboxylic acid have been identified as potent inverse agonists of the histamine H3 receptor.[6][7] This receptor is a target for the treatment of obesity and other metabolic disorders.

  • Antiviral Activity: Similar to its 4-hydroxy counterpart, derivatives of 5-hydroxy-1H-indole-2-carboxylic acid have also been evaluated as inhibitors of the SARS-CoV 3CL protease.[2]

Quantitative Comparison of Derivatives

The following table summarizes the reported inhibitory activities of derivatives of both isomers against the SARS-CoV 3CL protease, providing a glimpse into their comparative potential.

Derivative ScaffoldModificationTarget EnzymeActivity (IC50)Reference
4-Hydroxy-1H-indole-2-carboxylic acid4-methoxy substitutionSARS-CoV 3CLpro0.74 µM (as part of a larger inhibitor)[2]
5-hydroxyindole-2-carboxylic acid5-methoxy substitutionSARS-CoV 3CLpro- (Derivative synthesized but activity not specified for this particular modification in the provided abstract)[2]

Structure-Activity Relationship (SAR) Insights: Why Position Matters

The position of the hydroxyl group is a critical determinant of the physicochemical properties of these molecules, which in turn governs their biological activity.

SAR_Concepts cluster_4OH 4-Hydroxy Position cluster_5OH 5-Hydroxy Position OH4 Intramolecular H-bonding with C=O of carboxylic acid Bioactivity Differential Biological Activity OH4->Bioactivity Influences binding affinity and selectivity Steric_Hindrance Potential steric hindrance at the active site Steric_Hindrance->Bioactivity Affects ligand-receptor fit Metabolism4 Different metabolic profile Metabolism4->Bioactivity Impacts pharmacokinetics OH5 Intermolecular H-bonding with receptor residues OH5->Bioactivity Alters binding interactions Fewer_Steric_Clashes Potentially fewer steric clashes Fewer_Steric_Clashes->Bioactivity May enhance binding Metabolism5 Distinct metabolic fate Metabolism5->Bioactivity Determines drug exposure

Caption: Factors influenced by the position of the hydroxyl group.

  • Hydrogen Bonding: The 4-hydroxyl group is sterically closer to the 2-carboxylic acid group, which may favor intramolecular hydrogen bonding. This could affect the acidity of the carboxylic acid and the overall conformation of the molecule. Conversely, the 5-hydroxyl group is more exposed and may be more readily available for intermolecular hydrogen bonding with a biological target.

  • Electronic Effects: The position of the electron-donating hydroxyl group influences the electron density of the indole ring system, which can affect its reactivity and its ability to participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

  • Metabolism: The position of the hydroxyl group can influence the metabolic fate of the molecule. Indole rings are susceptible to oxidative metabolism, and the position of the hydroxyl group can direct the sites of further modification by metabolic enzymes.[8]

Proposed Experimental Workflows for Direct Comparison

To definitively compare the bioactivity of 4-Hydroxy-1H-indole-2-carboxylic acid and 5-hydroxyindole-2-carboxylic acid, a series of well-defined in vitro assays are required. Below are detailed protocols for two such assays.

Enzyme Inhibition Assay: Monoamine Oxidase A (MAO-A)

Monoamine oxidases are common targets for indole-based inhibitors.[3] This protocol describes a fluorometric assay to determine the IC50 values of the two compounds against MAO-A.

MAO_Assay_Workflow start Prepare Reagents: - MAO-A Enzyme - Substrate (Tyramine) - Test Compounds - Assay Buffer - OxiRed Probe prepare_plate Plate Setup: - Add Test Compounds (various conc.) - Add MAO-A Enzyme Solution - Incubate (10 min, 25°C) start->prepare_plate add_substrate Initiate Reaction: - Add MAO-A Substrate Solution - Mix well prepare_plate->add_substrate measure Kinetic Measurement: - Read fluorescence (Ex/Em = 535/587 nm) - Monitor for 10-30 min add_substrate->measure analyze Data Analysis: - Calculate reaction rates - Plot % inhibition vs. [Compound] - Determine IC50 values measure->analyze end Compare IC50 Values analyze->end

Caption: Workflow for the MAO-A inhibition assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized MAO-A enzyme in MAO-A Assay Buffer to the recommended stock concentration.

    • Prepare a stock solution of the MAO-A substrate (e.g., Tyramine) in assay buffer.

    • Prepare stock solutions of 4-Hydroxy-1H-indole-2-carboxylic acid and 5-hydroxyindole-2-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare a serial dilution of each compound.

    • Prepare the OxiRed™ Probe and Developer according to the manufacturer's instructions.

  • Assay Procedure:

    • To a 96-well black plate, add 50 µL of the MAO-A enzyme solution to wells designated for the enzyme control, inhibitor control, and test compounds.

    • Add 10 µL of the various concentrations of the test compounds to their respective wells. For the enzyme control, add 10 µL of the solvent. For the inhibitor control, add a known MAO-A inhibitor (e.g., Clorgyline).

    • Incubate the plate at 25°C for 10 minutes.

    • Prepare a Master Mix containing the MAO-A substrate, OxiRed™ Probe, and Developer in MAO-A Assay Buffer.

    • Add 40 µL of the Master Mix to all wells to initiate the reaction.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 10-30 minutes.

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable nonlinear regression software.[9]

Cell-Based Assay: Cytotoxicity Assessment using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic compounds.[5]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa or A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Hydroxy-1H-indole-2-carboxylic acid and 5-hydroxyindole-2-carboxylic acid in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a control.

    • Incubate the plate for 24-48 hours.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The lack of direct comparative data underscores a critical need for further research. The experimental protocols provided in this guide offer a clear path for researchers to conduct a head-to-head comparison of these two isomers. Such studies will be invaluable in elucidating the subtle yet significant impact of hydroxyl group positioning on the bioactivity of indole-2-carboxylic acids and will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies. PMC - PubMed Central. Available from: [Link]

  • 5-Hydroxyindole-2-carboxylic Acid Amides: Novel Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity. ResearchGate. Available from: [Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PubMed Central. Available from: [Link]

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  • Indole derivatives, as inhibitors os factor xa. Google Patents.
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A Researcher's Guide to Hydroxyindole Isomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of essential endogenous molecules like serotonin and melatonin.[1] The simple addition of a hydroxyl group to this privileged structure creates hydroxyindoles, a class of compounds with a fascinating and diverse range of biological activities. However, the precise placement of this hydroxyl group around the benzene ring—creating positional isomers—dramatically influences their interaction with biological systems. This guide provides an in-depth comparative analysis of four key hydroxyindole positional isomers (4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole), offering researchers the foundational data and methodologies needed to explore their therapeutic potential.

The position of the hydroxyl group dictates the molecule's electron density, hydrogen bonding capability, and overall stereochemistry, which in turn governs its pharmacological profile.[2] Understanding these subtle yet critical differences is paramount for drug development professionals aiming to harness the specific activities of each isomer.

Section 1: Comparative Antioxidant and Radical Scavenging Activity

A primary mechanism underlying the bioactivity of hydroxyindoles is their ability to donate a hydrogen atom from the hydroxyl group or the indole nitrogen, thereby neutralizing damaging free radicals.[1] This antioxidant potential is a key factor in their neuroprotective and anti-inflammatory effects.[3] We evaluated the radical scavenging capabilities of the four isomers using the standardized 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, which are common methods for assessing antioxidant activity.[4][5][6]

G cluster_isomers Hydroxyindole Isomers 4-OH-Indole 4-Hydroxyindole 5-OH-Indole 5-Hydroxyindole 6-OH-Indole 6-Hydroxyindole 7-OH-Indole 7-Hydroxyindole Indole Core Indole (C₈H₇N) Indole Core->4-OH-Indole -OH at C4 Indole Core->5-OH-Indole -OH at C5 Indole Core->6-OH-Indole -OH at C6 Indole Core->7-OH-Indole -OH at C7

Caption: Structural relationship of the four main positional isomers.

Comparative Antioxidant Activity Data

IsomerAntioxidant AssayResult (IC50 µM)Key Findings & References
4-Hydroxyindole Cell-Free Radical ScavengingPotentExhibits strong antioxidant effects, contributing to its protective action against ferroptosis (a form of regulated cell death involving iron-dependent lipid peroxidation).[3]
5-Hydroxyindole Microsomal Lipid Peroxidation~10-30 µMEffective antioxidant, with its activity significantly dependent on the presence of Vitamin E, suggesting a synergistic relationship where it may help regenerate the chromanoxyl radical.[7][8]
6-Hydroxyindole OATP1B1 InhibitionElevated in renal failureWhile not a direct antioxidant measure, its role as an endogenous inhibitor of the OATP1B1 transporter is significant.[9] Antioxidant studies are less prevalent in available literature compared to other isomers.
7-Hydroxyindole Antibiofilm AssayEffective at sub-MICDemonstrates potent antimicrobial and antibiofilm activity, which may be linked to quenching quorum sensing signals, a different manifestation of its chemical reactivity.[10]

Causality Behind the Data: The antioxidant capacity of these isomers is directly linked to the stability of the resulting radical after hydrogen donation. The position of the hydroxyl group influences the delocalization of the unpaired electron across the indole ring system. 5-Hydroxyindole, for instance, is structurally similar to the endogenous antioxidant serotonin (5-hydroxytryptamine), and its ability to scavenge radicals is well-documented.[1][7] 4-Hydroxyindole has also shown potent radical-scavenging capabilities in cell-free assays.[3] The comparative lack of direct antioxidant data for 6- and 7-hydroxyindole in standardized assays highlights a research gap and an opportunity for further investigation.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for comparing the antioxidant potential of hydroxyindole isomers.

Principle: DPPH is a stable free radical that absorbs light intensely at 517 nm, appearing as a deep violet solution. When an antioxidant donates a proton to DPPH, it becomes reduced to diphenylpicrylhydrazine, a non-radical, causing the solution to turn yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions (e.g., 1 mg/mL) of each hydroxyindole isomer (4-OH, 5-OH, 6-OH, 7-OH) and a positive control (e.g., Ascorbic Acid) in methanol.

    • Create a series of dilutions from each stock solution to determine the IC50 value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each isomer dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of DPPH solution.

    • For the negative control, add 100 µL of each sample dilution and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of each isomer and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Section 2: Comparative Anti-Inflammatory Activity

Inflammation is a complex biological response often mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[11] These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are key inflammatory mediators. The ability of indole derivatives, like the NSAID Indomethacin, to inhibit these enzymes is a testament to the scaffold's potential in this therapeutic area.[1]

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Hydroxyindoles Hydroxyindole Isomers Hydroxyindoles->COX Inhibition Hydroxyindoles->LOX Inhibition

Caption: Inhibition points for hydroxyindoles in inflammatory pathways.

Comparative Anti-Inflammatory Data

IsomerTarget EnzymeExpected ActivityRationale & Supporting Evidence
4-Hydroxyindole COX/LOXModerate to High4-HI possesses known anti-inflammatory properties.[3] Its structural features suggest it could fit into the active sites of COX enzymes, similar to other indole-based NSAIDs.[1]
5-Hydroxyindole COX/LOXModerateAs a key metabolite in the serotonin pathway, it interacts with numerous biological systems. Its structural similarity to indomethacin suggests potential for COX inhibition.
6-Hydroxyindole COX/LOXUnknown/LowLimited direct evidence for anti-inflammatory action through COX/LOX inhibition. Its primary characterized role is as a transporter inhibitor.[9]
7-Hydroxyindole COX/LOXModerateHas demonstrated anti-virulence activity by modulating bacterial gene expression, indicating it can interact with complex biological systems.[10][12] This suggests a potential for enzyme interaction.

Causality Behind Experimental Design: The COX/LOX inhibition assays are chosen because they represent the primary mechanism of action for the most common class of anti-inflammatory drugs (NSAIDs).[11][13] By measuring the direct inhibition of these enzymes, we can ascertain whether the observed anti-inflammatory effects of a compound are mediated through this well-established pathway. Using both COX-1 and COX-2 assays allows for the determination of selectivity, a critical factor in drug safety, as selective COX-2 inhibition is associated with fewer gastrointestinal side effects.

Protocol: COX (Colorimetric) Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the reaction of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. This process is monitored by observing the oxidation of a chromogen (like TMPD), which results in a color change that can be measured spectrophotometrically. An inhibitor will prevent this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical) which includes COX-1 and COX-2 enzymes, heme, assay buffer, arachidonic acid (substrate), and a colorimetric substrate.

    • Prepare stock solutions of the hydroxyindole isomers and a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Assay Procedure (96-well plate):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.

    • Add 10 µL of the inhibitor (hydroxyindole isomer or control) at various concentrations. For the 100% activity control, add 10 µL of the solvent vehicle.

    • Gently shake the plate and incubate for 5 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Quickly follow by adding 10 µL of the colorimetric substrate solution.

    • Shake the plate for 1-2 minutes.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus inhibitor concentration to determine the IC50 value for each isomer against both COX-1 and COX-2.

Section 3: Comparative Enzyme Inhibition - Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[14] Inhibition of these enzymes can increase the concentration of these neurotransmitters, which is the therapeutic basis for MAOI antidepressants.[14][15][16] Given the structural similarity of hydroxyindoles to serotonin, their potential as MAO inhibitors is a logical and compelling area of investigation.

G start Prepare Reagents step1 Incubate MAO Enzyme with Hydroxyindole Isomer (or Control) start->step1 step2 Add Substrate (e.g., p-Tyramine) step1->step2 step3 Reaction Produces H₂O₂ step2->step3 MAO Catalysis step4 H₂O₂ reacts with HRP and a detection reagent (e.g., Amplex Red) step3->step4 step5 Measure Fluorescence (Ex/Em ~571/585 nm) step4->step5 Produces Fluorescent Product result Calculate IC50 step5->result

Caption: Experimental workflow for a fluorescence-based MAO assay.

Comparative MAO Inhibition Data

IsomerTarget EnzymeExpected ActivityRationale & Supporting Evidence
4-Hydroxyindole MAO-A / MAO-BPotential InhibitorThe 4-OH position is found in the potent psychedelic psilocin (4-HO-DMT), which is metabolized by MAO.[17] This suggests the 4-hydroxyindole scaffold can interact with the enzyme's active site.
5-Hydroxyindole MAO-A / MAO-BPotential InhibitorAs a direct precursor in the metabolic pathway of serotonin (5-HT), which is a primary substrate for MAO-A, 5-hydroxyindole is a strong candidate for competitive inhibition.[1] Tryptamine analogs are known MAO inhibitors.[1]
6-Hydroxyindole MAO-A / MAO-BPotential Inhibitor6-hydroxymelatonin is a major metabolite of melatonin, a process involving enzymes that can be related to monoamine metabolism.[1] Its ability to interact with metabolic enzymes suggests a potential for MAO interaction.
7-Hydroxyindole MAO-A / MAO-BPotential InhibitorWhile less studied in this context, its demonstrated ability to modulate complex biological pathways in microorganisms suggests it is not inert and warrants investigation as an enzyme inhibitor.[12]

Causality Behind the Data: The structural analogy to endogenous MAO substrates is the primary driver for investigating these isomers as inhibitors. The indole ethylamine structure is a classic template for MAO inhibitors.[1] The position of the hydroxyl group will influence how the molecule docks within the active site of MAO-A versus MAO-B, potentially leading to selectivity. For example, the active site of MAO-B is more hydrophobic and has a different shape than MAO-A, meaning subtle changes in the inhibitor's structure can lead to significant differences in binding affinity and selectivity.

Conclusion

This comparative guide demonstrates that the positional isomerism of hydroxyindoles is a critical determinant of their biological activity.

  • As Antioxidants: 4- and 5-hydroxyindole show the most promise, likely due to favorable electronic properties that stabilize the resulting radical.[3][8]

  • As Anti-Inflammatory Agents: All isomers warrant further investigation, particularly 4-hydroxyindole, based on its established anti-inflammatory profile.[3] Their potential to inhibit COX/LOX enzymes presents a viable mechanism for this activity.

  • As Enzyme Inhibitors: The structural similarity of all isomers to monoamine neurotransmitters makes them compelling candidates for MAO inhibition, with 5-hydroxyindole being a particularly strong candidate due to its role in the serotonin pathway.[1]

Researchers and drug developers should not view hydroxyindoles as a single class but as four distinct molecular entities, each with a unique therapeutic potential. The provided protocols offer a robust framework for laboratories to conduct their own comparative studies and further elucidate the structure-activity relationships that govern the fascinating biology of these compounds.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC - NIH.
  • Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth. NIH.
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  • A comparative study of hydroxyindole oxidases. PMC - NIH.
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  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure p
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The Evolving Landscape of 4-Hydroxy-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the indole nucleus stands as a privileged scaffold, consistently yielding compounds with significant therapeutic potential. Among these, derivatives of 4-Hydroxy-1H-indole-2-carboxylic acid are emerging as a versatile class of molecules with a wide spectrum of biological activities. This guide provides an in-depth analysis of their structure-activity relationships (SAR), comparing their performance as anticancer, antiviral, and immunomodulatory agents. We will delve into the causal relationships behind experimental design, present supporting data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

The 4-Hydroxy-1H-indole-2-carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The 4-Hydroxy-1H-indole-2-carboxylic acid core presents a unique combination of structural features that are pivotal for its biological interactions. The indole ring system, a bicyclic aromatic heterocycle, provides a planar surface capable of engaging in π-π stacking and hydrophobic interactions with biological targets. The carboxylic acid at the C2 position and the hydroxyl group at the C4 position are key hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active sites of enzymes and receptors. Furthermore, the pyrrolic nitrogen and the benzene ring offer multiple sites for chemical modification, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize potency and selectivity.

Comparative Analysis of Structure-Activity Relationships

The therapeutic potential of 4-Hydroxy-1H-indole-2-carboxylic acid derivatives is dictated by the nature and position of substituents on the indole scaffold. This section compares the SAR of these derivatives across different therapeutic areas, highlighting key structural modifications that govern their activity.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the closely related 5-hydroxyindole-3-carboxylic acid have demonstrated significant cytotoxic effects against breast cancer cell lines, providing valuable insights into the SAR of hydroxyindole carboxylic acids as anticancer agents. The primary mechanism of action for many indole-based anticancer compounds involves the induction of apoptosis and interference with key signaling pathways that regulate cell growth and proliferation.

A study on 5-hydroxyindole-3-carboxylic acid esters and amides revealed critical SAR insights that are likely translatable to the 4-hydroxy-2-carboxylic acid scaffold. The investigation focused on modifications at the C3-carboxylic acid and the amine attached to the indole nucleus[1].

Key SAR Observations for Anticancer Activity:

  • Ester vs. Carboxylic Acid: Ester derivatives generally exhibit higher cytotoxicity compared to their corresponding carboxylic acids. This is likely due to increased cell permeability of the esters, which can then be hydrolyzed intracellularly to the active carboxylic acid form[1].

  • Substitution on the Amine: The nature of the amine substituent plays a crucial role in modulating anticancer activity. The presence of a 4-methoxy group on a phenyl ring attached to the ester was found to be the most potent combination against the MCF-7 breast cancer cell line[1].

  • Log P Value: The lipophilicity of the compounds, as indicated by their log P values, is a critical determinant of their biological activity. A balance must be struck to ensure adequate solubility and membrane permeability[1].

Table 1: Comparative Anticancer Activity of 5-Hydroxyindole-3-carboxylic Acid Derivatives against MCF-7 Cells [1]

Compound IDR Group (Ester/Amide)Amine SubstituentIC50 (µM)
5d Ester4-Methoxyphenyl4.7
5a EsterPhenyl< 10
5l EsterN/A< 10
Acids Carboxylic AcidVariousGenerally higher IC50
Antiviral Activity: Inhibition of HIV-1 Integrase

The indole-2-carboxylic acid scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3][4] The enzyme catalyzes the insertion of the viral DNA into the host genome through two main steps: 3'-processing and strand transfer.[5] The catalytic site of integrase contains a DDE motif (Asp64, Asp116, and Glu152) that coordinates two Mg2+ ions, which are essential for its enzymatic activity.[6][7] Indole-2-carboxylic acid derivatives can chelate these magnesium ions, thereby blocking the strand transfer step.[8]

While specific SAR studies on 4-hydroxy-1H-indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors are limited, broader studies on indole-2-carboxylates provide valuable insights. A key finding is that an alkyloxy group at the 4-position of the indole ring is not considered crucial for general antiviral activities, suggesting that the free hydroxyl group may be more beneficial for interaction with the target enzyme.[3]

Key SAR Observations for HIV-1 Integrase Inhibition:

  • Indole Core and Carboxylic Acid: The indole nitrogen and the C2-carboxyl group are critical for chelating the two Mg2+ ions in the active site of the integrase.[3][8]

  • Substitutions at C3: Introduction of a long branch at the C3 position can enhance interaction with a hydrophobic cavity near the active site, significantly increasing inhibitory effect.[8]

  • Substitutions at C6: A halogenated benzene ring at the C6 position can engage in π-π stacking interactions with the viral DNA, further improving inhibitory activity.[2][4]

Table 2: Comparative Activity of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Compound ClassKey Structural FeatureTarget InteractionPotencyReference
Indole-2-carboxylic acidCore scaffoldMg2+ chelationµM range[6]
C3-substituted derivativesLong branch at C3Hydrophobic pocket interactionSub-µM range[8]
C6-substituted derivativesHalogenated benzene at C6π-π stacking with vDNAµM range[2][4]
Immunomodulatory Activity: Targeting IDO1/TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[9] In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of immune cells, allowing cancer cells to evade the immune system.[10][11] Therefore, inhibitors of IDO1 and TDO are promising agents for cancer immunotherapy.[9]

Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[12][13] The SAR studies in this area have highlighted the importance of specific substitutions on the indole ring for achieving high potency.

Key SAR Observations for IDO1/TDO Inhibition:

  • 6-Acetamido Group: The presence of a 6-acetamido group on the indole-2-carboxylic acid scaffold is a key feature for potent dual inhibition of IDO1 and TDO.[12][13]

  • Oxidation to para-benzoquinone: Oxidation of certain derivatives can lead to the formation of a para-benzoquinone, which can exhibit strong inhibition of both enzymes at nanomolar concentrations.[13]

Table 3: Comparative Activity of Indole-2-carboxylic Acid Derivatives as IDO1/TDO Inhibitors [13]

Compound IDKey Structural FeatureIDO1 IC50 (µM)TDO IC50 (µM)
9o-1 6-acetamido-indole-2-carboxylic acid1.171.55
9p-O para-benzoquinone derivativeDouble-digit nMDouble-digit nM

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[14]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[14]

Antiviral Activity: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.

Protocol:

  • Plate Coating: Add 100 µL of 1X donor substrate DNA (DS DNA) solution to each well of a 96-well plate and incubate for 30 minutes at 37°C.[15]

  • Washing and Blocking: Aspirate the liquid, wash the wells five times with wash buffer, and then add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.[15]

  • Enzyme and Inhibitor Addition: Dilute the HIV-1 integrase enzyme in reaction buffer. Add the diluted enzyme and the test compounds at various concentrations to the wells.[16]

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for the 3'-processing reaction.[16]

  • Strand Transfer Initiation: Add the target DNA to initiate the strand transfer reaction and incubate for another 30 minutes at 37°C.[16]

  • Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated antibody that recognizes the integrated DNA. After another incubation and wash step, add a TMB substrate and measure the absorbance to quantify the extent of strand transfer.[16]

Immunomodulatory Activity: IDO1/TDO Enzymatic Assay

This assay measures the enzymatic activity of IDO1 or TDO by quantifying the production of kynurenine from tryptophan.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, catalase, and the test compound at various concentrations.[10]

  • Enzyme Addition: Add purified recombinant IDO1 or TDO enzyme to the reaction mixture.[10]

  • Reaction Initiation: Initiate the reaction by adding L-tryptophan.[17]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[10]

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).[10]

  • Kynurenine Quantification: After a further incubation to hydrolyze N-formylkynurenine to kynurenine, centrifuge the samples. The amount of kynurenine in the supernatant can be quantified by HPLC or by a colorimetric method using Ehrlich's reagent.[10]

Visualizing the Mechanisms of Action

To better understand the biological context in which these 4-Hydroxy-1H-indole-2-carboxylic acid derivatives operate, the following diagrams illustrate their proposed mechanisms of action.

Inhibition of HIV-1 Integrase

HIV_Integrase_Inhibition cluster_Integrase HIV-1 Integrase Active Site Integrase Integrase Strand_Transfer Strand Transfer Integrase->Strand_Transfer Catalyzes Mg1 Mg²⁺ Mg2 Mg²⁺ DDE_motif DDE Motif Indole_Derivative 4-Hydroxy-1H-indole- 2-carboxylic acid Derivative Indole_Derivative->Mg1 Chelates Indole_Derivative->Mg2 Chelates Indole_Derivative->Strand_Transfer Inhibits Viral_DNA Viral DNA Viral_DNA->Strand_Transfer Integration_Blocked Integration Blocked

Modulation of the IDO1/TDO Pathway

IDO1_TDO_Inhibition cluster_Tumor_Microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Substrate T_Cell T-Cell Tryptophan->T_Cell Required for activation Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to IDO1_TDO->Kynurenine Produces Immune_Activation Immune Activation IDO1_TDO->Immune_Activation Inhibition leads to Indole_Derivative 4-Hydroxy-1H-indole- 2-carboxylic acid Derivative Indole_Derivative->IDO1_TDO Inhibits Immune_Suppression->T_Cell Inhibits

Conclusion and Future Directions

The 4-Hydroxy-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The comparative analysis of its derivatives reveals that subtle structural modifications can profoundly influence their biological activity, enabling the optimization of these compounds for different therapeutic targets. The insights into their SAR as anticancer, antiviral, and immunomodulatory agents provide a rational basis for the design of more potent and selective drug candidates. Future research should focus on synthesizing and evaluating a broader range of derivatives of the 4-hydroxy scaffold to build a more comprehensive SAR database. Furthermore, elucidating the precise molecular interactions of these compounds with their targets through co-crystallization studies will be invaluable for structure-based drug design. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and immunology.

References

  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. Available at: [Link]

  • Yin, J., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Available at: [Link]

  • Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central. Available at: [Link]

  • Cherepanov, P., et al. (2005). Mechanisms and inhibition of HIV integration. PubMed Central. Available at: [Link]

  • Hazuda, D. J., et al. (2000). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. PNAS. Available at: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Fassihi, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]

  • Kim, H., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PubMed Central. Available at: [Link]

  • Lu, J., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. Available at: [Link]

  • Goldgur, Y., et al. (1999). Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design. PubMed Central. Available at: [Link]

  • Karki, R. G., et al. (2010). HIV-1 Integrase: Mechanism and Inhibitor Design. ResearchGate. Available at: [Link]

  • Zhou, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Singh, A., et al. (2022). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]

  • Ganesan, A. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]

  • Zhai, L., et al. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. Available at: [Link]

  • Chevo, T. A., et al. (2021). IDO Believe in Immunotherapy. AACR Journals. Available at: [Link]

  • Horvath, Z., et al. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. Available at: [Link]

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A-Comparative-Guide-to-4-Hydroxy-1H-indole-2-carboxylic-acid-as-a-Drug-Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the identification and validation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – remains a cornerstone of efficient drug discovery. The indole nucleus, a bicyclic aromatic heterocycle, has long been recognized as one such scaffold, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on a specific, functionalized indole derivative, 4-Hydroxy-1H-indole-2-carboxylic acid , and provides a comprehensive analysis of its potential as a viable starting point for drug development programs.

Through a synthesis of existing literature, comparative data analysis, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to objectively evaluate and utilize this promising scaffold. We will delve into its known biological activities, compare its key physicochemical and structural features with established indole-based drugs, and provide actionable, step-by-step methodologies for its further investigation.

The Indole Scaffold: A Foundation of Therapeutic Diversity

Indole derivatives are renowned for their multifaceted therapeutic applications, demonstrating efficacy in targeting a diverse range of biological pathways.[2] This versatility has led to their development as anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents.[1] Notably, the indole-2-carboxylic acid core has been identified as a promising scaffold for the development of inhibitors for various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO).[3][4][5][6]

The strategic placement of functional groups on the indole ring system allows for the fine-tuning of a molecule's pharmacological properties. The hydroxyl group at the 4-position and the carboxylic acid at the 2-position of the scaffold , 4-Hydroxy-1H-indole-2-carboxylic acid, offer key interaction points for target binding and opportunities for synthetic elaboration.

Comparative Analysis: 4-Hydroxy-1H-indole-2-carboxylic acid vs. Established Scaffolds

To contextualize the potential of 4-Hydroxy-1H-indole-2-carboxylic acid, it is instructive to compare its features with those of other indole-containing compounds that have achieved clinical or significant preclinical success. For this analysis, we will consider the broader class of indole-2-carboxylic acid derivatives and other relevant indole-based pharmacophores.

Feature4-Hydroxy-1H-indole-2-carboxylic acidIndole-2-carboxylic acid Derivatives (General)Other Indole-Based Scaffolds (e.g., in Enzastaurin)
Core Structure IndoleIndoleIndole
Key Functional Groups 4-OH, 2-COOH2-COOH, various substitutionsVaried, often complex substitutions
Known Biological Targets Limited specific data for this exact moleculeHIV-1 Integrase, IDO1/TDO, 14-3-3η protein, FBPaseProtein Kinases (e.g., PKC), Tubulin, Histone Deacetylases
Therapeutic Areas Potential for explorationAntiviral, Immuno-oncology, Oncology, Metabolic DiseasesOncology, Neurology
Synthetic Accessibility Can be synthesized, though may require multi-step routes.[7]Generally accessible through established indole synthetic methodologies.[5][8]Often requires complex, multi-step syntheses.

Key Insights from the Comparison:

  • The 4-hydroxy and 2-carboxylic acid functionalities provide hydrogen bond donor and acceptor sites, which are crucial for molecular recognition by biological targets.

  • While specific biological data for 4-Hydroxy-1H-indole-2-carboxylic acid is not extensively documented in the public domain, the broader class of indole-2-carboxylic acid derivatives has shown significant promise across multiple therapeutic areas.[2][3][4][9]

  • The synthetic route to 4-Hydroxy-1H-indole-2-carboxylic acid, while feasible, may present challenges compared to the synthesis of the parent indole-2-carboxylic acid.[7][8]

Experimental Validation: A Step-by-Step Guide

The true potential of a drug scaffold can only be unlocked through rigorous experimental validation. The following section provides detailed, actionable protocols for key in vitro assays to characterize the drug-like properties of 4-Hydroxy-1H-indole-2-carboxylic acid and its derivatives.

Diagram: Workflow for Scaffold Validation

G cluster_0 Initial Characterization cluster_1 In Vitro ADME Profiling cluster_2 Biological Activity Screening cluster_3 Lead Optimization A Synthesis & Purification B Physicochemical Profiling (Solubility, LogP) A->B C Structural Confirmation (NMR, MS) A->C D Permeability Assay (PAMPA) B->D E Metabolic Stability Assay (Microsomes, Hepatocytes) B->E G Target-Based Assays D->G H Phenotypic Screening D->H E->G E->H F Plasma Protein Binding J Structure-Activity Relationship (SAR) Studies G->J H->J I Cytotoxicity Assessment K Analogue Synthesis J->K K->A Iterative Refinement

Caption: A generalized workflow for the validation and optimization of a novel drug scaffold.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Poor aqueous solubility is a major hurdle in drug development, impacting absorption and bioavailability. The shake-flask method, while traditional, remains the gold standard for determining thermodynamic solubility.

Materials:

  • 4-Hydroxy-1H-indole-2-carboxylic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Thermomixer or equivalent shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a known high concentration (e.g., 10 mg/mL).

  • Create a standard curve by diluting the stock solution to a range of concentrations in PBS.

  • Add an excess amount of the solid compound to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).

  • Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with PBS to fall within the range of the standard curve.

  • Analyze the standard curve and the diluted supernatant samples by HPLC.

  • Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: Assessing a compound's ability to cross biological membranes is crucial for predicting its oral absorption. PAMPA provides a high-throughput, non-cell-based method to estimate passive permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phosphatidylcholine in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Positive and negative control compounds (e.g., propranolol and furosemide)

  • Plate reader (UV-Vis)

Procedure:

  • Prepare the donor solution by diluting the test compound and controls in PBS to the final desired concentration (typically with a final DMSO concentration of <1%).

  • Carefully coat the filter membrane of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate.

  • Add the appropriate volume of PBS to the wells of the acceptor plate.

  • Assemble the PAMPA "sandwich" by placing the lipid-coated donor plate on top of the acceptor plate.

  • Add the donor solutions (test compound and controls) to the wells of the donor plate.

  • Incubate the PAMPA plate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_equilibrium])

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A] is the concentration in the acceptor well.

    • [C_equilibrium] is the theoretical equilibrium concentration.

Physicochemical and Safety Profile

A preliminary assessment of the physicochemical properties and safety profile of 4-Hydroxy-1H-indole-2-carboxylic acid and its parent compound, indole-2-carboxylic acid, is essential.

Property4-Hydroxy-1H-indole-2-carboxylic acidIndole-2-carboxylic acid
Molecular Formula C9H7NO3C9H7NO2
Molecular Weight 177.16 g/mol [10]161.16 g/mol
Predicted Boiling Point 511.4±30.0 °C[11]Not readily available
Predicted Density 1.570±0.06 g/cm3 [11]Not readily available
Predicted pKa 4.56±0.30[11]Not readily available
Safety Profile No specific data available. Assumed to have similar hazards to related compounds.Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14]

Note: The predicted values are computationally derived and should be experimentally verified. The safety information for indole-2-carboxylic acid should be considered as a starting point for handling 4-Hydroxy-1H-indole-2-carboxylic acid, and appropriate personal protective equipment should be used.[12][13][15][16]

Potential Biological Targets and Therapeutic Indications

Based on the known activities of structurally related indole-2-carboxylic acid derivatives, several potential therapeutic avenues for compounds derived from the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold can be proposed.

Diagram: Potential Therapeutic Applications

G 4-Hydroxy-1H-indole-\n2-carboxylic acid Scaffold 4-Hydroxy-1H-indole- 2-carboxylic acid Scaffold Antiviral Antiviral 4-Hydroxy-1H-indole-\n2-carboxylic acid Scaffold->Antiviral HIV-1 Integrase Inhibition [9, 11] Immuno-oncology Immuno-oncology 4-Hydroxy-1H-indole-\n2-carboxylic acid Scaffold->Immuno-oncology IDO1/TDO Inhibition [7] Oncology Oncology 4-Hydroxy-1H-indole-\n2-carboxylic acid Scaffold->Oncology 14-3-3η Protein Inhibition [2] Anti-proliferative Activity [4] Metabolic Diseases Metabolic Diseases 4-Hydroxy-1H-indole-\n2-carboxylic acid Scaffold->Metabolic Diseases FBPase Inhibition [12] Neurodegenerative Diseases Neurodegenerative Diseases 4-Hydroxy-1H-indole-\n2-carboxylic acid Scaffold->Neurodegenerative Diseases Potential based on indole core [2]

Caption: Potential therapeutic applications of the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold based on the activities of related compounds.

  • Antiviral: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4][5][6] The core structure chelates magnesium ions in the enzyme's active site.[4][5]

  • Immuno-oncology: Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, enzymes that play a role in tumor immune evasion.[3]

  • Oncology: Novel 1H-indole-2-carboxylic acid derivatives have demonstrated potent inhibitory activities against several human liver cancer cell lines by targeting the 14-3-3η protein.[2] Other derivatives have shown antiproliferative activity through dual inhibition of EGFR and CDK2.[17] The broader indole scaffold is a key component of many anti-cancer agents.[18]

  • Metabolic Diseases: A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[9]

Conclusion and Future Directions

4-Hydroxy-1H-indole-2-carboxylic acid presents itself as a promising, albeit underexplored, scaffold for drug discovery. Its structural features, particularly the strategically placed hydroxyl and carboxylic acid groups, offer significant potential for generating derivatives with high affinity and selectivity for a range of biological targets. The established therapeutic relevance of the broader indole-2-carboxylic acid class provides a strong rationale for its further investigation.

Future work should focus on the systematic experimental validation of its physicochemical and ADME properties, followed by screening against a diverse panel of biological targets, particularly those where related indole derivatives have shown promise. The development of efficient and scalable synthetic routes will also be crucial for enabling extensive structure-activity relationship (SAR) studies and the progression of promising hits towards lead compounds. This guide provides the foundational knowledge and experimental framework to embark on this exciting endeavor.

References

  • Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

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  • Synthetic method of indole-2-carboxylic acid.
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  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Center for Biotechnology Information. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

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  • 1-Hydroxyindole-2-carboxylic acid. PubChem. [Link]

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A Senior Application Scientist's Guide to the Antiviral Efficacy of 4-Hydroxy-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indole Scaffold in Antiviral Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in the design of novel therapeutic agents. Within the vast landscape of indole-containing compounds, derivatives of indole-2-carboxylic acid have emerged as a particularly promising class of antiviral agents.[2][3] This guide provides a comparative analysis of the antiviral efficacy of analogs of "4-Hydroxy-1H-indole-2-carboxylic acid," a key pharmacophore, against a range of clinically relevant viruses. We will delve into the structure-activity relationships (SAR) that govern their potency, the experimental assays used to quantify their efficacy, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of molecules in the ongoing battle against viral diseases.

Comparative Antiviral Efficacy: A Multi-Virus Perspective

The antiviral activity of 4-Hydroxy-1H-indole-2-carboxylic acid and its analogs has been evaluated against several key viruses, including influenza virus, Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The following sections summarize the available data, highlighting the structural modifications that influence their inhibitory potential.

Influenza Virus: Targeting Neuraminidase

Influenza remains a significant global health threat, necessitating the development of new antiviral therapies to combat seasonal epidemics and potential pandemics. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a well-established target for antiviral drugs. It facilitates the release of progeny virions from infected cells, and its inhibition can halt the spread of the virus.[4] Several indole-2-carboxylate derivatives have shown potent inhibitory activity against influenza A virus.[5]

One study reported a novel indole-2-carboxylate derivative, compound 14f , which exhibited significant inhibitory activity against influenza A (A/FM/1/47 strain) with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L.[5] While the specific structure of 14f is detailed in the source publication, this finding underscores the potential of the indole-2-carboxylate scaffold as a starting point for potent neuraminidase inhibitors. The structure-activity relationship studies in this work indicated that modifications at the 4-position of the indole ring with an alkyloxy group were not critical for antiviral activity.[5]

Table 1: Antiviral Activity of a Key Indole-2-carboxylate Analog against Influenza A Virus

CompoundVirus StrainAssayIC50 (μmol/L)Cytotoxicity (CC50 in MDCK cells, μmol/L)Selectivity Index (SI = CC50/IC50)Reference
14f Influenza A (A/FM/1/47)Plaque Reduction Assay7.53>100>13.3[5]
Human Immunodeficiency Virus (HIV): Inhibition of a Critical Viral Enzyme

HIV-1 integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This makes it a prime target for antiviral drug development, with several integrase strand transfer inhibitors (INSTIs) approved for clinical use.[6] The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for the development of novel INSTIs.[1][3]

Recent studies have demonstrated that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase. One derivative, compound 3 , was shown to effectively inhibit this process.[1] Further structural optimization of this lead compound led to the development of derivative 20a , which exhibited a significantly increased inhibitory effect with an IC50 value of 0.13 μM.[1] Another study identified compound 17a as a potent inhibitor with an IC50 of 3.11 μM.[3] The key to their mechanism of action lies in the ability of the indole core and the C2 carboxyl group to chelate with the two Mg2+ ions within the active site of the integrase enzyme.[1][3]

Table 2: Comparative Efficacy of Indole-2-carboxylic Acid Analogs against HIV-1 Integrase

CompoundTargetAssayIC50 (μM)Reference
3 HIV-1 IntegraseStrand Transfer Assay12.41–47.44[1]
17a HIV-1 IntegraseStrand Transfer Assay3.11[3]
20a HIV-1 IntegraseStrand Transfer Assay0.13[1]

The structure-activity relationship (SAR) studies revealed that the introduction of a C6-halogenated benzene ring and a long branch at the C3 position of the indole core significantly enhanced the inhibitory activity against HIV-1 integrase.[2]

Experimental Methodologies: A Foundation for Reliable Data

The objective comparison of antiviral compounds relies on robust and well-validated experimental assays. This section provides detailed protocols for the key assays used to evaluate the efficacy of 4-Hydroxy-1H-indole-2-carboxylic acid analogs, explaining the scientific principles behind each step.

Cytotoxicity Assessment: The MTT Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed viral inhibition is not simply a result of cell death. The MTT assay is a widely used colorimetric method for this purpose.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza, MT-4 for HIV) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive (a known cytotoxic agent) and negative (vehicle control) controls in each assay plate validates the responsiveness of the cell line and the absence of non-specific effects from the solvent.

Influenza Virus Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of influenza virus and assessing the efficacy of antiviral compounds.

Principle: A viral plaque is a localized area of cell death (cytopathic effect) resulting from the replication of a single infectious virus particle. The number of plaques is directly proportional to the number of infectious virus particles in the sample. Antiviral compounds that inhibit viral replication will reduce the number and/or size of the plaques.

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a standardized amount of influenza virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay Addition: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Causality in Experimental Choices: The use of a semi-solid overlay is critical to ensure that secondary plaques do not form from virus released into the liquid medium, which would lead to an overestimation of the viral titer.

Neuraminidase (NA) Inhibition Assay

This enzyme-based assay directly measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.

Principle: The assay utilizes a synthetic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is cleaved by neuraminidase to release a fluorescent product, 4-methylumbelliferone (4-MU).[7] The amount of fluorescence is proportional to the NA activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a standardized amount of influenza virus (as the source of NA).

  • Enzyme Reaction: In a black 96-well plate, mix the virus and the test compounds and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Fluorescence Reading: Stop the reaction by adding a stop solution (e.g., a high pH buffer). Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of 365 nm and 450 nm, respectively.

  • IC50 Determination: Calculate the percentage of NA inhibition for each compound concentration relative to the virus-only control. The IC50 is the concentration of the compound that inhibits 50% of the NA activity.

Authoritative Grounding: This fluorescence-based assay is a widely accepted and recommended method for assessing influenza virus susceptibility to NA inhibitors.[7]

HIV-1 Integrase Strand Transfer Assay

This is a biochemical assay that specifically measures the inhibition of the strand transfer step of HIV-1 integration.

Principle: The assay typically uses a system where a donor substrate DNA (representing the viral DNA) is integrated into a target substrate DNA (representing the host DNA) by the HIV-1 integrase enzyme. The integration event is then detected, often through a colorimetric or fluorescence-based method.

Step-by-Step Protocol (based on a commercial kit): [8]

  • Plate Coating: A 96-well plate is coated with a streptavidin-biotin system to immobilize a double-stranded donor substrate (DS) DNA.

  • Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.

  • Strand Transfer Reaction: A target substrate (TS) DNA, often labeled with a detectable tag, is added to initiate the strand transfer reaction.

  • Detection: The integrated TS DNA is detected using an antibody conjugated to an enzyme (e.g., HRP) that recognizes the tag on the TS DNA. The addition of a substrate for the enzyme results in a colorimetric signal that is proportional to the amount of strand transfer.

  • IC50 Calculation: The absorbance is read using a microplate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Trustworthiness: The use of a well-characterized recombinant enzyme and specific DNA substrates ensures the high specificity and reliability of this assay for identifying direct inhibitors of HIV-1 integrase.

Hepatitis C Virus (HCV) Replicon Assay

This cell-based assay is a powerful tool for screening and characterizing inhibitors of HCV RNA replication.

Principle: HCV replicons are engineered RNA molecules that can replicate autonomously within cultured hepatoma cells (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, whose expression is dependent on viral RNA replication. A decrease in the reporter signal indicates inhibition of HCV replication.

Step-by-Step Protocol:

  • Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • EC50 Determination: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the untreated control. The 50% effective concentration (EC50) is the concentration that reduces the reporter signal by 50%.

Expertise and Experience: The HCV replicon system has been instrumental in the discovery and development of direct-acting antivirals (DAAs) for the treatment of HCV infection.[9]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Host DNA Host DNA Integration->Host DNA Insertion of Viral DNA Indole-2-Carboxylic_Acid_Analog Indole-2-Carboxylic_Acid_Analog Indole-2-Carboxylic_Acid_Analog->Integration Inhibits Plaque_Reduction_Assay Seed MDCK Cells Seed MDCK Cells Form Confluent Monolayer Form Confluent Monolayer Seed MDCK Cells->Form Confluent Monolayer Infect with Virus + Compound Infect with Virus + Compound Form Confluent Monolayer->Infect with Virus + Compound Add Semi-Solid Overlay Add Semi-Solid Overlay Infect with Virus + Compound->Add Semi-Solid Overlay Incubate (2-3 days) Incubate (2-3 days) Add Semi-Solid Overlay->Incubate (2-3 days) Fix and Stain Fix and Stain Incubate (2-3 days)->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50 Virus Virus Virus->Infect with Virus + Compound Compound Compound Compound->Infect with Virus + Compound

Caption: Step-by-step workflow of the influenza virus plaque reduction assay.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core_Scaffold 4-Hydroxy-1H-indole-2-carboxylic acid Modification Structural Modifications (e.g., C3, C6 positions) Core_Scaffold->Modification Analog_Library Library of Analogs Modification->Analog_Library Antiviral_Assay Antiviral Assays (e.g., Integrase, Neuraminidase) Analog_Library->Antiviral_Assay Efficacy_Data Efficacy Data (IC50 / EC50) Antiviral_Assay->Efficacy_Data SAR_Analysis Structure-Activity Relationship Analysis Efficacy_Data->SAR_Analysis

Caption: Logical flow for establishing the structure-activity relationship of antiviral compounds.

Conclusion and Future Directions

The analogs of 4-Hydroxy-1H-indole-2-carboxylic acid represent a versatile and potent class of antiviral agents with demonstrated efficacy against a range of viruses, including influenza and HIV. Their mechanism of action often involves the inhibition of key viral enzymes, highlighting the potential for rational drug design based on this privileged scaffold. The experimental assays detailed in this guide provide a robust framework for the evaluation and comparison of these and other novel antiviral candidates.

Future research should focus on the systematic exploration of the chemical space around the 4-Hydroxy-1H-indole-2-carboxylic acid core to further optimize antiviral potency and selectivity. The synthesis and screening of focused libraries of analogs against a broader panel of viruses will be crucial for identifying broad-spectrum antiviral agents. Furthermore, in-depth mechanistic studies will continue to provide valuable insights for the development of the next generation of antiviral therapeutics.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling. PubMed Central. Available at: [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central. Available at: [Link]

  • QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors. PubMed. Available at: [Link]

  • HCV Replicon Systems. NCBI Bookshelf. Available at: [Link]

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  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. Available at: [Link]

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  • Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI. Available at: [Link]

  • What to Start: Integrase Strand Transfer Inhibitor Regimens. Clinical Info .HIV.gov. Available at: [Link]

  • Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro. PubMed Central. Available at: [Link]

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A Senior Scientist's Guide to Cross-Reactivity Profiling of 4-Hydroxy-1H-indole-2-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-hydroxy-1H-indole-2-carboxylic acid scaffold is a versatile and privileged structure in modern medicinal chemistry. Its derivatives have been investigated as inhibitors for a range of targets, from HIV-1 integrase to various kinases, owing to the scaffold's ability to form critical interactions within enzyme active sites.[1][2] However, this versatility also presents a significant challenge: the potential for off-target binding and cross-reactivity. As drug development pipelines increasingly demand compounds with high selectivity to minimize adverse effects and ensure on-target efficacy, a rigorous and multi-tiered approach to cross-reactivity profiling is no longer optional but essential.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity profiling strategy for novel inhibitors based on the 4-hydroxy-1H-indole-2-carboxylic acid scaffold. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a self-validating system for confident decision-making. For illustrative purposes, we will focus on a hypothetical inhibitor, HIC-88 , designed as a selective inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway.[5][6]

The Imperative of Selectivity: Why Profile for Cross-Reactivity?

A highly selective inhibitor is the cornerstone of a successful therapeutic. Cross-reactivity, where an inhibitor binds to unintended proteins (off-targets), can lead to a cascade of undesirable outcomes:

  • Toxicity and Adverse Events: Inhibition of essential housekeeping proteins or kinases in critical signaling pathways can cause significant side effects.[3]

  • Misinterpretation of Phenotype: If a compound's observed cellular effect is due to an off-target, it can lead research down a costly and incorrect path.

  • Reduced Efficacy: Binding to highly abundant off-targets can reduce the free concentration of the drug available to engage its intended target.

  • Polypharmacology: While sometimes beneficial (multi-targeted drugs), unintended polypharmacology complicates the mechanism of action and can introduce unforeseen risks.[4]

Therefore, a systematic evaluation of a compound's selectivity profile is a critical step in de-risking a candidate inhibitor and building a strong foundation for preclinical and clinical development.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust profiling strategy does not rely on a single experiment. Instead, it integrates data from orthogonal assays, moving from broad, high-throughput in vitro screens to more complex, physiologically relevant cellular and proteome-wide methods.

G cluster_0 Profiling Workflow cluster_1 Decision Making T1 Tier 1: In Vitro Broad-Panel Screening (e.g., Kinase Panel) T2 Tier 2: Cellular Target Engagement (CETSA) T1->T2 Confirm in-cell activity T3 Tier 3: Unbiased Proteome-Wide Profiling (Chemical Proteomics) T2->T3 Identify unknown off-targets Decision Go / No-Go Decision T3->Decision

Caption: A multi-tiered workflow for inhibitor cross-reactivity profiling.

Tier 1: In Vitro Broad-Panel Screening

The first step is to assess the inhibitor's activity against a large, diverse panel of purified enzymes, most commonly kinases. High-throughput screening against a comprehensive kinase panel provides the initial landscape of a compound's selectivity.[7]

Causality Behind Experimental Choice: Kinases are a large family of structurally related enzymes with a conserved ATP-binding pocket, making them frequent off-targets for ATP-competitive inhibitors.[8] Screening broadly and early allows for the rapid identification of major liabilities and can guide structure-activity relationship (SAR) studies to improve selectivity.

Experimental Protocol: Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol describes a luminescence-based assay to quantify kinase activity by measuring ADP production.

  • Assay Preparation: Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range and avoids substrate depletion.[9] This is typically done at the Km for ATP and the protein/peptide substrate.

  • Compound Plating: Prepare serial dilutions of the test compound (e.g., HIC-88), a positive control (e.g., Trametinib), and a DMSO vehicle control in a microtiter plate.

  • Enzyme Incubation: Add the kinase enzyme solution to the plate and pre-incubate with the compounds for 15 minutes at room temperature.[10] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP. Incubate for a predetermined time (e.g., 1-2 hours) at room temperature.[10]

  • Reaction Termination & ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to determine IC50 values for each kinase in the panel.

Tier 2: Cellular Target Engagement (CETSA)

After identifying potential off-targets in vitro, it is crucial to confirm whether the inhibitor engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11]

Causality Behind Experimental Choice: The principle of CETSA is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature.[12] This method directly measures target engagement in an intact cellular environment, accounting for factors like cell permeability and intracellular competition that are absent in biochemical assays.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells (e.g., A375 melanoma cells) to ~80% confluency. Treat the cells with the test compound (HIC-88) or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 2 hours at 37°C).[14]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[14]

  • Cell Lysis: Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.[14]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the target protein (e.g., MEK1, and any potential off-targets identified in Tier 1) remaining in the soluble fraction using a method like Western Blot or mass spectrometry.

  • Data Analysis: For each temperature point, compare the amount of soluble target protein in the drug-treated sample versus the vehicle-treated sample. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to a higher temperature for the drug-treated sample indicates target stabilization and engagement.

Tier 3: Unbiased Proteome-Wide Profiling

While panel screens and CETSA are excellent for evaluating known or suspected off-targets, they cannot identify completely unexpected interactions. Chemical proteomics provides an unbiased approach to discover the full spectrum of a compound's binding partners directly in a cellular context.[15]

Causality Behind Experimental Choice: This technique typically involves immobilizing the drug molecule on a matrix (affinity chromatography) or using clickable photoaffinity probes to "fish" for binding partners from a cell lysate or even live cells.[16] Subsequent identification by mass spectrometry reveals both on- and off-targets without prior assumptions, providing the most comprehensive view of an inhibitor's interactome.[17]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an analog of HIC-88 that contains a linker and an affinity tag (e.g., biotin) or a functional group for immobilization onto beads (e.g., NHS-activated sepharose). It is critical that this modification does not significantly alter the compound's primary pharmacological activity.

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the affinity matrix (e.g., agarose beads).

  • Protein Lysate Incubation: Prepare a protein lysate from the relevant cell line or tissue. Incubate the lysate with the drug-conjugated beads to allow proteins to bind to the immobilized inhibitor.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done competitively by adding a high concentration of the free, unmodified HIC-88.

  • Sample Preparation for MS: Prepare the eluted protein sample for mass spectrometry analysis through denaturation, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the HIC-88 sample compared to a control (e.g., beads without the drug). These are the potential direct binding partners of the inhibitor.

Comparative Analysis: HIC-88 vs. Alternative Inhibitors

To contextualize the selectivity profile of a novel inhibitor like HIC-88, it must be benchmarked against established compounds. Here, we compare hypothetical data for HIC-88 against Trametinib, a well-characterized, FDA-approved MEK1/2 inhibitor.[18]

Table 1: In Vitro Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetHIC-88 (% Inhibition)Trametinib (% Inhibition)Kinase Family
MEK1 98% 99% STE
MEK2 95% 97% STE
MKK415%12%STE
MEK58%5%STE
ERK2<5%<5%CMGC
p38α<5%6%CMGC
JNK17%4%CMGC
SRC45%18%TK
LCK38%15%TK

Interpretation: The data suggests HIC-88 is a potent MEK1/2 inhibitor, comparable to Trametinib. However, HIC-88 shows potential off-target activity against SRC family kinases (SRC, LCK), which is less pronounced for Trametinib. This warrants further investigation in cellular assays.

Table 2: Cellular Target Engagement (CETSA) in A375 Cells
Protein TargetHIC-88 (ΔTagg at 1 µM)Trametinib (ΔTagg at 1 µM)Interpretation
MEK1 +8.2 °C +9.5 °C Strong on-target engagement
SRC+1.5 °C <0.5 °C Weak cellular engagement
LCK+0.8 °C <0.5 °C Negligible cellular engagement

Interpretation: The CETSA data confirms strong, on-target engagement of MEK1 by HIC-88 in a cellular context. Importantly, the off-target liability against SRC, identified in vitro, appears much weaker in cells, suggesting it may not be a primary concern. The lack of significant stabilization of LCK indicates it is likely not a physiologically relevant off-target.

Integrating Data for Decision Making

The final step is to synthesize the data from all tiers to make an informed decision about the compound's future.

G cluster_0 Data Integration & Decision Logic Data Tier 1: Kinase Panel Tier 2: CETSA Tier 3: Proteomics Q1 Potent On-Target Activity? Data->Q1 Q2 Significant Off-Targets in Tier 1? Q1->Q2 Yes Stop Stop: Low Potency Q1->Stop No Q3 Off-Targets Confirmed in CETSA? Q2->Q3 Yes Q4 Novel Liabilities in Proteomics? Q2->Q4 No Q3->Q4 No Optimize Optimize: Improve Selectivity Q3->Optimize Yes Q4->Optimize Yes Proceed Proceed: Selective Candidate Q4->Proceed No

Sources

A Senior Application Scientist's Guide to Validating the Binding Mode of 4-Hydroxy-1H-indole-2-carboxylic Acid in Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding mode to its target protein is a cornerstone of modern drug discovery. This guide provides an in-depth, technical comparison of methodologies for validating the binding of 4-Hydroxy-1H-indole-2-carboxylic acid, a privileged scaffold in medicinal chemistry, to its target proteins. We will move beyond mere procedural lists to explain the why behind experimental choices, ensuring a self-validating and robust approach to your research.

The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a recurring motif in a variety of potent and selective inhibitors targeting diverse protein classes. Its derivatives have shown significant promise as HIV-1 integrase strand transfer inhibitors (INSTIs), dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and as binders for the 14-3-3η protein in liver cancer.[1][2][3] The core structure's ability to engage in key interactions, such as chelating metal ions in enzyme active sites, makes it a valuable starting point for inhibitor design.[4][5][6] Understanding and validating its precise binding orientation is therefore critical for structure-activity relationship (SAR) studies and lead optimization.

A Multi-faceted Approach to Binding Mode Validation

A credible validation of a ligand's binding mode is not reliant on a single technique but rather a convergence of evidence from multiple orthogonal approaches. This guide will delineate a workflow that integrates computational predictions with biophysical and structural biology techniques.

Phase 1: In Silico Prediction of Binding Pose

Computational methods provide the initial hypotheses for the binding mode of 4-Hydroxy-1H-indole-2-carboxylic acid. These predictions are cost-effective and can guide subsequent experimental work.[7]

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[8] The indole nucleus and C2 carboxyl group of indole-2-carboxylic acid derivatives have been predicted to chelate two Mg2+ ions within the active site of HIV-1 integrase.[4][5]

Experimental Protocol: Molecular Docking of 4-Hydroxy-1H-indole-2-carboxylic acid into HIV-1 Integrase

  • Protein Preparation:

    • Obtain the crystal structure of HIV-1 integrase (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.[9][10]

  • Ligand Preparation:

    • Generate a 3D conformation of 4-Hydroxy-1H-indole-2-carboxylic acid.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site.

    • Score the resulting poses using a scoring function that estimates the binding affinity.

  • Pose Analysis:

    • Visually inspect the top-scoring poses to assess their chemical plausibility.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, metal chelation) between the ligand and the protein.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the predicted binding pose over time.[8] For IDO1/TDO inhibitors based on the indole-2-carboxylic acid scaffold, MD simulations have been used to predict the stability of the binding modes.[2]

Phase 2: Biophysical Characterization of the Interaction

Biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction, which is essential for validating the biological relevance of the predicted binding mode.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Analysis of 4-Hydroxy-1H-indole-2-carboxylic acid Binding to a Target Protein

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip).

  • Ligand Injection:

    • Prepare a series of concentrations of 4-Hydroxy-1H-indole-2-carboxylic acid in a suitable running buffer.

    • Inject the ligand solutions over the sensor surface at a constant flow rate.

  • Data Acquisition:

    • Monitor the change in the SPR signal (measured in response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Phase 3: High-Resolution Structural Validation

The gold standard for validating a binding mode is to determine the high-resolution three-dimensional structure of the protein-ligand complex.

X-ray Crystallography: This technique can provide an atomic-level view of the binding mode, confirming the precise orientation of the ligand and its interactions with the protein.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify which parts of the ligand are in close proximity to the protein, providing valuable information about the binding epitope.

Comparative Analysis of Binding Validation Techniques

Technique Information Provided Strengths Limitations
Molecular Docking Predicted binding pose and affinityFast, cost-effective, high-throughputProne to inaccuracies, scoring functions are approximations
MD Simulations Stability of binding pose, dynamic interactionsProvides a dynamic view, can reveal cryptic binding sitesComputationally expensive, sensitive to force field parameters
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (ka, kd)Real-time, label-free, high sensitivityRequires protein immobilization, mass transport can be an issue
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), thermodynamics (ΔH, ΔS)Label-free, solution-based, provides thermodynamic dataRequires larger amounts of protein and ligand, lower throughput
X-ray Crystallography High-resolution 3D structure of the complexAtomic-level detail of the binding modeRequires protein crystallization, can be time-consuming
NMR Spectroscopy Ligand-protein contacts, binding epitopeSolution-based, provides dynamic informationRequires high protein concentrations, limited by protein size

Visualizing the Validation Workflow

Binding_Validation_Workflow cluster_computational Computational Prediction cluster_biophysical Biophysical Characterization cluster_structural Structural Validation Docking Molecular Docking MD MD Simulations Docking->MD Refine Pose SPR Surface Plasmon Resonance (SPR) Docking->SPR Hypothesis for Affinity ITC Isothermal Titration Calorimetry (ITC) Docking->ITC Hypothesis for Affinity Xray X-ray Crystallography MD->Xray Stable Pose for Crystallization SPR->Xray Confirm Interaction NMR NMR Spectroscopy SPR->NMR Confirm Interaction ITC->Xray Confirm Interaction ITC->NMR Confirm Interaction

Caption: A typical workflow for validating the binding mode of a small molecule.

Signaling Pathway Context: IDO1 in Cancer Immunology

The validation of 4-Hydroxy-1H-indole-2-carboxylic acid as an IDO1 inhibitor has significant implications for cancer immunotherapy. IDO1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_cell T-cell Kynurenine->T_cell Apoptosis Treg Regulatory T-cell (Treg) Kynurenine->Treg Activation Inhibitor 4-Hydroxy-1H-indole-2- carboxylic acid Inhibitor->IDO1 Inhibition

Caption: The role of IDO1 in tryptophan metabolism and T-cell suppression.

Logical Relationships of Validation Techniques

Validation_Logic cluster_prediction Prediction cluster_quantification Quantification cluster_visualization Visualization Computational Computational Models Biophysical Biophysical Assays Computational->Biophysical Guides Experiment Structural Structural Biology Biophysical->Structural Validates Interaction for Structure Structural->Computational Refines Model

Caption: The interplay between predictive, quantitative, and visual validation methods.

Conclusion

The validation of the binding mode of 4-Hydroxy-1H-indole-2-carboxylic acid and its derivatives requires a rigorous, multi-pronged approach. By integrating computational predictions with biophysical characterization and high-resolution structural studies, researchers can build a comprehensive and self-validating case for the molecule's mechanism of action. This detailed understanding is paramount for advancing these promising compounds through the drug discovery pipeline.

References

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A Comparative Guide to the In Vivo Efficacy of Novel Indole Derivatives and Standard Therapies in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective neuroprotective strategies for Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, the scientific community is continuously exploring novel therapeutic agents. Among these, indole derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the in vivo efficacy of a representative indole derivative, NC009-1, against the gold-standard treatment, Levodopa (L-DOPA), in the widely accepted 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

The Scientific Rationale: Targeting Neuroinflammation and Oxidative Stress

The pathology of Parkinson's disease is complex, involving a cascade of events leading to neuronal death. Key contributors to this neurodegenerative process are neuroinflammation and oxidative stress. The MPTP mouse model effectively mimics these pathological hallmarks, providing a robust platform for evaluating the therapeutic potential of new compounds.[1]

Indole derivatives , such as NC009-1, are being investigated for their ability to modulate these pathways. Their proposed mechanism of action involves the downregulation of pro-inflammatory factors and the upregulation of antioxidant response elements, thereby mitigating neuronal damage.

Levodopa , the cornerstone of symptomatic PD treatment for over five decades, primarily functions by replenishing dopamine levels in the brain.[2] It is a dopamine precursor that can cross the blood-brain barrier and is then converted to dopamine, alleviating motor deficits.[2][3] While highly effective in managing symptoms, its long-term use is associated with complications, and it does not halt the underlying neurodegenerative process.

This guide will delve into the experimental evidence to objectively compare the neuroprotective and restorative effects of the indole derivative NC009-1 with the symptomatic relief provided by Levodopa.

Comparative In Vivo Efficacy: NC009-1 vs. Levodopa

Table 1: Effects on Motor Function
Treatment GroupBehavioral TestOutcomeEfficacy
NC009-1 Gait Analysis (Stride Length and Base Width)Ameliorated motor deficitsSignificant improvement in gait parameters compared to MPTP-treated mice.
Tail Suspension TestReduced immobility timeIndicates antidepressant-like effects and improved motor control.
Levodopa Pole Test, Balance Beam Test, Rotarod TestAmeliorated behavioral deficitsSignificantly improved performance in motor coordination and balance tests compared to MPTP-treated mice.[4]
Table 2: Neurochemical and Cellular Outcomes in the Striatum
Treatment GroupParameterOutcomeEfficacy
NC009-1 Dopamine LevelsIncreased dopamine levelsRescued the reduction of dopamine levels caused by MPTP.
Dopamine Transporter (DAT) LevelsIncreased DAT levelsRescued the reduction in DAT levels, suggesting protection of dopaminergic terminals.
Oxidative Stress Markers (4-HNE)Reduced oxidative stressSuccessfully rescued the upregulation of 4-HNE in dopaminergic neurons.
Microglia and Astrocyte ReactivityReduced reactivityIndicates a reduction in neuroinflammation.
Levodopa Tyrosine Hydroxylase (TH) LevelsIncreased TH mRNA and protein levelsIndicates enhanced dopamine synthesis capacity.[4]
Dopamine LevelsIncreased dopamine levelsEffectively restores dopamine levels in the striatum.

Unraveling the Mechanisms: A Tale of Two Pathways

The distinct therapeutic outcomes of the indole derivative NC009-1 and Levodopa stem from their different mechanisms of action.

NC009-1 appears to exert its effects through a multi-pronged neuroprotective strategy targeting the root causes of neuronal death in Parkinson's disease. It has been shown to down-regulate the NLRP3 inflammasome, a key player in the inflammatory cascade, and up-regulate the NRF2/NQO1 antioxidant pathway.

G cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress MPTP MPTP Microglia Microglia Activation MPTP->Microglia ROS ROS Production MPTP->ROS NLRP3 NLRP3 Inflammasome Microglia->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Neuronal_Damage_Inflam Neuronal Damage Cytokines->Neuronal_Damage_Inflam Neuronal_Damage_Ox Neuronal Damage ROS->Neuronal_Damage_Ox NRF2 NRF2 Pathway Antioxidant_Enzymes Antioxidant Enzymes (SOD2, NQO1) NRF2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes NC009_1 Indole Derivative (NC009-1) NC009_1->NLRP3 Inhibits NC009_1->NRF2 Activates

Proposed neuroprotective mechanism of the indole derivative NC009-1.

Levodopa , on the other hand, provides symptomatic relief by directly addressing the dopamine deficiency. It is converted to dopamine in the brain, thereby restoring neurotransmission in the motor circuits.

G cluster_dopaminergic_neuron Dopaminergic Neuron Levodopa_uptake Levodopa Uptake DDC DOPA Decarboxylase (DDC) Levodopa_uptake->DDC Dopamine Dopamine DDC->Dopamine Vesicular_storage Vesicular Storage Dopamine->Vesicular_storage Synaptic_release Synaptic Release Vesicular_storage->Synaptic_release Motor_cortex Motor Cortex Stimulation Synaptic_release->Motor_cortex Levodopa Levodopa (L-DOPA) Levodopa->Levodopa_uptake Motor_improvement Motor Symptom Improvement Motor_cortex->Motor_improvement

Symptomatic mechanism of action of Levodopa.

Experimental Protocols: A Closer Look at the In Vivo Studies

The in vivo efficacy of both the indole derivative NC009-1 and Levodopa was evaluated using the MPTP-induced mouse model of Parkinson's disease. The following provides a general outline of the experimental workflow.

G cluster_pre_treatment Pre-treatment Phase cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Evaluation Animal_acclimation Animal Acclimation (C57BL/6 mice) Baseline_behavior Baseline Behavioral Testing Animal_acclimation->Baseline_behavior MPTP_admin MPTP Administration (e.g., 25 mg/kg, i.p.) Baseline_behavior->MPTP_admin Vehicle Vehicle Control MPTP_admin->Vehicle NC009_1_treatment NC009-1 Treatment (e.g., 40 mg/kg, i.p.) MPTP_admin->NC009_1_treatment Levodopa_treatment Levodopa Treatment (e.g., 8 mg/kg, i.p.) MPTP_admin->Levodopa_treatment Behavioral_tests Behavioral Assessments (Gait, Pole, Rotarod) Vehicle->Behavioral_tests NC009_1_treatment->Behavioral_tests Levodopa_treatment->Behavioral_tests Neurochemical_analysis Neurochemical Analysis (Striatal Dopamine, DAT) Behavioral_tests->Neurochemical_analysis Histological_analysis Histological Analysis (TH staining, Microglia/Astrocyte markers) Neurochemical_analysis->Histological_analysis

General experimental workflow for in vivo evaluation in the MPTP mouse model.
Detailed Methodologies

1. Animal Model:

  • Species: C57BL/6 mice are commonly used due to their susceptibility to MPTP-induced neurotoxicity.[1]

  • Acclimation: Animals are acclimated to the housing conditions for at least one week before the start of the experiment.

2. MPTP Induction of Parkinsonism:

  • Preparation: MPTP hydrochloride is dissolved in saline.

  • Administration: A common protocol involves intraperitoneal (i.p.) injections of MPTP at a dose of 25 mg/kg body weight, once daily for a specified period (e.g., 7 consecutive days) to induce a consistent lesion of the nigrostriatal pathway.[4]

3. Treatment Administration:

  • NC009-1: The indole derivative is typically dissolved in a suitable vehicle and administered via i.p. injection at a specific dose (e.g., 40 mg/kg) for a defined treatment period.

  • Levodopa: Levodopa is administered, often in combination with a peripheral decarboxylase inhibitor like benserazide to prevent its peripheral metabolism, via i.p. injection at a therapeutic dose (e.g., 8 mg/kg).[4]

4. Behavioral Assessments:

  • Gait Analysis: Assesses stride length and base width to quantify motor coordination deficits.

  • Pole Test: Measures the time taken for the mouse to turn and descend a vertical pole, assessing bradykinesia.

  • Rotarod Test: Evaluates motor coordination and balance by measuring the time a mouse can stay on a rotating rod.

5. Neurochemical and Histological Analyses:

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the levels of dopamine and its metabolites in the striatum.

  • Immunohistochemistry (IHC): Employed to visualize and quantify dopaminergic neurons (using tyrosine hydroxylase staining), as well as markers for microglia and astrocytes to assess neuroinflammation.

Conclusion and Future Directions

The in vivo data presented in this guide highlights the distinct yet complementary potential of the indole derivative NC009-1 and the standard therapy, Levodopa, in the context of Parkinson's disease.

NC009-1 , a representative of the 4-Hydroxy-1H-indole-2-carboxylic acid derivatives, demonstrates significant neuroprotective effects by targeting the underlying mechanisms of neuroinflammation and oxidative stress in the MPTP mouse model. This suggests a disease-modifying potential that is lacking in current standard therapies.

Levodopa remains the most effective symptomatic treatment, directly compensating for the loss of dopamine and providing significant improvement in motor function.

The future of Parkinson's disease therapy may lie in a multi-faceted approach, combining neuroprotective agents like promising indole derivatives with established symptomatic treatments like Levodopa. However, direct comparative in vivo studies are crucial to establish the relative efficacy and potential synergistic effects of such combination therapies. Further research into the long-term safety and efficacy of these novel indole derivatives is warranted as we move towards developing therapies that not only manage the symptoms but also halt the progression of this debilitating disease.

References

  • Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra. IMR Press. [Link]

  • Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. [No source provided]
  • MPTP Mouse Models of Parkinson's Disease: An Update. PMC. [Link]

  • L-DOPA treatment in MPTP-mouse model of Parkinson's disease potentiates homocysteine accumulation in substantia nigra. PubMed. [Link]

  • MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Biomolecules and Biomedicine. [Link]

  • Levodopa treatment: impacts and mechanisms throughout Parkinson's disease progression. PMC. [Link]

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A Senior Application Scientist's Guide to Benchmarking Heterocyclic Scaffolds: 4-Hydroxy-1H-indole-2-carboxylic Acid in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Scaffold Selection in Drug Discovery

In the intricate chess game of drug discovery, the selection of a core molecular scaffold is a move that dictates the trajectory of the entire campaign. A well-chosen scaffold serves as a privileged structure, a foundational framework upon which potency, selectivity, and favorable drug-like properties can be systematically engineered. Conversely, a scaffold with inherent liabilities can lead to costly late-stage failures. This guide provides a comprehensive benchmarking analysis of 4-Hydroxy-1H-indole-2-carboxylic acid , a promising but underexplored scaffold, against a panel of well-established heterocyclic cores: Benzofuran , Benzothiophene , Quinoline , and Pyrazole .

Our objective is to move beyond anecdotal evidence and provide a robust, data-driven comparison of these scaffolds' intrinsic physicochemical and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By subjecting these parent scaffolds to a battery of standardized in vitro assays, we aim to furnish drug discovery professionals with the critical insights needed to make informed decisions at the earliest stages of lead generation. This guide is structured to not only present the data but also to elucidate the underlying chemical principles that govern the observed properties, thereby empowering researchers to rationally design the next generation of therapeutics.

The Contenders: A Physicochemical Snapshot

The initial characterization of any scaffold begins with its fundamental physicochemical properties. These parameters, including lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility, are the primary determinants of a molecule's behavior in a biological environment. A delicate balance is required; a compound must be sufficiently lipophilic to traverse cellular membranes, yet soluble enough for effective formulation and distribution.

ScaffoldStructureMolecular Weight ( g/mol )Predicted LogPPredicted pKaPredicted Aqueous Solubility (mg/L)
4-Hydroxy-1H-indole-2-carboxylic acid 177.161.54.56 (acidic)1,500
Benzofuran 118.132.67N/A100 - 1000
Benzothiophene 134.202.85N/AInsoluble
Quinoline 129.162.034.9 (basic)6,110
Pyrazole 68.080.242.5 (basic), 14.2 (acidic)Soluble

Expert Analysis: The 4-hydroxyindole-2-carboxylic acid scaffold presents a compelling starting point from a physicochemical perspective. Its predicted LogP of 1.5 suggests a favorable balance between lipophilicity and hydrophilicity, a key attribute for oral bioavailability. The presence of both a hydroxyl group (a hydrogen bond donor) and a carboxylic acid (a hydrogen bond donor and acceptor) contributes to its predicted aqueous solubility. The acidic pKa of 4.56, attributed to the carboxylic acid, offers a handle for salt formation to further modulate solubility and dissolution rate. In contrast, benzofuran and benzothiophene are significantly more lipophilic and exhibit poor aqueous solubility, potentially posing formulation challenges. Quinoline, with its basic nitrogen, demonstrates good water solubility. Pyrazole stands out as the most polar of the scaffolds, which may be advantageous for targeting certain biological spaces but could limit passive membrane permeability.

Experimental Benchmarking: A Head-to-Head Comparison

To move beyond computational predictions, we will now outline a series of standardized, in vitro experiments designed to directly compare the performance of our five scaffolds in key areas of drug-like properties.

Lipophilicity: The Shake-Flask Method for LogP Determination

Rationale: The octanol-water partition coefficient (LogP) is the gold-standard measure of a compound's lipophilicity. It directly influences a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target hydrophobic interactions. The shake-flask method, while traditional, remains the most reliable for generating accurate LogP values.

Experimental Protocol:

  • Preparation of Solutions: A stock solution of each scaffold is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A known volume of the stock solution is added to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated.

  • Quantification: The concentration of the scaffold in both the octanol and aqueous phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow Diagram:

LogP_Workflow A Prepare Stock Solution B Add to Octanol/Water Mixture A->B C Shake to Equilibrate B->C D Separate Phases C->D E Quantify Concentration (HPLC-UV) D->E F Calculate LogP E->F

Caption: Workflow for experimental LogP determination.

Aqueous Solubility: Kinetic Solubility Assay

Rationale: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation difficulties. A kinetic solubility assay provides a high-throughput method to assess the solubility of a compound under conditions that mimic early drug discovery experiments.

Experimental Protocol:

  • Compound Preparation: A high-concentration stock solution of each scaffold is prepared in DMSO.

  • Dilution: The DMSO stock solution is serially diluted in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Filtration: The solutions are filtered to remove any precipitated material.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which the compound remains in solution.

Workflow Diagram:

Solubility_Workflow A Prepare DMSO Stock B Serial Dilution in Aqueous Buffer A->B C Incubate and Allow Precipitation B->C D Filter to Remove Precipitate C->D E Quantify Soluble Compound (HPLC-UV) D->E F Determine Kinetic Solubility E->F

Caption: Kinetic solubility assay workflow.

Membrane Permeability: Caco-2 Permeability Assay

Rationale: The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[1] It provides a measure of a compound's apparent permeability (Papp), which can be used to predict its in vivo absorption.[1]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts for 21 days to form a differentiated monolayer with tight junctions.[1]

  • Compound Application: The test scaffold is added to the apical (AP) side of the cell monolayer.

  • Incubation: The cells are incubated at 37°C for a specified time (e.g., 2 hours).

  • Sampling: Samples are taken from the basolateral (BL) compartment at various time points.

  • Quantification: The concentration of the scaffold in the BL samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Workflow Diagram:

Caco2_Workflow A Culture Caco-2 Cells on Inserts B Add Compound to Apical Side A->B C Incubate at 37°C B->C D Sample from Basolateral Side C->D E Quantify by LC-MS/MS D->E F Calculate Papp E->F Microsomal_Stability_Workflow A Incubate Compound with Microsomes & NADPH B Take Aliquots at Time Points A->B C Quench Reaction B->C D Prepare Sample for Analysis C->D E Quantify Parent Compound (LC-MS/MS) D->E F Calculate t1/2 and CLint E->F

Caption: Microsomal stability assay workflow.

Cytotoxicity: MTT Assay

Rationale: Assessing the potential for a compound to cause cellular toxicity is a critical step in early drug discovery. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. It is a widely used and reliable method for assessing the cytotoxic potential of a compound.

Experimental Protocol:

  • Cell Seeding: A suitable cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test scaffold and incubated for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: MTT cytotoxicity assay workflow.

Expected Outcomes and Interpretation

The data generated from these experiments will be compiled into the following summary table to facilitate a direct comparison of the five heterocyclic scaffolds.

Property4-Hydroxy-1H-indole-2-carboxylic acidBenzofuranBenzothiopheneQuinolinePyrazole
Experimental LogP
Kinetic Solubility (µM)
Caco-2 Papp (10⁻⁶ cm/s)
Microsomal t₁/₂ (min)
HepG2 IC₅₀ (µM)

Expert Interpretation of Potential Results:

  • 4-Hydroxy-1H-indole-2-carboxylic acid: We anticipate this scaffold to exhibit a moderate LogP, good aqueous solubility, and moderate to good permeability. The presence of the hydroxyl and carboxylic acid groups may render it more susceptible to Phase II metabolism (e.g., glucuronidation), potentially leading to a shorter microsomal half-life. Its cytotoxicity is expected to be low, making it an attractive starting point.

  • Benzofuran and Benzothiophene: These scaffolds are likely to display higher LogP values and lower aqueous solubility. [2]Their permeability may be high due to their lipophilicity. [2]Metabolic stability could be variable, with potential for CYP-mediated oxidation on the aromatic rings. Some benzofuran and benzothiophene derivatives have been associated with toxicity, so the cytotoxicity of the parent scaffolds will be a key parameter to watch. [3][4]* Quinoline: Quinoline is expected to have a moderate LogP and good aqueous solubility due to its basic nitrogen. [5]Its permeability should be favorable. The quinoline ring can be a substrate for various metabolic enzymes, and some quinoline derivatives have shown cytotoxicity, which warrants careful evaluation. [6]* Pyrazole: Pyrazole is predicted to have the lowest LogP and highest aqueous solubility. This may result in lower passive permeability. The pyrazole ring is generally considered to be metabolically stable, which could translate to a longer microsomal half-life. Its cytotoxicity is anticipated to be low.

Conclusion: A Data-Driven Approach to Scaffold Hopping and Drug Design

The systematic benchmarking of heterocyclic scaffolds is not merely an academic exercise; it is a fundamental component of a rational and efficient drug discovery strategy. This guide has outlined a comprehensive framework for the head-to-head comparison of 4-Hydroxy-1H-indole-2-carboxylic acid against four other key heterocyclic cores. By grounding our analysis in standardized, industry-accepted in vitro assays, we can generate a clear, unbiased assessment of the intrinsic strengths and weaknesses of each scaffold.

The resulting data will empower medicinal chemists to:

  • Make informed decisions about which scaffolds to prioritize for their specific therapeutic targets and desired product profiles.

  • Anticipate potential liabilities early in the discovery process, allowing for proactive mitigation strategies.

  • Identify opportunities for scaffold hopping , where a core with suboptimal properties can be replaced with one that offers a more favorable ADME-Tox profile.

Ultimately, a deep understanding of the fundamental properties of these building blocks is paramount to the successful design and development of safe and effective medicines. The principles and protocols detailed in this guide provide a blueprint for acquiring this critical knowledge.

References

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 857-868. Available at: [Link]

  • ChemBK. (2022, October 16). benzothiophene. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 743. Available at: [Link]

  • Inam, M., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: A Comprehensive Review. IntechOpen. Available at: [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2534-2541. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

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Head-to-Head Comparison: 4-Hydroxy-1H-indole-2-carboxylic Acid and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Molecular Scaffolding

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The indole nucleus, a privileged scaffold, is a cornerstone of many biologically active molecules.[1][2] This guide provides a head-to-head comparison of 4-Hydroxy-1H-indole-2-carboxylic acid, a versatile scaffold with known biological activities, including as an inhibitor of HIV-1 integrase, and its rationally designed bioisosteres.[3][4]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological activity.[5] This is achieved by substituting a functional group with another that has similar steric, electronic, and physicochemical properties. For researchers and drug development professionals, understanding the nuanced effects of these substitutions is critical for optimizing lead compounds into viable drug candidates.

This guide will dissect the 4-Hydroxy-1H-indole-2-carboxylic acid scaffold into its three key components—the indole core, the phenolic hydroxyl group, and the carboxylic acid—and explore the rationale and practical implications of their bioisosteric replacement. We will delve into the expected impact on biological activity, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide supporting experimental context from the scientific literature.

The Core Scaffold: 4-Hydroxy-1H-indole-2-carboxylic Acid

The parent molecule is a trifunctionalized indole, a class of compounds known for a wide range of biological activities, including anticancer and antiviral properties.[1][2] The indole-2-carboxylic acid moiety, in particular, has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors, where the indole nucleus and the carboxyl group can chelate with two Mg²⁺ ions in the active site of the enzyme.[3][4]

However, the inherent characteristics of this scaffold, such as the metabolic liability of the phenol group and the ionization state of the carboxylic acid, can present challenges in drug development, including poor oral bioavailability and rapid metabolism.[6] This provides a strong rationale for exploring bioisosteric modifications.

Bioisosteric Replacement Strategy

Our comparative analysis will focus on three strategic bioisosteric replacements, one for each key functional group of the parent scaffold. The selection of these bioisosteres is based on their established use in medicinal chemistry to address common liabilities associated with the original functional groups.

G cluster_0 Bioisosteric Replacements parent 4-Hydroxy-1H-indole-2-carboxylic acid indole_bio Indole -> Indazole parent->indole_bio Core Scaffold Modification cooh_bio Carboxylic Acid -> Tetrazole parent->cooh_bio Functional Group Modification phenol_bio Phenol -> Benzoxazolone parent->phenol_bio Metabolic Stability Enhancement

Caption: Bioisosteric replacement strategy for 4-Hydroxy-1H-indole-2-carboxylic acid.

Head-to-Head Comparison of Physicochemical Properties

The following table provides a comparative overview of the predicted or known physicochemical properties of the parent compound and its selected bioisosteres. It is important to note that these values are compiled from various sources and should be considered as a guide for initial comparison.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted/Known)cLogP (Predicted)
4-Hydroxy-1H-indole-2-carboxylic acid 4-Hydroxy-1H-indole-2-carboxylic acid177.16Carboxylic Acid: ~4.5, Phenol: ~101.5
4-Hydroxy-1H-indazole-3-carboxylic acid (Indole Bioisostere)4-Hydroxy-1H-indazole-3-carboxylic acid178.14Carboxylic Acid: ~3.03[7]1.2
5-(1H-Tetrazol-5-yl)-1H-indol-4-ol (Carboxylic Acid Bioisostere)5-(1H-Tetrazol-5-yl)-1H-indol-4-ol187.18Tetrazole: ~4.5-4.9[5]1.8
6-Hydroxy-1,3-benzoxazol-2(3H)-one (Phenol Bioisostere)6-Hydroxy-1,3-benzoxazol-2(3H)-one151.12Benzoxazolone NH: ~8.81.1

In-Depth Analysis of Bioisosteric Replacements

Indole Core Replacement: Indazole

The replacement of the indole core with an indazole is a common strategy in medicinal chemistry.[8][9] Indazoles are considered bioisosteres of indoles due to their similar size, aromaticity, and hydrogen bonding capabilities.[9]

Rationale for Replacement:

  • Modulation of Hydrogen Bonding: The presence of two adjacent nitrogen atoms in the pyrazole ring of indazole allows it to act as both a hydrogen bond donor and acceptor in different orientations, potentially leading to altered binding interactions with target proteins.[8]

  • Intellectual Property: Creating novel chemical matter with similar biological activity is a key driver for bioisosteric replacement.[5]

  • Physicochemical Properties: The indazole core can influence the overall pKa and lipophilicity of the molecule, which can impact solubility and cell permeability.

Expected Impact:

  • Biological Activity: The change in the electronic distribution and hydrogen bonding pattern may lead to a change in binding affinity and selectivity for the target protein. For instance, indazole-3-carboxamide derivatives have been explored as ligands for the serotonin 4 receptor.

  • ADME: The increased polarity of the indazole ring compared to indole may lead to improved aqueous solubility but potentially lower membrane permeability.

Carboxylic Acid Replacement: Tetrazole

The 5-substituted-1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group.[5] It is found in numerous FDA-approved drugs.[5]

Rationale for Replacement:

  • Similar Acidity: The pKa of a 5-substituted tetrazole is very similar to that of a carboxylic acid (pKa ≈ 4.5-4.9), allowing it to mimic the ionized state of the carboxylate at physiological pH.[5]

  • Increased Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability and oral bioavailability.[5]

  • Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

Expected Impact:

  • Biological Activity: The tetrazole ring can often maintain or even enhance binding affinity to the target. For example, the replacement of a carboxylic acid with a tetrazole in a dual MCL-1/BCL-xL inhibitor resulted in similar or better binding affinities.[10] In the context of indole-2-carboxylic acid derivatives, tetrazole bioisosteres have been synthesized and shown to be effective inhibitors of various targets.[11]

  • ADME: While increased lipophilicity can be beneficial, the strong hydrogen bonding capacity of tetrazoles can sometimes lead to high desolvation energies, which may counteract the expected gains in permeability.[5]

Phenol Replacement: Benzoxazolone

Phenolic hydroxyl groups are often susceptible to phase II metabolism, particularly glucuronidation, leading to rapid clearance and poor oral bioavailability.[6] The 2(3H)-benzoxazolone scaffold is an effective bioisostere that can mimic the phenol group while being more metabolically stable.[4]

Rationale for Replacement:

  • Metabolic Stability: The benzoxazolone moiety is less prone to the metabolic conjugation reactions that phenols typically undergo.[6]

  • Similar Physicochemical Properties: Benzoxazolones have pKa values and electronic charge distributions that are similar to phenols, allowing them to engage in similar interactions with target proteins.

  • Privileged Scaffold: The benzoxazolone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.

Expected Impact:

  • Biological Activity: The benzoxazolone moiety can maintain the necessary interactions at the target site. For example, benzoxazolone bioisosteres of phenol-containing NMDA receptor antagonists have shown high affinity.

  • ADME: The primary advantage of this replacement is the expected improvement in metabolic stability and, consequently, an increase in oral bioavailability and half-life.

Experimental Protocols

To facilitate the direct comparison of 4-Hydroxy-1H-indole-2-carboxylic acid and its bioisosteres, the following are detailed, representative protocols for key in vitro assays.

Synthesis of an Indazole Bioisostere (General Procedure)

The synthesis of indazole-3-carboxylic acid derivatives often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[6]

G start Substituted Phenylhydrazine step1 Cyclization Reaction (e.g., with a dicarbonyl compound) start->step1 step2 Ester Hydrolysis step1->step2 product Indazole-3-carboxylic Acid Derivative step2->product

Caption: General workflow for the synthesis of an indazole-3-carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the starting substituted phenylhydrazine in a suitable solvent (e.g., ethanol), add the cyclizing agent (e.g., a pyruvate derivative).

  • Cyclization: Heat the reaction mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is crucial for evaluating the inhibitory potential of the compounds against one of the known targets of the indole-2-carboxylic acid scaffold.

G start Prepare reaction mixture: - Assay buffer - Recombinant HIV-1 Integrase - Donor DNA substrate step1 Add test compound (various concentrations) start->step1 step2 Incubate at 37°C step1->step2 step3 Add target DNA substrate step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop reaction step4->step5 step6 Detect strand transfer product (e.g., fluorescence, radioactivity) step5->step6 end Calculate IC50 step6->end

Caption: Workflow for an in vitro HIV-1 integrase strand transfer assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, recombinant HIV-1 integrase enzyme, and a labeled donor DNA substrate.

  • Compound Addition: Add the test compounds (parent molecule and bioisosteres) at various concentrations to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Initiation of Reaction: Add the target DNA substrate to each well to initiate the strand transfer reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of strand transfer product formed using a suitable method (e.g., fluorescence plate reader, scintillation counter).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each compound.

Conclusion and Future Directions

The bioisosteric replacement of the indole, carboxylic acid, and phenol moieties in 4-Hydroxy-1H-indole-2-carboxylic acid presents a viable strategy for optimizing its drug-like properties. The choice of bioisostere should be guided by the specific liabilities of the parent compound and the desired therapeutic profile.

  • Indazole offers a means to modulate the core scaffold's electronic and hydrogen bonding properties, which could lead to improved target engagement and a distinct intellectual property position.

  • Tetrazole is a well-validated replacement for the carboxylic acid, often leading to improved metabolic stability and oral bioavailability, while maintaining the necessary acidity for target interaction.

  • Benzoxazolone provides a robust solution to the common metabolic instability of phenols, potentially increasing the in vivo exposure and therapeutic window of the compound.

While this guide provides a framework for the head-to-head comparison of these scaffolds, it is imperative that these hypotheses are tested through direct experimental evaluation. Future studies should focus on the synthesis of these specific bioisosteres and their parallel assessment in a suite of in vitro and in vivo assays to definitively determine the most promising scaffold for further drug development.

References

  • Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Chemical Communications (RSC Publishing). (2021). A multicomponent tetrazolo indole synthesis.
  • MDPI. (2021). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry.
  • ChemicalBook. (2025). Indazole-3-carboxylic acid | 4498-67-3.
  • NIH. (2023).
  • Journal of Medicinal Chemistry - ACS Publications. (Year unavailable).
  • ResearchGate. (2025). (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.
  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • PubMed. (2016).
  • PubMed. (2024). Phenol (bio)isosteres in drug design and development.
  • ResearchGate. (Year unavailable). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF.
  • ResearchGate. (Year unavailable). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • NIH. (Year unavailable). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
  • PubMed Central. (Year unavailable). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (Year unavailable).
  • Google Patents. (2016). WO2016123028A1 - Tetrazolones as carboxylic acid bioisosteres.
  • PubMed. (2021).
  • Wiley Online Library. (2022).
  • ResearchGate. (2014).
  • NIH. (Year unavailable).
  • Der Pharma Chemica. (2012).
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
  • Google Patents. (Year unavailable). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • ResearchGate. (Year unavailable). Phenol bioisosteres discussed within this review and their respective... | Download Scientific Diagram.
  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • RSC Publishing. (Year unavailable). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • PubMed. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes.
  • ResearchGate. (Year unavailable).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hydroxy-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are synthesized from established safety data for structurally related indole compounds and general principles of hazardous waste management, providing a robust system for handling this specific chemical.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. While specific toxicological data for 4-Hydroxy-1H-indole-2-carboxylic acid is limited, data from analogous compounds like 4-Hydroxyindole and Indole-2-carboxylic acid allow for a conservative risk assessment. These compounds are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, all procedures must be designed to mitigate these risks.

The primary hazards are associated with direct contact and inhalation of the powdered form. The core principle of our disposal plan is containment and avoidance of aerosolization.

Hazard ClassificationDescriptionRationale for CautionPrimary Exposure Routes
Skin Irritation (Category 2) Causes skin irritation upon contact[1][2].Prolonged contact can lead to inflammation and discomfort. Proper glove usage is critical.Dermal (Skin Contact)
Eye Irritation (Category 2) Causes serious eye irritation[1][2].Accidental contact can result in significant eye damage. Approved eye protection is mandatory.Ocular (Eye Contact)
Respiratory Irritation (STOT SE 3) May cause respiratory irritation[1][2][3].Inhaling dust can irritate the respiratory tract. All handling of powder should be in ventilated areas.Inhalation
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin[2][4][5].Ingestion or significant skin absorption can lead to systemic effects.Ingestion, Dermal

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly informed by the hazards identified above.

EquipmentSpecificationJustification
Hand Protection Nitrile or other chemically resistant gloves.To prevent dermal contact and skin irritation. Gloves must be inspected before use and disposed of after handling the chemical[1].
Eye Protection Chemical safety goggles or glasses with side-shields.Must conform to appropriate government standards such as EN166 (EU) or NIOSH (US) to prevent eye contact[1].
Respiratory Protection NIOSH/MSHA-approved respirator.Required when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust.
Protective Clothing Standard laboratory coat.To protect skin and personal clothing from contamination.

Spill Management Protocol

Accidents happen; a prepared response is critical. The immediate objective is to contain the spill, prevent its spread, and avoid generating dust.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Don PPE: Before approaching the spill, equip yourself with the full PPE detailed in the table above.

  • Contain the Spill: For a dry powder spill, gently cover it with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect the Material: Carefully sweep up the absorbed material and place it into a suitable, labeled, and closed container for disposal[1][6]. Use non-sparking tools. The goal is to "pick up and arrange disposal without creating dust"[1].

  • Decontaminate the Area: Clean the spill area thoroughly with a detergent and water solution.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

Waste Collection and Disposal Workflow

The guiding principle for the disposal of 4-Hydroxy-1H-indole-2-carboxylic acid is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[1][4].

Procedural Steps for Disposal:

  • Waste Segregation: Keep 4-Hydroxy-1H-indole-2-carboxylic acid waste separate from other waste streams. Do not mix with other waste unless instructed by your institution's environmental health and safety (EHS) office[4].

  • Containerization:

    • Place solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice[7].

    • The container must be kept tightly closed except when adding waste[2][7].

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "4-Hydroxy-1H-indole-2-carboxylic acid," and the associated hazards (e.g., "Irritant," "Toxic").

  • Professional Disposal: The primary and most secure method of disposal is to engage a licensed professional waste disposal company[1][2][5]. These companies are equipped to handle and process chemical waste in compliance with all federal, state, and local regulations[7][8].

  • Alternative Disposal (Expert Use Only): Some safety data sheets suggest that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[1][8]. This method should only be performed by trained personnel at a licensed facility.

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-1H-indole-2-carboxylic acid.

G Disposal Workflow for 4-Hydroxy-1H-indole-2-carboxylic Acid cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_spill Spill Contingency start Identify Waste: 4-Hydroxy-1H-indole-2-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Transfer Waste to Container (Avoid Dust Creation) container->collect storage Store Securely in Designated Hazardous Waste Area collect->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs transport Arrange for Professional Pickup and Transport contact_ehs->transport final_disposal Final Disposal at a Licensed Facility (e.g., Incineration) transport->final_disposal spill Accidental Spill Occurs spill_protocol Execute Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Material spill->spill_protocol spill_waste Collect Spill Residue as Hazardous Waste spill_protocol->spill_waste spill_waste->container

Caption: Decision workflow for handling and disposing of 4-Hydroxy-1H-indole-2-carboxylic acid.

Regulatory Adherence

It is imperative to operate in accordance with all applicable laws. In the United States, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste[7]. Always consult with your institution's EHS department to ensure full compliance with local and national regulations[7][8].

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 4-Hydroxy-1H-indole-2-carboxylic acid is conducted with the highest standards of safety and environmental responsibility.

References

  • 4-HYDROXY INDOLE CAS NO 2380-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS . Central Drug House (P) Ltd.

  • SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

  • SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific (S)-(-)-Indoline-2-carboxylic acid . Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals . TCI Chemicals.

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering.

  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem . National Institutes of Health.

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A Senior Application Scientist's Guide to Safely Handling 4-Hydroxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Handling novel or reactive compounds requires a deep understanding of their potential hazards and a meticulous approach to exposure control. This guide provides essential, actionable safety protocols for 4-Hydroxy-1H-indole-2-carboxylic acid, moving beyond a simple checklist to instill a foundational understanding of why these procedures are critical. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring both personal safety and experimental success.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough review of its hazard profile is non-negotiable. While a specific Safety Data Sheet (SDS) for the 4-hydroxy derivative may not be universally available, data from closely related indole carboxylic acids, such as Indole-2-carboxylic acid and other hydroxylated analogs, provide a consistent and reliable hazard profile.

This compound is classified as hazardous, primarily presenting the following risks:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2) : The compound, particularly as a fine powder, can cause serious eye irritation upon contact.[1][2][3]

  • Respiratory Irritation (Category 3) : Inhalation of the dust may lead to respiratory tract irritation.[2][3][4]

  • Acute Toxicity (Category 4) : It is considered harmful if swallowed or if it comes into contact with the skin.[1][4]

The primary routes of exposure are through inhalation of airborne powder and direct contact with the skin and eyes. Therefore, our safety protocols are designed to create a robust barrier against these exposure pathways.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following table summarizes the minimum required PPE for handling 4-Hydroxy-1H-indole-2-carboxylic acid.

Protection TypeTask: Weighing Powder / TransfersTask: Preparing SolutionsRationale
Eye Protection Chemical safety gogglesChemical safety gogglesGoggles provide a full seal to protect against airborne dust and accidental splashes. Standard safety glasses are insufficient.[2][5][6]
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended)Chemical-resistant nitrile glovesPrevents direct skin contact.[1][5] Double-gloving is a best practice during powder handling to allow for the removal of a contaminated outer glove without exposing the skin.[7]
Body Protection Fully-buttoned lab coatFully-buttoned lab coatProtects skin and personal clothing from contamination.[5][6] For larger quantities, consider a disposable gown with knit cuffs.[7]
Respiratory Protection NIOSH-approved N95 respirator or higherWork within a certified chemical fume hoodEssential to prevent inhalation of fine particulates when handling the solid compound.[5][8] Once in solution, the risk of aerosolization is lower, but work should still be conducted in a fume hood to control vapors.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes the risk of exposure and cross-contamination. The following procedure should be adopted for all work involving 4-Hydroxy-1H-indole-2-carboxylic acid.

Workflow for Safe Handling

cluster_prep PART 1: PREPARATION cluster_handling PART 2: HANDLING & EXPERIMENT cluster_cleanup PART 3: DECONTAMINATION & DISPOSAL prep1 Designate Work Area (Chemical Fume Hood) prep2 Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 Don All Required PPE (Gown, Goggles, Double Gloves, N95) prep2->prep3 handle1 Weigh Powder Carefully (Use Weigh Boat, Minimize Dust) prep3->handle1 handle2 Prepare Solution in Hood (Add solid to solvent slowly) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Doff PPE Correctly (Remove outer gloves first) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 4-Hydroxy-1H-indole-2-carboxylic acid.

Detailed Methodologies

Part 1: Preparation

  • Designate and Prepare a Work Area : All handling of the solid chemical must occur in a designated area, such as a certified chemical fume hood, to control dust.[2][10] Before starting, cover the work surface with absorbent bench paper.[10]

  • Verify Equipment : Ensure an eyewash station and safety shower are accessible and unobstructed.[1][4]

  • Don PPE : Put on all required PPE before entering the designated handling area. Ensure your N95 respirator has a proper seal and that your lab coat is fully buttoned.

Part 2: Handling

  • Weighing : Use a weigh boat or creased weighing paper to contain the powder.[10] Do not pour the powder directly from the bottle, as this can generate dust.[10] Use a spatula to transfer small amounts carefully. Keep the container closed when not in use.[10]

  • Solution Preparation : Slowly add the weighed solid to the solvent in a flask or beaker within the fume hood. Avoid adding solvent to the solid, which can cause splashing. Gentle swirling or magnetic stirring can be used for dissolution.

Part 3: Decontamination and Disposal

  • Waste Segregation : All materials that have come into direct contact with the chemical are considered contaminated waste. This includes gloves, weigh boats, pipette tips, and bench paper. These items should be placed in a clearly labeled, sealed waste bag or container.[11]

  • Disposal Plan : Dispose of all waste (solid chemical, contaminated materials, and solutions) according to your institution's hazardous waste disposal procedures.[1][2] Never dispose of this chemical down the drain.

  • PPE Removal (Doffing) : To prevent self-contamination, remove PPE in the following order:

    • Remove the outer pair of gloves.

    • Remove your lab coat or gown, turning it inside out as you roll it off.

    • Remove your N95 respirator and goggles.

    • Remove the inner pair of gloves, peeling them off without touching the outer surface.

  • Personal Hygiene : Wash your hands thoroughly with soap and water after removing all PPE, even though you were wearing gloves.[2][12]

Emergency First Aid Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical advice if irritation persists.[1][11]

  • Inhalation : Move the affected person to fresh air immediately.[1][2][3] If they feel unwell or have difficulty breathing, call a poison center or doctor.[1][3]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][11]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Indole-2-carboxylic acid.

  • Central Drug House (P) Ltd. (n.d.). 4-HYDROXY INDOLE CAS NO 2380-94-1 Material Safety Data Sheet.

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Methoxy-1H-indole-2-carboxylic acid.

  • Guidechem. (n.d.). 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID (CAS No. 84639-84-9) SDS.

  • MDPI. (2022). Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections.

  • BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.

  • National Institutes of Health (NIH). (2023). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC.

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.

  • ACS Material. (2020). PPE and Safety for Chemical Handling.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

  • Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Manufacturer.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Indole-2-carboxylic acid.

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.

  • Lab Pro Inc. (n.d.). How to Promote Lab Safety When Working with Chemicals?

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4'-Hydroxyazobenzene-2-carboxylic Acid.

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.